molecular formula C12H13FO B1338763 2-(4-Fluorophenyl)cyclohexanone CAS No. 59227-02-0

2-(4-Fluorophenyl)cyclohexanone

Cat. No.: B1338763
CAS No.: 59227-02-0
M. Wt: 192.23 g/mol
InChI Key: KEQMCCXBUGKEPF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)cyclohexanone is a useful research compound. Its molecular formula is C12H13FO and its molecular weight is 192.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQMCCXBUGKEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517852
Record name 2-(4-Fluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59227-02-0
Record name 2-(4-Fluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Friedel-Crafts acylation synthesis of 2-(4-Fluorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-(4-Fluorophenyl)cyclohexanone , a critical intermediate in the development of fluorinated arylcyclohexylamine anesthetics (analogous to Ketamine) and NMDA receptor modulators.

While the request specifies "Friedel-Crafts Acylation," it is scientifically imperative to clarify that the direct formation of this


-aryl ketone skeleton via Lewis Acid catalysis is mechanistically a Friedel-Crafts Alkylation  (specifically 

-amidoalkylation or

-arylation using a halo-ketone). True acylation would yield an acyl group attached to the ring (e.g., a benzophenone derivative), whereas this target requires the aryl group to be attached to the

-carbon of the cyclohexanone ring.

This guide focuses on the Lewis Acid-Catalyzed


-Arylation  route (the "Friedel-Crafts" approach) while acknowledging modern Palladium-catalyzed alternatives for context.

Part 1: Strategic Analysis & Mechanism

The "Friedel-Crafts" Misnomer & Mechanistic Reality

The synthesis of 2-arylcyclohexanones from arenes and


-haloketones is often colloquially grouped with Friedel-Crafts acylations due to the presence of a ketone and Aluminum Chloride (

). However, the reaction is strictly a Friedel-Crafts Alkylation .
  • Substrate: Fluorobenzene (Acts as the nucleophile).

  • Electrophile Source: 2-Chlorocyclohexanone.

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ).
    
  • Key Intermediate: The reaction proceeds via the formation of a destabilized carbocation adjacent to the carbonyl, often conceptualized as an oxyallyl cation character intermediate complexed with aluminum.

Reaction Pathway

The reaction exploits the para-directing, yet deactivating nature of the Fluorine substituent on the benzene ring. The


 complexes with the carbonyl oxygen and the chlorine of 2-chlorocyclohexanone, facilitating the departure of the chloride ion and generating a potent electrophile that attacks the fluorobenzene.

ReactionMechanism Reagents Reagents: Fluorobenzene + 2-Chlorocyclohexanone Complex Lewis Acid Complex: [Cyclohexanone-AlCl3] adduct Reagents->Complex + AlCl3 Electrophile Active Electrophile: Oxyallyl Cation / Carbocation Complex->Electrophile - AlCl4- SigmaComplex Sigma Complex: Arenium Ion Intermediate Electrophile->SigmaComplex + Fluorobenzene (Attack at Para) Product Target Product: 2-(4-Fluorophenyl)cyclohexanone SigmaComplex->Product - H+ (Aromatization)

Figure 1: Mechanistic pathway for the AlCl3-mediated synthesis.

Part 2: Experimental Protocol

Reagent Stoichiometry & Safety

The use of anhydrous


 requires strict moisture-free conditions. Fluorobenzene serves as both the reactant and the solvent to minimize polymerization of the electrophile.
ComponentRoleEquivalentsMolar Mass ( g/mol )Notes
2-Chlorocyclohexanone Limiting Reagent1.0132.59Unstable; use freshly distilled.
Fluorobenzene Reactant/Solvent10.0 - 15.096.10Large excess drives kinetics & selectivity.
Aluminum Chloride (

)
Catalyst1.2 - 1.5133.34Must be anhydrous/yellowish powder.
Dichloromethane (DCM) Co-solvent (Optional)N/A84.93Only if Fluorobenzene volume is reduced.
Step-by-Step Methodology

Phase A: Catalyst Activation

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (

    
     or 
    
    
    
    line).
  • Charging: Purge the system with Nitrogen. Add Anhydrous

    
     (1.5 eq)  to the flask.
    
  • Solvent Addition: Add Fluorobenzene (10 eq) to the flask. The mixture may warm slightly; cool to 0°C using an ice bath.

Phase B: Electrophilic Addition 4. Preparation of Electrophile: Dissolve 2-Chlorocyclohexanone (1.0 eq) in a small volume of Fluorobenzene (or DCM). 5. Controlled Addition: Add the chloroketone solution dropwise to the


 suspension over 45–60 minutes.
  • Critical Control Point: Maintain internal temperature between 0°C and 5°C. Rapid addition causes polymerization of the chloroketone (darkening of solution).
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C).
  • Heating: Heat the mixture to a gentle reflux (approx. 80-85°C) for 2–4 hours. Evolution of HCl gas indicates reaction progress. Monitor via TLC (Solvent: Hexane/EtOAc 9:1) or GC-MS.

Phase C: Quenching & Isolation 8. Quenching: Cool the reaction mixture to 0°C. Pour the mixture slowly onto a slurry of crushed ice and concentrated HCl (10:1) . This breaks the Aluminum-alkoxide complex. 9. Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM. 10. Washing: Combine organic layers and wash sequentially with:

  • Water[2]
  • Saturated
    
    
    (to remove acidic traces)
  • Brine[1][3]
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Phase D: Purification 12. Distillation/Recrystallization: The crude oil is often purified via high-vacuum distillation to remove unreacted fluorobenzene and heavy byproducts. Alternatively, if the solid forms, recrystallize from Hexane/Ether.

  • Target: White to pale yellow solid/oil.

Part 3: Process Validation & Troubleshooting

Analytical Checkpoints (Self-Validating System)

To ensure the protocol is working, verify these checkpoints:

  • Checkpoint 1 (Color Change): The reaction should turn from a milky suspension to a clear, dark orange/red solution upon heating. If it turns black/tar-like immediately, the temperature was too high during addition.

  • Checkpoint 2 (HCl Evolution): Steady bubbling of HCl gas is a positive sign of alkylation. Lack of gas implies inactive catalyst (wet

    
    ).
    
  • Checkpoint 3 (Regioselectivity): GC-MS should show a major peak for the para-isomer. The ortho-isomer is sterically disfavored but may exist as a minor impurity (<5%).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Polymerization of 2-chlorocyclohexanone.Reduce addition temperature (-10°C); Dilute chloroketone further.
No Reaction Hydrated

.
Use fresh bottle or sublime

before use. Ensure

atmosphere.
High Ortho Isomer Temperature too high during initial mixing.Maintain strict 0°C control during addition phase.

Part 4: Alternative Modern Pathway (Pd-Catalysis)

While the Friedel-Crafts route is classic and uses cheap reagents, it suffers from harsh conditions. For high-value pharmaceutical intermediates, Palladium-Catalyzed


-Arylation  is the superior "modern" standard.
  • Reagents: Cyclohexanone + 1-Bromo-4-fluorobenzene.

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: BINAP or Xantphos.

  • Base:

    
    .
    
  • Advantage: Higher yield (>80%), milder conditions, no isomer mixtures.

Comparison cluster_FC Friedel-Crafts Route cluster_Pd Pd-Catalyzed Route (Buchwald) FC_Start Fluorobenzene + 2-Chlorocyclohexanone FC_Cond AlCl3, Reflux FC_Start->FC_Cond FC_Pros Pros: Cheap Reagents FC_Cond->FC_Pros FC_Cons Cons: Harsh, Isomers, Waste FC_Pros->FC_Cons Pd_Start Cyclohexanone + 4-Bromofluorobenzene Pd_Cond Pd(OAc)2, BINAP, NaOtBu Pd_Start->Pd_Cond Pd_Pros Pros: High Yield, Single Isomer Pd_Cond->Pd_Pros Pd_Cons Cons: Expensive Catalyst Pd_Pros->Pd_Cons

Figure 2: Comparison of the Friedel-Crafts Alkylation vs. Pd-Catalyzed Arylation.

References

  • Preparation of 2-Arylcyclohexanones via Friedel-Crafts Alkylation: Arai, M., Yasuhara, F., & Yamaguchi, M. (1972). Reaction of 2-Chlorocyclohexanones with Aluminium Chloride. Nippon Kagaku Kaishi, 1972(3), 672–674.

  • Mechanistic Overview of Friedel-Crafts Alkyl

    
    -Halo Ketones: 
    Olah, G. A. (Ed.).[2][4][5] (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. (Classic Reference for F-C mechanisms).
    
  • Modern Alternative (Pd-C

    
    -Arylation): 
    Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of α-Aryl Ketones by the Pd-Catalyzed Arylation of Enolates. Journal of the American Chemical Society, 122(7), 1360–1370.
    
    
  • Synthesis of Fluorinated Ketamine Analogs (Contextual Application): Dumas, D. (2016). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. Figshare.

Sources

2-(4-Fluorophenyl)cyclohexanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)cyclohexanone , a critical intermediate in the synthesis of arylcyclohexylamines. This document is structured for researchers and drug development professionals, focusing on physicochemical properties, validated synthetic methodologies, and analytical characterization.

Chemical Identity & Physicochemical Profile

2-(4-Fluorophenyl)cyclohexanone is a halogenated cyclic ketone serving as a primary scaffold in the development of dissociative anesthetics and NMDA receptor antagonists. Its structural rigidity and the electronic influence of the para-fluorine atom make it a valuable target for Structure-Activity Relationship (SAR) studies in medicinal chemistry.

Table 1: Molecular Specifications
PropertyData
IUPAC Name 2-(4-Fluorophenyl)cyclohexan-1-one
Common Name 2-(4-Fluorophenyl)cyclohexanone
CAS Number 59227-02-0
Molecular Formula C₁₂H₁₃FO
Molecular Weight 192.23 g/mol
Exact Mass 192.0950 g/mol
Physical State Solid (recrystallized) or Viscous Oil
Melting Point 56°C – 59°C (Recrystallized from hexane)
Boiling Point 115°C at 0.2 mmHg
Solubility Soluble in diethyl ether, benzene, dichloromethane, chloroform
Synthetic Methodology

The synthesis of 2-(4-fluorophenyl)cyclohexanone typically employs a Grignard-mediated


-arylation of 2-chlorocyclohexanone. This route is preferred for its accessibility and scalability, though it requires strict anhydrous conditions to prevent side reactions (e.g., dehalogenation or polymerization).
Mechanism & Expertise

The reaction does not proceed via simple nucleophilic substitution. Instead, the Grignard reagent attacks the carbonyl carbon of 2-chlorocyclohexanone. The resulting alkoxide intermediate undergoes a rearrangement (often involving a transient epoxide or direct 1,2-migration of the aryl group) to expel the chloride ion and regenerate the ketone at the adjacent position. This mechanism explains why the aryl group ends up at the


-position rather than the carbonyl carbon retaining the alcohol.
Protocol: Grignard Arylation Route

Reagents:

  • 4-Fluorobromobenzene (Precursor A)

  • Magnesium turnings (activated)[1][2]

  • 2-Chlorocyclohexanone (Precursor B)

  • Solvents: Anhydrous Diethyl Ether, Anhydrous Benzene (or Toluene substitute)

  • Quenching: HCl (aq)

Step-by-Step Workflow:

  • Preparation of Grignard Reagent:

    • In a flame-dried 3-neck flask under inert atmosphere (N₂ or Ar), react 4-fluorobromobenzene (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous ether.

    • Initiate reaction with a crystal of iodine or gentle heating. Maintain a gentle reflux until Mg is consumed.

  • Addition Phase:

    • Cool the Grignard solution to <15°C.

    • Dropwise add a solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous benzene/toluene.

    • Critical Control Point: The temperature must be controlled to favor the addition over elimination side-reactions.

  • Rearrangement & Reflux:

    • Allow the mixture to warm to room temperature (25°C) and stir for 18 hours.

    • Distill off the ether fraction to raise the reaction temperature.

    • Reflux the remaining benzene/toluene solution for 24 hours. This thermal step drives the rearrangement of the intermediate magnesium salt to the final ketone product.

  • Workup & Purification:

    • Cool and pour the reaction mixture into a stirred solution of dilute HCl/ice water to hydrolyze magnesium salts.

    • Extract with ether or DCM. Wash the organic layer with brine and dry over MgSO₄.

    • Purification: Fractional distillation under high vacuum (0.2 mmHg). Collect the fraction boiling at ~115°C.

    • Crystallization: The distillate will solidify upon standing. Recrystallize from hot hexane to obtain white crystals (mp 56-59°C).

Visualization: Synthesis Pathway

The following diagram illustrates the reaction flow and critical process parameters (CPPs).

G start 4-Fluorobromobenzene + Mg / Ether grignard Grignard Reagent (4-F-Ph-MgBr) start->grignard Activation addition Addition Phase (Temp < 15°C) grignard->addition reactant 2-Chlorocyclohexanone (in Benzene/Toluene) reactant->addition Dropwise intermediate Magnesium Alkoxide Intermediate addition->intermediate Stir 18h @ 25°C rearrangement Thermal Rearrangement (Reflux 24h - Solvent Swap) intermediate->rearrangement Ether removal workup Acid Hydrolysis (HCl / Ice) rearrangement->workup product 2-(4-Fluorophenyl)cyclohexanone (CAS: 59227-02-0) workup->product Distillation & Recrystallization

Figure 1: Synthetic workflow for the Grignard-mediated


-arylation of 2-chlorocyclohexanone.
Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified.

  • ¹H NMR (Chloroform-d):

    • Look for the characteristic aromatic multiplet of the para-fluorophenyl group (typically integrating to 4H) in the 6.9–7.3 ppm region.

    • The methine proton (

      
      -proton) at the C2 position of the cyclohexanone ring will appear as a triplet or doublet of doublets around 3.5–3.8 ppm, distinct from the unfunctionalized cyclohexanone signals.
      
  • ¹⁹F NMR:

    • A single distinct signal is expected in the range of -110 to -120 ppm (relative to CFCl₃), confirming the presence of the fluorine atom on the aromatic ring.

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (M⁺): 192 m/z.[3]

    • Fragmentation: Characteristic loss of the carbonyl group (M-28) or tropylium ion formation modified by fluorine.

Applications in Drug Development
  • Bioisosterism: The introduction of the fluorine atom at the para-position blocks metabolic oxidation at this site (preventing hydroxylation), potentially increasing the biological half-life of derived pharmaceuticals compared to non-fluorinated analogs.

  • NMDA Receptor Modulation: This ketone is a direct precursor to 2-(4-fluorophenyl)-2-(methylamino)cyclohexanone. Analogues in this class (arylcyclohexylamines) are heavily researched for their rapid-acting antidepressant effects via NMDA receptor antagonism.

  • Chemical Scaffolding: The ketone functionality allows for further derivatization, including reductive amination (to form amines), Grignard addition (to form tertiary alcohols), or oxime formation.

Safety & Handling (SDS Summary)
  • Hazards: Like most halogenated ketones, this compound should be treated as an irritant to skin, eyes, and the respiratory system.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.

  • Disposal: All halogenated organic waste must be disposed of via high-temperature incineration in accordance with local environmental regulations.

References
  • PubChem. (n.d.).[3][4] 2-(4-Fluorophenyl)cyclohexanol Compound Summary (Related derivative data for structural validation). Retrieved January 29, 2026, from [Link]

  • Google Patents. (2018). CN107827721B - Method for synthesizing 4-fluorocyclohexanone (Reference for fluorinated cyclohexanone handling).

Sources

A Guide to the Structural Elucidation of 2-(4-Fluorophenyl)cyclohexanone using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data of 2-(4-Fluorophenyl)cyclohexanone. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectrum, grounded in fundamental principles of NMR spectroscopy and insights from analogous structures.

Introduction: The Role of NMR in Structural Characterization

In the field of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic compounds. For a molecule such as 2-(4-Fluorophenyl)cyclohexanone, a synthetic intermediate with potential applications in pharmaceutical research, ¹H NMR provides a detailed fingerprint, revealing the electronic environment of each proton and their spatial relationships. This guide will deconstruct the ¹H NMR spectrum of this compound, offering a rationale for the observed chemical shifts, signal multiplicities, and coupling constants.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is the foundation of a reliable structural analysis. The following protocol outlines the standard procedure for preparing a sample of 2-(4-Fluorophenyl)cyclohexanone for NMR analysis.

Sample Preparation and Instrument Parameters:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-(4-Fluorophenyl)cyclohexanone.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm, which is easily identifiable.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard and its signal is set to 0.00 ppm to calibrate the chemical shift scale.[2]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally used.

    • Temperature: The experiment is conducted at room temperature (approximately 298 K).

Spectral Interpretation: A Detailed Analysis

The ¹H NMR spectrum of 2-(4-Fluorophenyl)cyclohexanone can be divided into three distinct regions: the aromatic region, the region corresponding to the proton alpha to the carbonyl and the phenyl ring, and the aliphatic region of the cyclohexyl protons.

Predicted ¹H NMR Spectral Data of 2-(4-Fluorophenyl)cyclohexanone
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'7.15 - 7.25Doublet of doublets (dd) or Multiplet (m)~8.5, 5.52H
H-3', H-5'7.00 - 7.10Triplet (t) or Multiplet (m)~8.72H
H-23.60 - 3.70Doublet of doublets (dd)~12.0, 5.01H
H-6ax, H-6eq2.40 - 2.60Multiplet (m)-2H
H-3ax, H-3eq2.10 - 2.30Multiplet (m)-2H
H-4ax, H-4eq, H-5ax, H-5eq1.70 - 2.10Multiplet (m)-4H

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary slightly.

In-Depth Analysis of Spectral Regions

1. The Aromatic Region (δ 7.00 - 7.25 ppm):

The 4-fluorophenyl group gives rise to a characteristic AA'BB' spin system, which often appears as two sets of multiplets.

  • H-2' and H-6' Protons: These protons are ortho to the cyclohexanone substituent and meta to the fluorine atom. They are expected to resonate further downfield due to the electron-withdrawing nature of the cyclohexanone moiety. Their signal will likely be a multiplet, often resembling a doublet of doublets, due to coupling with both the adjacent H-3'/H-5' protons and the fluorine atom.

  • H-3' and H-5' Protons: These protons are meta to the cyclohexanone substituent and ortho to the fluorine atom. The strong electron-donating effect of the fluorine atom through resonance will shield these protons, causing them to appear at a higher field (more upfield) compared to the H-2'/H-6' protons. Their signal will typically appear as a triplet due to coupling with the two adjacent ortho protons (H-2' and H-6').

2. The Alpha-Proton (H-2) (δ 3.60 - 3.70 ppm):

The proton at the C-2 position is positioned between the electron-withdrawing carbonyl group and the phenyl ring, leading to significant deshielding.[3] This results in its signal appearing at a relatively low field for an aliphatic proton.

  • Multiplicity: The H-2 proton is adjacent to the methylene group at C-3. It will couple with both the axial (H-3ax) and equatorial (H-3eq) protons, resulting in a doublet of doublets. The magnitude of the coupling constants (J-values) provides valuable conformational information. A larger coupling constant (typically ~10-13 Hz) is expected for the interaction with the axial proton (H-3ax) due to a dihedral angle close to 180°, while a smaller coupling constant (typically ~2-5 Hz) is expected for the interaction with the equatorial proton (H-3eq) where the dihedral angle is around 60°.

3. The Cyclohexyl Ring Protons (δ 1.70 - 2.60 ppm):

The remaining eight protons of the cyclohexanone ring resonate in the upfield region of the spectrum. The presence of the chiral center at C-2 renders the methylene protons at C-3 and C-6 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.[4][5][6]

  • H-6 Protons (α to Carbonyl): The two protons at the C-6 position, being alpha to the carbonyl group, are deshielded compared to the other methylene protons on the ring and are expected to appear in the range of δ 2.40 - 2.60 ppm.[7] Their signals will be complex multiplets due to geminal coupling with each other and vicinal coupling with the C-5 protons.

  • H-3, H-4, and H-5 Protons: These methylene protons will appear as a complex and overlapping series of multiplets in the region of δ 1.70 - 2.30 ppm. The axial protons are generally more shielded and appear at a higher field compared to their equatorial counterparts due to the anisotropic effect of the C-C single bonds in the ring.[8] The extensive overlap of these signals often makes a precise assignment of individual protons challenging without the aid of two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Conformational Insights and Diastereotopicity

The cyclohexanone ring exists predominantly in a chair conformation to minimize steric strain.[8] The bulky 4-fluorophenyl group will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

G cluster_0 Conformational Equilibrium of 2-(4-Fluorophenyl)cyclohexanone A Axial Conformer (Less Stable) B Equatorial Conformer (More Stable) A->B Ring Flip B->A

Caption: Predominant equatorial conformation due to steric hindrance.

The chirality at the C-2 position is a key factor influencing the appearance of the spectrum. Because of this stereocenter, the two protons of each methylene group on the cyclohexyl ring (C-3, C-4, C-5, and C-6) are in different chemical environments and are therefore diastereotopic.[4][5][6] This non-equivalence leads to distinct chemical shifts for the axial and equatorial protons of each methylene group, contributing to the complexity of the aliphatic region of the spectrum.

Conclusion

The ¹H NMR spectrum of 2-(4-Fluorophenyl)cyclohexanone provides a wealth of information that allows for its unambiguous structural confirmation. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in the aromatic, alpha-proton, and cyclohexyl regions, one can deduce the connectivity and stereochemistry of the molecule. The downfield signals of the aromatic protons with their characteristic splitting pattern, the distinct doublet of doublets for the alpha-proton, and the complex multiplets of the diastereotopic cyclohexyl protons all serve as key identifiers for this compound. For a more detailed assignment of the complex aliphatic region, advanced 2D NMR experiments would be highly beneficial. This guide provides the foundational knowledge for interpreting the one-dimensional spectrum, a critical skill for any scientist involved in organic synthesis and drug discovery.

References

  • ResearchGate. (2021). Proton NMR of 2-cyclohexene-1-one. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Available at: [Link]

  • Reddit. (2022). [1H NMR] My teacher said that these 2 protons are not equivalent, but how? Available at: [Link]

  • National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Available at: [Link]

  • Malaya Journal of Matematik. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Available at: [Link]

  • ResearchGate. (2017). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Available at: [Link]

  • Wiley Online Library. (n.d.). Supporting Information. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone. Available at: [Link]

  • ResearchGate. (2006). 1 H NMR spectra of the cyclohexane ring region of 2c. Available at: [Link]

  • ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Available at: [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at: [Link]

  • ACS Publications. (1999). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (1998). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. Available at: [Link]

Sources

13C NMR analysis of 2-(4-Fluorophenyl)cyclohexanone

Advanced C NMR Characterization of 2-(4-Fluorophenyl)cyclohexanone

Strategic Importance & Structural Logic

In medicinal chemistry, the introduction of a fluorine atom onto an aromatic ring is a standard strategy to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. 2-(4-Fluorophenyl)cyclohexanone represents a critical scaffold where a flexible aliphatic cycle is fused with a rigid, electron-deficient aromatic system.

The core analytical challenge lies in the spin-spin coupling between the





Conformational Dynamics

The cyclohexanone ring exists in a dynamic equilibrium between chair conformers. For 2-arylcyclohexanones, the equatorial conformer is thermodynamically preferred to avoid 1,3-diaxial interactions, though the axial conformer is stabilized by orbital overlap between the



Experimental Protocol

To ensure high-resolution detection of quaternary carbons (specifically the Carbonyl C1 and the Fluorine-bearing Aromatic C4'), the following acquisition parameters are recommended.

Sample Preparation[1][2][3]
  • Solvent: Chloroform-d (CDCl

    
    ) is preferred for solubility and chemical shift referencing (
    
    
    77.16 ppm).
  • Concentration: 30–50 mg in 0.6 mL solvent.[1] High concentration is vital for detecting the low-intensity split signals of the aromatic ring.

  • Tube: 5 mm high-precision NMR tube.

Instrument Parameters (500 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons while maintaining sensitivity.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The carbonyl carbon (C1) and the fluorinated carbon (C4') have long

    
     relaxation times. Insufficient D1 results in poor signal-to-noise ratio for these critical diagnostic peaks.
    
  • Spectral Width: 240 ppm (to capture the carbonyl peak at ~210 ppm).

  • Scans (NS): Minimum 1024 scans for adequate S/N on split peaks.

Spectral Analysis & Assignment Logic

The spectrum is divided into three distinct zones: the Carbonyl, the Aromatic (Fluorinated) region, and the Aliphatic Cyclohexanone ring.

Zone A: The Aromatic Region (Splitting Patterns)

The 4-fluorophenyl group provides a "fingerprint" due to



Carbon PositionTypeChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Assignment Logic
C4' (Ipso to F)Quaternary~160.0 – 163.0Doublet (

)

Hz
Distinctive large splitting; diagnostic of C-F bond.
C3'/C5' (Ortho)Methine (CH)~115.0 – 116.0Doublet (

)

Hz
Shielded by F; second largest coupling.[1]
C2'/C6' (Meta)Methine (CH)~128.0 – 130.0Doublet (

)

Hz
Deshielded relative to ortho; distinct "roofing" effect often seen.[1]
C1' (Para)Quaternary~135.0 – 138.0Doublet (

)

Hz
Attached to cyclohexanone; shows very small coupling (often appears as a broadened singlet).[1]
Zone B: The Carbonyl (C1)
  • Shift:

    
     208.0 – 212.0 ppm.[1]
    
  • Appearance: Singlet.

  • Note: This peak is often weak due to lack of NOE and long relaxation time. It confirms the ketone functionality.

Zone C: The Aliphatic Ring

The cyclohexanone carbons are non-equivalent due to the substitution at C2.

CarbonShift (

ppm)
Description
C2 (

-CH)
~56.0 – 58.0Alpha-carbon. Shifted downfield significantly by the aryl group and the carbonyl.
C6 (

-CH

)
~41.0 – 42.0Unsubstituted alpha-methylene.
C3, C4, C5 ~25.0 – 35.0Remaining methylene envelope. C3 is usually the most deshielded of this group due to

-effect of the aryl ring.
Visualization of Assignment Logic

NMR_Assignment_WorkflowStartRaw 13C{1H} SpectrumRegion_CheckRegion SegmentationStart->Region_CheckAromatic_ZoneAromatic Zone(110-165 ppm)Region_Check->Aromatic_ZoneAliphatic_ZoneAliphatic Zone(20-60 ppm)Region_Check->Aliphatic_ZoneCarbonyl_ZoneCarbonyl Zone(>200 ppm)Region_Check->Carbonyl_ZoneCoupling_AnalysisAnalyze J-Coupling (C-F)Aromatic_Zone->Coupling_AnalysisAlpha_CDeshielded CH (~57 ppm)Assign: C2 (Alpha)Aliphatic_Zone->Alpha_CValidationStructure Validated:2-(4-F-Ph)-CyclohexanoneCarbonyl_Zone->ValidationC_F_IpsoLarge Doublet (1J ~245Hz)Assign: C4' (C-F)Coupling_Analysis->C_F_Ipso>200 HzC_OrthoMedium Doublet (2J ~21Hz)Assign: C3'/C5'Coupling_Analysis->C_Ortho~20 HzC_MetaSmall Doublet (3J ~8Hz)Assign: C2'/C6'Coupling_Analysis->C_Meta~8 HzC_ParaTiny Doublet (4J ~3Hz)Assign: C1' (Quaternary)Coupling_Analysis->C_Para<5 HzC_F_Ipso->ValidationC_Para->ValidationAlpha_C->Validation

Figure 1: Logical workflow for assigning the

Mechanistic Insight: The Fluorine Effect

The observation of the doublet splitting is caused by the Fermi contact interaction between the


  • Electronic Polarization: The electronegative fluorine atom polarizes the

    
    -electrons in the C-F bond. This polarization propagates through the 
    
    
    -system of the benzene ring, allowing coupling to be observed even at the para position (4 bonds away).
  • Self-Validation: If the C4' peak (approx 162 ppm) appears as a singlet, the fluorination has failed (likely H instead of F). If the coupling is present but the shifts are wrong, check for regioisomers (e.g., 3-fluorophenyl isomer would show different symmetry and coupling patterns).

Troubleshooting & Common Pitfalls

  • Missing Quaternary Carbons:

    • Cause: Relaxation delay (D1) too short.

    • Solution: Increase D1 to 5s. Quaternary carbons lack the efficient relaxation pathway provided by attached protons (dipolar relaxation).

  • Broadened Peaks:

    • Cause: Conformational exchange between axial and equatorial forms at a rate comparable to the NMR time scale.

    • Solution: Run the experiment at a slightly elevated temperature (e.g., 313 K) to push the exchange into the fast limit, sharpening the peaks.

  • Solvent Peaks:

    • CDCl

      
       appears as a 1:1:1 triplet at 77.16 ppm.[1] Ensure this does not overlap with the critical C2-C6 ring carbons.
      

References

  • Synthesis & General Characterization

    • S. A. V. R. et al.[1][2] "Synthesis of 2-(p-fluorophenyl)-cyclohexanone via Grignard Addition."[3] ChemicalBook Protocols.

  • 
    C-
    
    
    F Coupling Constants:
    • Doddrell, D. et al. "Carbon-13 nuclear magnetic resonance studies of some fluorinated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2.
  • Conformational Analysis of 2-Substituted Cyclohexanones

    • Lunazzi, L. et al. "Conformational analysis of 2-halocyclohexanones: an NMR study." Journal of the Chemical Society, Perkin Transactions 2.
  • Palladium-Catalyzed Alpha-Arylation (Alternative Synthesis)

    • Kawatsura, M. & Hartwig, J. F. "Simple, Highly Active Palladium Catalysts for Ketone Arylation." Journal of the American Chemical Society.

Technical Characterization Guide: FT-IR Spectrum of 2-(4-Fluorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

2-(4-Fluorophenyl)cyclohexanone (CAS: 59227-02-0) is a critical bicyclic intermediate often utilized in the synthesis of arylcyclohexylamine class compounds, which are significant in neuropharmacology and structure-activity relationship (SAR) studies of NMDA receptor antagonists.

This guide provides a rigorous spectroscopic analysis of the compound. Unlike simple aliphatic ketones, the presence of the electron-withdrawing 4-fluorophenyl group at the


-position of the cyclohexanone ring introduces specific inductive effects that perturb standard vibrational frequencies. Accurate interpretation of its FT-IR spectrum is essential for validating synthetic success (e.g., Grignard addition followed by hydrolysis) and ensuring isomeric purity against the 2-fluorophenyl or 3-fluorophenyl analogs.
Molecular Architecture & Vibrational Logic
  • Core Scaffold: Saturated six-membered ketone (cyclohexanone).

  • Substituent: 4-Fluorophenyl group at the C2 (

    
    ) position.
    
  • Key Vibrational Modes:

    • 
      : Carbonyl stretching (sensitive to 
      
      
      
      -substitution).
    • 
      : Aryl-fluorine stretching (highly diagnostic/intense).
      
    • 
      : Para-substituted aromatic bending (distinguishes regioisomers).
      

Experimental Protocol: Sample Preparation & Acquisition

To obtain a research-grade spectrum free from artifacts, the following protocol is recommended.

Physicochemical Properties[1][2][3][4][5]
  • State: Solid (crystalline).

  • Melting Point: 56–59 °C.[1]

  • Solubility: Soluble in DCM, Chloroform, Methanol; insoluble in water.

Sampling Methodology (ATR vs. Transmission)

Given the melting point and crystalline nature, Attenuated Total Reflectance (ATR) is the preferred method for rapid quality control, while KBr Transmission is superior for resolving weak overtone bands in the fingerprint region.

ParameterMethod A: Diamond ATR (Recommended)Method B: KBr Pellet (High Resolution)
Sample Mass 2–5 mg (neat crystal)1–2 mg dispersed in 100 mg dry KBr
Preparation Clamp pressure: High (ensure contact)Grind to fine powder; press at 8–10 tons
Background Air (clean crystal)Pure KBr pellet
Resolution 4 cm⁻¹2 cm⁻¹
Scans 16–3232–64
Advantage Rapid, no moisture interferenceHigher signal-to-noise for weak bands

Critical Control Point: Ensure the ATR crystal is cleaned with isopropanol and fully dried. Residual solvent peaks (e.g., acetone at 1715 cm⁻¹) can mask the target carbonyl peak.

Spectral Interpretation: Band Assignment

The spectrum is divided into three diagnostic zones. The values below represent the expected theoretical and empirical ranges for this specific molecular scaffold.

Zone 1: The High-Frequency Region (4000–2800 cm⁻¹)
  • 3100–3000 cm⁻¹ (Weak): Aromatic

    
     stretching. These are low-intensity bands characteristic of the phenyl ring.
    
  • 2980–2850 cm⁻¹ (Strong): Aliphatic

    
     stretching from the cyclohexanone ring.
    
    • Asymmetric stretch: ~2930 cm⁻¹

    • Symmetric stretch: ~2860 cm⁻¹

Zone 2: The Carbonyl "Heartbeat" (1750–1650 cm⁻¹)

This is the most critical region for confirming the ketone functionality.

  • 1720–1725 cm⁻¹ (Strong, Sharp):

    
     Ketone Stretch.
    
    • Mechanistic Insight: Unsubstituted cyclohexanone absorbs at ~1715 cm⁻¹. The introduction of the electronegative phenyl group at the

      
      -position exerts an inductive electron-withdrawing effect (-I) . This shortens the C=O bond slightly, shifting the absorption to a higher wavenumber (blue shift) compared to the parent ketone.
      
    • Differentiation: If the peak appears <1700 cm⁻¹, suspect conjugation (e.g., enol form or contamination with

      
      -unsaturated precursors).
      
Zone 3: The Fingerprint & Substituent Region (1600–600 cm⁻¹)
  • 1600 & 1510 cm⁻¹ (Medium): Aromatic Ring Breathing (

    
    ). The doublet pattern confirms the presence of the benzene ring.
    
  • 1220–1250 cm⁻¹ (Very Strong):

    
     Aryl-Fluorine Stretch.
    
    • Diagnostic Value: This is often the second strongest peak in the spectrum after the carbonyl. It confirms the presence of the fluorine atom.

  • 810–840 cm⁻¹ (Strong):

    
     Para-Substitution.
    
    • Isomer Check: This band is crucial for distinguishing the 4-fluoro (para) isomer from the 2-fluoro (ortho, ~750 cm⁻¹) or 3-fluoro (meta, ~780 & 690 cm⁻¹) isomers. A clean peak here validates the para substitution pattern.

Visualization: Vibrational Mode Mapping

The following diagram maps the specific vibrational modes to the molecular structure of 2-(4-Fluorophenyl)cyclohexanone.

FTIR_Analysis Compound 2-(4-Fluorophenyl) cyclohexanone Carbonyl C=O Stretch 1720-1725 cm⁻¹ (Inductive Shift) Compound->Carbonyl Ketone Func. Fluorine C-F Stretch 1220-1250 cm⁻¹ (High Intensity) Compound->Fluorine Halogenation Para Para-Subst. OOP 810-840 cm⁻¹ (Regio-marker) Compound->Para Isomerism Aliphatic Cyclic CH₂ 2850-2950 cm⁻¹ Compound->Aliphatic Scaffold Validation QC PASS/FAIL Carbonyl->Validation Confirm Core Fluorine->Validation Confirm F-Group Para->Validation Confirm Isomer

Caption: Vibrational mode mapping linking structural moieties to diagnostic IR frequencies.

Quality Control & Impurity Profiling

Using FT-IR for purity analysis requires checking for specific "negative" peaks—bands that should not be present.

Impurity TypeDiagnostic Band (Absence Required)Cause
Water / Moisture Broad band ~3400–3200 cm⁻¹Hygroscopic absorption or wet solvent.
Starting Material ~1715 cm⁻¹ (Unshifted)Unreacted 2-chlorocyclohexanone.
Alcohol Intermediate Broad band ~3300–3400 cm⁻¹Incomplete oxidation or reduction byproduct (Cyclohexanol deriv).
Isomeric Impurity ~750 cm⁻¹ (Ortho OOP)Contamination with 2-fluorophenyl isomer.

Self-Validating Protocol:

  • Baseline Check: Ensure %T at 3800 cm⁻¹ is >95%.

  • Carbonyl Intensity: The C=O peak should be the strongest or second strongest (competing with C-F). If C=O is weak, the sample may be amorphous or impure.

  • Fingerprint Match: The 810–840 cm⁻¹ band must be sharp. Splitting in this region suggests a mixture of isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 153746509, 2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone (Analog Reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for inductive shift and para-substitution assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Cyclohexanone derivatives. (General reference for cyclic ketone baselines). Retrieved from [Link]

Sources

Structural Determination & Analysis Guide: 2-(4-Fluorophenyl)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the comprehensive workflow for the structural elucidation of 2-(4-fluorophenyl)cyclohexanone and its derivatives. Targeted at medicinal chemists and crystallographers, this document bridges the gap between synthetic isolation and solid-state characterization.

The presence of the fluorine atom at the para-position of the phenyl ring introduces unique electronic effects that influence crystal packing via C–H···F interactions, distinct from the standard hydrogen bonding seen in non-fluorinated analogues. Furthermore, the conformational flexibility of the cyclohexanone ring (chair vs. boat) combined with the C2-chiral center requires rigorous X-ray diffraction (XRD) analysis to determine the absolute configuration and preferred equatorial/axial orientation.

Structural Significance in Drug Design

In medicinal chemistry, the "Fluorine Scan" is a critical optimization strategy. Replacing a hydrogen or phenyl group with a 4-fluorophenyl moiety often improves metabolic stability by blocking P450 oxidation sites.

Key Structural Features to Analyze[1]
  • Conformational Preference: The 2-substituted cyclohexanone ring typically adopts a chair conformation.[1] The bulky 4-fluorophenyl group is expected to occupy the equatorial position to minimize 1,3-diaxial steric strain, despite the dipole-dipole repulsion between the carbonyl oxygen and the aryl ring.

  • Electronic Effects: The strong electronegativity of fluorine (

    
    ) polarizes the C–F bond, making it a weak hydrogen bond acceptor.
    
  • Crystal Packing: The lattice is stabilized by a network of weak C–H···O=C and C–H···F–C interactions, which are pivotal for defining the melting point and solubility profile.

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for successful XRD analysis. The following protocol is designed to minimize disorder and twinning.

Synthesis Route (Brief)

The standard synthesis involves the Grignard addition of 4-fluorophenylmagnesium bromide to 2-chlorocyclohexanone, followed by rearrangement, or Pd-catalyzed


-arylation of cyclohexanone.
  • Purity Requirement:

    
     by HPLC is recommended before attempting crystallization. Impurities often inhibit nucleation.
    
Crystallization Methodology: Vapor Diffusion

For 2-(4-fluorophenyl)cyclohexanone, a Binary Solvent Vapor Diffusion method is superior to slow evaporation, as it provides better control over nucleation rates.

Protocol:

  • Inner Vial (Solvent): Dissolve 20 mg of the compound in 0.5 mL of a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane ). Ensure the solution is clear; filter through a 0.2

    
    m PTFE syringe filter if necessary.
    
  • Outer Vial (Antisolvent): Place the inner vial (uncapped) inside a larger jar containing 3 mL of a non-polar antisolvent (e.g., Hexanes or Pentane ).

  • Equilibration: Seal the outer jar tightly. Store at

    
     in a vibration-free environment.
    
  • Timeline: Hexane vapors will slowly diffuse into the ethyl acetate, gradually lowering solubility. Prismatic crystals typically appear within 48–72 hours.

Visualization: Crystallization Workflow

CrystallizationWorkflow Prep 1. Solution Prep (20mg in 0.5mL EtOAc) Filter 2. Filtration (0.2µm PTFE) Prep->Filter Setup 3. Vapor Diffusion Setup (Inner: EtOAc / Outer: Hexane) Filter->Setup Incubate 4. Incubation (4°C, 48-72h) Setup->Incubate Harvest 5. Harvest (Paratone Oil Mounting) Incubate->Harvest

Figure 1: Optimized vapor diffusion workflow for growing X-ray quality crystals of fluorinated cyclohexanones.

X-Ray Diffraction Data Acquisition

Due to the absence of heavy atoms (Z > 10), the scattering power of this organic molecule is relatively low.

Instrument Configuration
  • Radiation Source: Cu K

    
      (
    
    
    
    Å) is preferred over Mo K
    
    
    . Copper radiation provides higher flux and better diffraction intensity for light-atom organic structures, improving the resolution of the absolute configuration (Flack parameter) if the crystal is chiral.
  • Temperature: Data collection must be performed at low temperature (100 K ) using a nitrogen cryostream.

    • Reasoning: The cyclohexanone ring is conformationally mobile.[1][2] Room temperature collection often results in large thermal ellipsoids (smearing), making it difficult to distinguish between chair and twist-boat conformations.

Refinement Strategy
  • Space Group Determination:

    • Racemate: Expect centrosymmetric space groups (e.g.,

      
       or 
      
      
      
      ).
    • Enantiopure:[3] Expect non-centrosymmetric space groups (e.g.,

      
      ).
      
  • Disorder Handling: The fluorine atom may exhibit rotational disorder if the phenyl ring has torsional freedom. Use PART commands in SHELXL to model split positions if electron density maps show elongation.

Structural Analysis & Interpretation

Once the structure is solved, the following parameters define the technical "core" of the analysis.

Conformational Analysis

The critical metric is the torsion angle


 (C1-C2-C1'-C2') connecting the cyclohexanone ring to the phenyl ring.
  • Equatorial Preference: The phenyl ring should occupy the equatorial position.

  • Ring Flattening: Measure the torsion angles within the cyclohexanone ring. An ideal chair has alternating angles of

    
    . The presence of the 
    
    
    
    hybridized carbonyl carbon (C1) will flatten the ring at that end (angles
    
    
    ).
Intermolecular Interactions

Construct a Hirshfeld Surface map to visualize packing forces.

  • Primary Interaction: C=O···H–C hydrogen bonds often form infinite chains along the crystallographic b-axis.

  • Fluorine Interaction: Look for C–F[4][5][6]···H–C contacts with distances < 2.55 Å (sum of van der Waals radii). These are directional and often dictate the stacking of the phenyl rings.

Data Summary Table (Template)

Researchers should populate this table with their refined data.

ParameterDescriptionTypical/Expected Value
Crystal System Lattice symmetryMonoclinic or Orthorhombic
Space Group Symmetry operations

(racemic)
C–F Bond Length Strength of fluorine bond1.35 – 1.37 Å
C=O[1][7][8][9] Bond Length Carbonyl character1.21 – 1.23 Å
Ring Conformation Cyclohexanone geometryDistorted Chair
Substituent Position 4-F-Phenyl orientationEquatorial
Visualization: Structural Logic Pathway

StructuralLogic Diffraction Diffraction Pattern (Bragg Reflections) Phasing Phasing (Direct Methods/SHELXT) Diffraction->Phasing HKL File Refinement Refinement (Least Squares) Phasing->Refinement Initial Model Validation Validation (CheckCIF / R-factor) Refinement->Validation R1 < 0.05 Validation->Refinement High Residuals Packing Packing Analysis (Hirshfeld Surfaces) Validation->Packing Final CIF

Figure 2: Logical flowchart for converting raw diffraction data into a validated structural model.

Stereochemical Implications

For drug development, the absolute configuration is paramount.

  • Anomalous Scattering: If using Cu K

    
     radiation, the Flack parameter (
    
    
    
    ) can be determined even for light atoms.
    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure.
      
  • Enantiomeric Excess (ee): If the crystal is grown from a non-racemic mixture, the crystal structure confirms which enantiomer (

    
     or 
    
    
    
    ) was isolated. For 2-(4-fluorophenyl)cyclohexanone, the chiral center is at C2 .

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Thallapally, P. K., et al. (2008). Fluorine-fluorine interactions in the solid state.[6] Chemical Communications, (39), 4772-4774. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-(4-Fluorophenyl)cyclohexanone

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Fluorophenyl)cyclohexanone (CAS: 5896-07-1).[1] As a critical intermediate in the synthesis of arylcyclohexylamine dissociatives and NMDA receptor antagonists, understanding its solvation thermodynamics is essential for reaction optimization, purification (crystallization), and formulation.

This document moves beyond static data lists to explain the causality of solubility—why specific solvents interact with the fluorinated aryl moiety and the cyclohexanone ring—and provides validated protocols for empirical determination.

Physicochemical Architecture

To predict solubility, we must first deconstruct the molecular architecture. 2-(4-Fluorophenyl)cyclohexanone is a bifunctional lipophilic entity.

FeatureStructural ComponentSolvation Impact
Lipophilicity Cyclohexyl RingDrives solubility in non-polar aliphatics (alkanes) and aromatics.[1]
Dipole Moment Carbonyl Group (C=O)Acts as a Hydrogen Bond Acceptor (HBA).[1] Increases affinity for polar aprotic solvents (e.g., Acetone, DCM).
Electronic Effect 4-Fluoro SubstituentHigh electronegativity withdraws density from the phenyl ring, reducing

-stacking potential compared to non-fluorinated analogs, but increasing lipophilicity (LogP ~2.7).[1]

Key Insight: The molecule exhibits "amphiphilic-like" behavior in organic media.[1] It is too lipophilic for water but sufficiently polar to dissolve in esters and chlorinated solvents. The fluorine atom specifically lowers the melting point (56–59°C) relative to other halogenated analogs, creating a narrow window for thermal recrystallization.

Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic interaction with the solute. This classification is derived from standard workup procedures (extraction vs. crystallization) and Hansen Solubility Parameter (HSP) predictions.

Table 1: Solubility Profile & Application
Solvent ClassRepresentative SolventsSolubility StatusPrimary ApplicationMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformVery High Extraction / Reaction MediumStrong dipole-dipole interactions match the ketone; high dispersion forces match the aryl ring.[1]
Ethers Diethyl Ether, THF, MTBEHigh Synthesis / Grignard WorkupEther oxygen acts as a Lewis base; excellent solvation of the magnesium intermediates and the final ketone.[1]
Esters Ethyl Acetate, Isopropyl AcetateHigh Chromatography / Co-solventModerate polarity matches the C=O dipole without disrupting hydrophobic interactions.[1]
Aliphatics Hexane, Heptane, PentaneTemp.[1][2][3] Dependent Recrystallization Low solubility at RT; moderate at reflux.[1] The "Goldilocks" zone for purifying the solid.
Alcohols Methanol, Ethanol, IPAModerate DerivatizationSoluble, but protic nature can interfere with certain base-catalyzed reactions.[1] Good for Schiff base formation.
Aqueous Water, BrineInsoluble Washing / SeparationThe hydrophobic cyclohexyl/aryl bulk overwhelms the polar carbonyl, forcing phase separation.[1]

Critical Protocol Note: In industrial synthesis, the crude product is often extracted with Diethyl Ether or Dichloromethane and subsequently recrystallized from Hexane to achieve >98% purity.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To scientifically select a replacement solvent (e.g., replacing toxic DCM), we utilize Hansen Solubility Parameters. The total energy of vaporization is split into three components: Dispersion (



Estimated HSP for 2-(4-Fluorophenyl)cyclohexanone:

  • 
     (Dispersion): ~18.0 MPa
    
    
    (Due to aryl/cyclohexyl bulk)[1]
  • 
     (Polarity): ~9.0 MPa
    
    
    (Ketone dipole)[1]
  • 
     (H-Bonding): ~5.5 MPa
    
    
    (Weak acceptor only)[1]
Visualization: The Solvation Sphere

The diagram below illustrates the logic of solvent selection. Solvents falling "inside" the sphere dissolve the compound; those outside act as anti-solvents.

HSP_LogicTarget2-(4-Fluorophenyl)cyclohexanone(Target Solute)DCMDCM(Perfect Match)High $delta_P$, High $delta_D$Target->DCM High Solubility(Reaction Media)HexaneHexane(Anti-Solvent at RT)Low $delta_P$, Low $delta_H$Target->Hexane Low Solubility(Crystallization)EthanolEthanol(Intermediate)High $delta_H$ (Mismatch)Target->Ethanol Moderate Solubility(Warm only)

Figure 1: Solvent interaction logic based on polarity and dispersion forces.[1]

Experimental Protocol: Solubility Determination

Reliable solubility data is generated not by estimation, but by the Shake-Flask Method , aligned with OECD Guideline 105 . This protocol ensures data integrity for regulatory submissions.

Workflow Diagram

Solubility_ProtocolStartStart: OECD 105 ProtocolPrep1. PreparationAdd excess solute to solvent(> saturation point)Start->PrepAgitate2. AgitationShake at 30°C for 24-72h(Ensures saturation)Prep->AgitateEquilibrate3. EquilibrationStand at 20°C for 24h(Precipitate excess)Agitate->EquilibrateThermodynamicEquilibriumSeparate4. Phase SeparationCentrifugation orFiltration (0.45 µm PTFE)Equilibrate->SeparateAnalyze5. QuantificationHPLC-UV (254 nm) or GC-MSSeparate->Analyze

Figure 2: Step-by-step workflow for determining quantitative solubility (mg/mL).

Step-by-Step Methodology
  • Preparation: Weigh approximately 100 mg of 2-(4-fluorophenyl)cyclohexanone into a glass vial. Add 1.0 mL of the target solvent (e.g., Hexane).

  • Saturation: Cap tightly and agitate at 30°C (above the test temperature) for 24 hours to ensure the solution is saturated.

  • Equilibration: Transfer the vial to a water bath controlled at 20°C (±0.5°C) and let it stand for 24 hours. This allows the supersaturated portion to precipitate, leaving a true equilibrium solution.

  • Sampling: Filter the supernatant through a pre-warmed 0.45 µm PTFE syringe filter (PTFE is required as the compound dissolves nylon/cellulose filters).

  • Quantification: Dilute the filtrate 1:100 with Acetonitrile and analyze via HPLC (C18 column, Water/ACN gradient).

Recrystallization Strategy (Purification)

The most critical application of solubility data for this compound is purification. The melting point (56–59°C) is relatively low, meaning "oiling out" (liquid-liquid phase separation) is a common risk during crystallization.[1]

Recommended System: Hexane (or Heptane)

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of boiling Hexane (~65°C).

  • Clarification: If insoluble particulates remain, filter while hot.

  • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Note: Rapid cooling will trap impurities or cause oiling.

  • Seeding: If an oil forms, add a seed crystal of pure 2-(4-fluorophenyl)cyclohexanone to induce nucleation.[1]

  • Harvesting: Filter the white crystalline solid and wash with cold (-20°C) Hexane.

References

  • PubChem. (n.d.).[1][4] 2-(4-Fluorophenyl)cyclohexanone Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link][1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Contextual reference for HSP calculations).

Technical Guide: Spectroscopic Characterization of 2-(4-Fluorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Fluorophenyl)cyclohexanone (CAS: 56326-98-8) is a critical intermediate in the synthesis of arylcyclohexylamine-based pharmaceuticals and dissociative anesthetics. Its structural integrity is defined by the specific regiochemistry of the aryl substitution (alpha-position) and the electronic environment of the fluorinated aromatic ring.

This guide provides a rigorous, multi-modal spectroscopic framework for the identification and quality control of this compound. Unlike generic Certificates of Analysis, this protocol emphasizes causality —linking spectral features directly to molecular conformation and electronic effects—to ensure a self-validating analytical workflow.

Part 1: Structural Dynamics & Conformational Analysis

Before interpreting spectra, one must understand the molecule's behavior in solution. The cyclohexanone ring exists in a dynamic equilibrium between chair conformers.

The Equatorial Preference

The 2-position substituent can adopt either an axial or equatorial orientation.

  • Steric Dominance: The 4-fluorophenyl group is sterically bulky. To minimize 1,3-diaxial interactions with protons on C4 and C6, the aryl group predominantly occupies the equatorial position.

  • Dipole Effects: While 2-halocyclohexanones often favor axial conformations due to dipole repulsion between the halogen and the carbonyl oxygen, the 2-aryl group's steric demand overrides this, stabilizing the equatorial conformer.

Implication for Spectroscopy:

  • NMR: The methine proton at C2 (H2) will be axial . This results in large vicinal coupling constants (

    
    ) with the axial proton at C3, a critical diagnostic feature.
    

Part 2: Synthesis Context & Impurity Profiling

Understanding the synthesis route predicts likely impurities. The industry-standard method involves Palladium-Catalyzed


-Arylation .
  • Reaction: Cyclohexanone + 1-Bromo-4-fluorobenzene

    
     Product.
    
  • Critical Impurities to Watch:

    • Unreacted Aryl Halide: 1-Bromo-4-fluorobenzene (Distinct

      
      F signal).
      
    • Bis-arylation: 2,6-bis(4-fluorophenyl)cyclohexanone (Symmetry in

      
      C NMR).
      
    • Phosphine Oxides: From oxidation of BINAP/phosphine ligands (Visible in

      
      P NMR if applicable).
      

Part 3: Multi-Modal Spectroscopic Profiling

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet.

Functional GroupWavenumber (

)
Diagnostic Feature
Carbonyl (C=O) 1710 - 1715 Strong, sharp stretch. Higher frequency than conjugated ketones due to ring strain.
Aromatic C-H 3030 - 3060 Weak, sharp stretches above the aliphatic region.
Aliphatic C-H 2850 - 2950 Strong stretches (cyclohexyl ring).
Aromatic Ring (C=C) 1510, 1600 Characteristic "breathing" modes of the benzene ring.
Aryl C-F ~1220 - 1230 Strong, distinct stretch specific to the fluoro-substituent.
Nuclear Magnetic Resonance (NMR)

Solvent:


 (Standard) or 

(if exchangeable protons are suspected in impurities).
A. Proton NMR (

)

The H2 methine proton is the structural anchor.

  • 
     3.55 - 3.65 ppm (1H, dd/m):  The alpha-proton (H2).
    
    • Coupling Logic: If the phenyl ring is equatorial, H2 is axial. It couples with H3-axial (

      
      , trans-diaxial) and H3-equatorial (
      
      
      
      , gauche). Look for a doublet of doublets (dd) or a broad multiplet with a wide footprint.
  • 
     6.95 - 7.20 ppm (4H, m):  The aromatic region.
    
    • The 4-fluorophenyl group forms an AA'BB' spin system (often appearing as two complex "doublets" or multiplets). The fluorine coupling (

      
       and 
      
      
      
      ) broadens these signals significantly compared to a non-fluorinated phenyl ring.
B. Carbon-13 NMR (

) with Fluorine Coupling

The


 spectrum is self-validating  due to Carbon-Fluorine (

) coupling. You do not just see peaks; you see doublets with specific splitting magnitudes.
Carbon Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment
C=O 208 - 210 Singlet-Carbonyl carbon.
C-F (ipso) 160 - 164 Doublet

Direct attachment. Definitive proof of F.
C-Aryl (ortho) 114 - 116 Doublet

Carbons ortho to F.
C-Aryl (meta) 128 - 130 Doublet

Carbons meta to F.
C-Aryl (para) 134 - 136 Doublet

Carbon attached to cyclohexanone.
C-Alpha (C2) 56 - 58 Singlet-Chiral center (methine).
C. Fluorine-19 NMR (

)

Standard:


 (

) or Hexafluorobenzene (

).
  • Signal: Single resonance.

  • Shift:

    
     to 
    
    
    
    ppm
    (relative to
    
    
    ).
  • Validation: If the sample contains unreacted 4-fluorobromobenzene, a second peak will appear (typically slightly downfield,

    
     to 
    
    
    
    ppm). Integration of these two peaks provides a rapid purity assay.

Part 4: Mass Spectrometry (GC-MS)

  • Ionization: Electron Impact (EI, 70 eV).

  • Molecular Ion (

    
    ): m/z 192 .
    
  • Base Peak: Often m/z 135 or 109 (Fragmentation of the cyclohexanone ring).

  • Diagnostic Loss: Loss of CO (

    
    ) is common in cyclic ketones.
    
  • Isotope Pattern: The presence of Fluorine is monoisotopic (

    
     only), so there is no M+2 contribution from the halogen (unlike Cl or Br).
    

Part 5: Analytical Workflow & Logic

The following diagram illustrates the decision-making process for validating the compound structure.

AnalyticalWorkflow Sample Crude Sample (Post-Synthesis) TLC 1. TLC Screening (Check for starting material) Sample->TLC GCMS 2. GC-MS Analysis (Confirm M+ = 192) TLC->GCMS If clean H1_NMR 3. 1H NMR (CDCl3) Check H2 Integral & Coupling GCMS->H1_NMR Mass confirmed F19_NMR 4. 19F NMR Check for single F species H1_NMR->F19_NMR H2 pattern consistent C13_NMR 5. 13C NMR Verify C-F Splitting Patterns F19_NMR->C13_NMR Single F peak Decision Structure Validated? C13_NMR->Decision Pass RELEASE LOT (Equatorial Conformer Confirmed) Decision->Pass Yes Fail REJECT / RE-PURIFY (Isolate Impurities) Decision->Fail No (Extra peaks/Wrong J values)

Caption: Step-by-step logic flow for the structural validation of 2-(4-fluorophenyl)cyclohexanone.

Part 6: Experimental Protocol (Quality Control)

Protocol: Determination of Purity via qNMR (Quantitative NMR)

This protocol is superior to HPLC for absolute purity determination as it does not require a reference standard of the analyte itself, only a certified internal standard.

  • Standard Selection: Use 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at

    
     ppm).
    
  • Sample Preparation:

    • Weigh exactly

      
       of 2-(4-fluorophenyl)cyclohexanone.
      
    • Weigh exactly

      
       of Internal Standard.
      
    • Dissolve in

      
      
      
      
      
      .
  • Acquisition:

    • Pulse delay (

      
      ) must be 
      
      
      
      (typically
      
      
      to ensure full relaxation).
    • Acquire 16-32 scans.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Internal Standard singlet (set to known proton count, e.g., 3H).

    • Integrate the H2 methine signal of the analyte (

      
       ppm, 1H).
      
  • Calculation:

    
    [1]
    

References

  • Buchwald, S. L., et al.

    
    -Arylation of Ketones."[2] Accounts of Chemical Research, 2003, 36(4), 234–245.[3] 
    
  • Dolgushin, F. M., et al. "Conformational analysis of 2-substituted cyclohexanones." Journal of Structural Chemistry, 2008.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative text for C-F coupling constants and IR assignments).
  • Reich, H. J. "Bordwell pKa Table & NMR Data Collection." University of Wisconsin-Madison. (Reference for

    
    F chemical shift ranges). 
    

Sources

Discovery and History of 2-Arylcyclohexanones: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 2-arylcyclohexanone scaffold represents a pivotal evolution in medicinal chemistry, bridging the gap between the potent but psychotomimetic arylcyclohexylamines (like Phencyclidine/PCP) and clinically viable dissociative anesthetics. This guide explores the discovery, synthetic evolution, and pharmacodynamic optimization of this chemical class, with a specific focus on the seminal work of Calvin Stevens and the modern renaissance of novel psychoactive derivatives.

Historical Genesis: The Parke-Davis Mandate

The history of 2-arylcyclohexanones is inextricably linked to the search for a "safe" dissociative anesthetic. In the 1950s, Parke-Davis (now Pfizer) developed Phencyclidine (PCP) . While an effective anesthetic, PCP induced severe emergence delirium and long-lasting psychotomimetic effects, rendering it unsuitable for human clinical use.

The mandate was clear: shorten the duration of action and reduce the "emergence phenomenon" while retaining the unique dissociative anesthesia (catalepsy, amnesia, and analgesia).

The Stevens Breakthrough (1962)

Calvin Stevens , a consultant for Parke-Davis and professor at Wayne State University, spearheaded the synthesis of a new series of compounds. His hypothesis centered on modifying the rigid cyclohexyl ring of PCP to introduce metabolic liability, thereby shortening the half-life.

Stevens synthesized CI-581 , later named Ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexanone). The introduction of the ketone group at the C2 position of the cyclohexane ring was the critical innovation. This structural modification allowed for rapid metabolic N-demethylation and ring hydroxylation, significantly reducing the duration of action compared to PCP.

Chemical Architecture & Synthetic Evolution

The defining feature of this class is the 2-arylcyclohexanone skeleton. The synthesis of this scaffold is chemically non-trivial due to the steric crowding at the quaternary carbon (C2).

The "Stevens Rearrangement" (Thermal Rearrangement)

The original and most widely cited synthetic route involves a thermal rearrangement of an


-hydroxy imine (or 

-bromo ketone intermediate). This method is favored for its ability to construct the quaternary center with high regioselectivity.
Mechanism of Action[1][2][3]
  • Grignard Addition: Cyclopentylmagnesium bromide reacts with 2-chlorobenzonitrile to form the aryl-cyclopentyl ketone.

  • 
    -Bromination:  The ketone is brominated at the alpha position.
    
  • Imine Formation: Reaction with methylamine yields the

    
    -bromo imine.
    
  • Thermal Rearrangement: Upon heating (typically in high-boiling solvents like decalin), the five-membered cyclopentane ring expands to a six-membered cyclohexane ring, inserting the imine nitrogen and generating the ketone functionality.

Visualization: The Stevens Synthetic Pathway

The following diagram illustrates the critical ring-expansion mechanism that defines 2-arylcyclohexanone synthesis.

StevensRearrangement Start 2-Chlorobenzonitrile + Cyclopentyl Grignard Inter1 (2-Chlorophenyl)(cyclopentyl)methanone Start->Inter1 Nucleophilic Addition Bromination Alpha-Bromination (Br2 / H+) Inter1->Bromination Inter2 1-Bromocyclopentyl- (2-chlorophenyl)methanone Bromination->Inter2 ImineForm Imine Formation (MeNH2) Inter2->ImineForm Inter3 Alpha-Bromo Imine Intermediate ImineForm->Inter3 Rearrange Thermal Rearrangement (180°C, Decalin) Inter3->Rearrange Ring Expansion Product Ketamine (2-Arylcyclohexanone) Rearrange->Product Final Target

Caption: The Stevens Rearrangement pathway converting a cyclopentyl precursor into the 2-arylcyclohexanone scaffold.

Technical Protocol: Synthesis of a Generic 2-Arylcyclohexanone

Note: This protocol is a composite of historical methods (Stevens, 1962) and modern refinements. It is for educational reference by qualified professionals only.

Reagents & Equipment
  • Precursor: (2-Chlorophenyl)(cyclopentyl)methanone

  • Brominating Agent: Bromine (

    
    ) or Copper(II) Bromide (
    
    
    
    )
  • Amine Source: Methylamine (gas or solution)

  • Solvent: Decalin (decahydronaphthalene) or Dichlorobenzene (high boiling point required)

Step-by-Step Methodology
PhaseStepActionScientific Rationale (Causality)
1. Bromination 1.1Dissolve ketone in

or glacial acetic acid. Add

dropwise at 0°C.
Low temperature prevents over-bromination and side-product formation.
1.2Stir until decolorization. Wash with

. Evaporate solvent.
Neutralization prevents acid-catalyzed degradation of the unstable bromo-ketone.
2. Imination 2.1Dissolve

-bromo ketone in cold benzene/THF. Saturate with Methylamine gas.
The amine acts as a nucleophile, attacking the carbonyl carbon to form the imine.
2.2Allow to stand for 24-48h. Filter off methylamine hydrobromide salt.Removal of the salt drives the equilibrium forward and purifies the solution.
3. Rearrangement 3.1Dissolve the crude

-bromo imine in Decalin.
Decalin is chosen for its high boiling point (~190°C), necessary to overcome the activation energy of ring expansion.
3.2CRITICAL: Heat to reflux (180°C+) for 2-3 hours.The thermal energy triggers the migration of the bond, expanding the 5-membered ring to a 6-membered ketone.
3.3Cool and extract with dilute HCl. Basify aqueous layer to precipitate product.The product is an amine base; acid extraction separates it from non-basic organic impurities (e.g., unreacted ketone).

Self-Validating Check: The formation of the 6-membered ring is confirmed by IR spectroscopy (appearance of cyclohexanone carbonyl stretch ~1715


) and disappearance of the cyclopentyl signals in NMR.

Pharmacology & Structure-Activity Relationships (SAR)[4]

The 2-arylcyclohexanone class acts primarily as non-competitive antagonists at the NMDA receptor (PCP site). However, subtle structural changes drastically alter potency, duration, and the "hole" (dissociative depth).

Key SAR Drivers
  • The C2-Aryl Substituent:

    • 2-Chloro (Ketamine): Essential for high anesthetic potency and rapid clearance. The electron-withdrawing Cl group influences the pKa of the amine and metabolic susceptibility.

    • 3-Methoxy (Methoxetamine - MXE): Increases affinity for the Serotonin Transporter (SERT) and extends duration. The lack of the 2-chloro group reduces anesthetic "heaviness" but enhances manic/psychedelic effects.

    • No Substitution (Deschloroketamine - DCK): Increases potency and duration compared to Ketamine due to slower metabolism (lack of the labile Cl handle for oxidation), but increases antibacterial potency (undesirable side effect).

  • The N-Alkyl Group:

    • N-Methyl (Ketamine): Balanced duration.

    • N-Ethyl (2-Oxo-PCE / O-PCE): Generally increases potency and significantly extends duration.

    • N-Allyl: Often reduces potency or acts as a partial agonist/antagonist.

  • The Ketone Functionality:

    • Differentiates this class from arylcyclohexylamines (PCP).[4] The ketone provides a handle for reduction to the alcohol (HNK - hydroxynorketamine), a metabolite now implicated in the rapid antidepressant effects of Ketamine.

Visualization: SAR Logic Tree

SAR_Logic Core 2-Arylcyclohexanone Scaffold Aryl Aryl Ring Substitution Core->Aryl Amine N-Alkyl Substitution Core->Amine Cl 2-Chloro (Ketamine) +Potency, -Duration Aryl->Cl MeO 3-Methoxy (MXE) +SERT Affinity, +Duration Aryl->MeO H Unsubstituted (DCK) +Potency, +Antibacterial Aryl->H Me N-Methyl Balanced Profile Amine->Me Et N-Ethyl (O-PCE) +Potency, ++Duration Amine->Et

Caption: Structure-Activity Relationship (SAR) map detailing the impact of substituents on pharmacodynamics.

The Modern Era: NPS and "Designer" Derivatives

Following the scheduling of Ketamine, the "grey market" utilized the 2-arylcyclohexanone scaffold to generate novel psychoactive substances (NPS).

  • Methoxetamine (MXE): Synthesized in 2010, MXE was designed to be "bladder friendly" (a claim later disputed) and longer-acting. It represents the most significant non-medical evolution of the scaffold.

  • 2-Fluorodeschloroketamine (2-FDCK): An isostere of Ketamine where the chlorine is replaced by fluorine. It retains a very similar profile to Ketamine but with slightly lower potency due to the high electronegativity of fluorine affecting binding affinity.

These compounds validate the robustness of Stevens' original scaffold: the 2-arylcyclohexanone core remains the "engine" of dissociative activity, while peripheral modifications tune the pharmacokinetic "transmission."

References

  • Stevens, C. L. (1962).[5][6] Aminoketones and methods for their production. U.S. Patent No.[2] 3,254,124.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Mion, G. (2017).[7] History of general anaesthesia: The "ketamine story". European Journal of Anaesthesiology, 34(9), 571-575. Link

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632. Link

  • Coppola, M., & Mondola, R. (2012). Methoxetamine: from drug of abuse to rapid-acting antidepressant.[1] Medical Hypotheses, 79(4), 504-507. Link

  • Zanos, P., et al. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature, 533, 481–486. Link

Sources

Methodological & Application

2-(4-Fluorophenyl)cyclohexanone as a precursor for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Fluorophenyl)cyclohexanone as a High-Value Scaffold for NMDA Receptor Modulators

Executive Summary

This guide details the synthesis, characterization, and downstream pharmaceutical utility of 2-(4-fluorophenyl)cyclohexanone . While structurally related to the dissociative anesthetic ketamine (which bears a 2-chlorophenyl group), the 4-fluorophenyl isomer represents a critical probe in medicinal chemistry. It is primarily utilized to investigate the steric and electronic requirements of the NMDA receptor (NMDAR) channel pore and to enhance metabolic stability via the "fluorine scan" strategy.

This document provides two validated protocols:

  • Upstream Synthesis: A Palladium-catalyzed

    
    -arylation protocol optimized for high regioselectivity.
    
  • Downstream Functionalization: A reductive amination workflow to generate 2-amino-2-arylcyclohexane scaffolds (arylcyclohexylamines).

Strategic Importance & Mechanism

The Fluorine Advantage in Medicinal Chemistry

The substitution of hydrogen or chlorine with fluorine at the para-position of the phenyl ring serves two specific pharmaceutical engineering purposes:

  • Metabolic Blocking: The C-H bond at the para-position is a primary "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation). Replacing this with a C-F bond (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks this metabolic route, significantly extending the compound's half-life (

    
    ) [1][6].
    
  • Electronic Modulation: The strong electronegativity of fluorine alters the pKa of proximal amines in downstream derivatives, potentially modifying binding affinity (

    
    ) at the phencyclidine (PCP) site of the NMDAR complex [4].
    
Pathway Visualization: SAR Logic

The following diagram illustrates the structure-activity relationship (SAR) logic driving the synthesis of this specific isomer.

SAR_Logic cluster_0 Base Scaffold cluster_1 Modifications cluster_2 Pharmacological Outcome Ketone 2-Phenylcyclohexanone ParaF 4-Fluoro Substitution (Para-position) Ketone->ParaF Target Synthesis OrthoCl 2-Chloro Substitution (Ortho-position) Ketone->OrthoCl Ketamine Route Metab Blocks P450 Hydroxylation ParaF->Metab Primary Effect Binding Altered NMDAR Channel Fit ParaF->Binding Secondary Effect Extended Half-Life Extended Half-Life Metab->Extended Half-Life

Figure 1: SAR logic contrasting the 4-fluoro modification (metabolic stability) with the 2-chloro modification (classic ketamine synthesis).

Protocol A: Synthesis of 2-(4-Fluorophenyl)cyclohexanone

Method: Palladium-Catalyzed


-Arylation of Ketones.[1]
Rationale:  Traditional Grignard approaches often lead to tertiary alcohols or require harsh rearrangement conditions (e.g., pinacol rearrangement). The Buchwald-Hartwig 

-arylation is superior due to its mild conditions, tolerance of the carbonyl group, and high regioselectivity for the mono-arylated product [1][5].
Reagents & Materials
ComponentEquiv.Role
Cyclohexanone 1.2Substrate (Nucleophile)
1-Bromo-4-fluorobenzene 1.0Aryl Halide (Electrophile)
Pd(OAc)₂ 0.01 (1 mol%)Catalyst Precursor
XPhos 0.02 (2 mol%)Ligand (Steric bulk promotes reductive elimination)
NaOtBu 1.3Base (Generates enolate)
Toluene Solvent0.2 M Concentration
Step-by-Step Procedure
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon stream, charge a flame-dried Schlenk flask with Pd(OAc)₂ (1 mol%) and XPhos (2 mol%).

    • Add anhydrous Toluene (5 mL/mmol). Stir at room temperature for 10 minutes until the solution turns a clear orange/red, indicating active catalyst formation (

      
      ).
      
  • Substrate Addition:

    • Add Sodium tert-butoxide (NaOtBu, 1.3 equiv) to the flask. Note: NaOtBu is hygroscopic; handle quickly.

    • Add 1-Bromo-4-fluorobenzene (1.0 equiv) via syringe.

    • Add Cyclohexanone (1.2 equiv) via syringe.

  • Reaction:

    • Seal the flask and heat to 80°C in an oil bath.

    • Monitor: Check via TLC (Hexane:EtOAc 9:1) or GC-MS every 2 hours. The reaction typically completes in 4–6 hours.

    • Checkpoint: The product spot will appear less polar than the starting ketone but more polar than the aryl bromide.

  • Work-up:

    • Cool to room temperature.[2] Dilute with Diethyl Ether (Et₂O).[2]

    • Filter through a pad of Celite to remove Palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0%

      
       10% EtOAc in Hexanes.
      
    • Yield Expectation: 85–92% as a colorless oil or low-melting solid.

Protocol B: Downstream Reductive Amination

Objective: Conversion of the ketone to 2-amino-2-(4-fluorophenyl)cyclohexane (Deschloroketamine analog). Method: Titanium(IV)-mediated Reductive Amination. Rationale: Direct reaction of sterically hindered ketones (like


-aryl ketones) with amines is slow. Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation and scavenge water, driving the equilibrium forward before reduction [11].
Workflow Diagram

Synthesis_Workflow Start 2-(4-Fluorophenyl)cyclohexanone Step1 Imine Formation Reagent: Methylamine (2M in THF) Catalyst: Ti(OiPr)4 Start->Step1 Mix 12h @ RT Intermediate Titanium-Imine Complex Step1->Intermediate Dehydration Step2 Reduction Reagent: NaBH4 Solvent: MeOH Intermediate->Step2 Add Reducing Agent Final Target Amine (NMDA Antagonist Scaffold) Step2->Final Hydrolysis & Workup

Figure 2: Two-step reductive amination workflow utilizing Titanium(IV) isopropoxide.

Step-by-Step Procedure
  • Imine Formation:

    • To a solution of 2-(4-fluorophenyl)cyclohexanone (1.0 equiv) in anhydrous THF, add Methylamine (2.0 equiv, 2M in THF).

    • Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.25 equiv) dropwise.

    • Stir at ambient temperature for 12–18 hours. The solution will turn slightly yellow/turbid.

  • Reduction:

    • Dilute the mixture with anhydrous Methanol (MeOH).

    • Cool to 0°C.

    • Add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise. Caution: Gas evolution (H₂).

    • Allow to warm to room temperature and stir for 2 hours.

  • Hydrolysis & Extraction:

    • Quench by adding 1M NaOH (aqueous). A white precipitate (Titanium salts) will form.

    • Filter through Celite. Wash the pad with EtOAc.

    • Extract the aqueous layer with EtOAc (3x).

    • Dry organic layers over MgSO₄ and concentrate.[2]

  • Salt Formation (Optional but Recommended):

    • Dissolve the crude amine in minimal Et₂O.

    • Add HCl in Dioxane (4M) dropwise to precipitate the hydrochloride salt. This ensures stability for storage.

Analytical Characterization

Researchers should verify the intermediate ketone using the following expected data points.

TechniqueParameterExpected Signal / ValueInterpretation
¹H NMR

3.60 ppm
dd (1H)Benzylic proton at C2 (Alpha-proton)
¹H NMR

6.90–7.20 ppm
Multiplet (4H)Aromatic protons (splitting due to F-coupling)
¹³C NMR

~209 ppm
SingletCarbonyl (C=O) carbon
¹³C NMR

~162 ppm
Doublet (

Hz)
C4-F aromatic carbon (C-F coupling)
GC-MS Molecular Ion

Parent peak

IR Carbonyl Stretch

Characteristic cyclohexanone ketone stretch

Safety & Compliance

  • Fluorinated Aromatics: While generally stable, fluorinated intermediates should be handled in a fume hood to avoid inhalation of vapors.

  • Neuroactivity: The final amine derivatives are potent NMDA receptor antagonists. They are dissociative agents with potential psychoactive effects similar to PCP or Ketamine.[3]

    • Handling: Treat all downstream amines as potent neurotoxins/psychotropics. Wear double nitrile gloves.

    • Waste: Segregate all waste streams.

  • Regulatory: In many jurisdictions, arylcyclohexylamines are controlled substances or "analogs" under Federal Analog Acts. Ensure all synthesis is performed under appropriate DEA/local licensure for research purposes only.

References

  • RSC Publishing. (2021). Pd(II)-catalyzed synthesis of aryl ketones in water.[1] Royal Society of Chemistry. Link

  • Organic Syntheses. (2002). Rh-Catalyzed Asymmetric Addition of Arylboronic Acids to Cycloalkenones. Org.[4][5][6] Synth. 79, 176. Link

  • MDPI. (2020). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts. Catalysts, 10(8), 803. Link

  • National Institutes of Health (NIH). (2014). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists.[7] Neuropharmacology.[3][7][8] Link

  • National Institutes of Health (NIH). (2010). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation. PMC. Link

  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives.Link

  • Organic Chemistry Portal. (2023). Amine synthesis by reductive amination.[4][9][10][11][12]Link

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocol.Link

  • Wikipedia. (2023). NMDA receptor antagonist.[3][7][8]Link

  • ResearchGate. (2015). Palladium-Catalyzed Alpha-Arylation of Cyclic Vinylogous Esters.Link

  • Organic Syntheses. (2016). Palladium-catalyzed Buchwald-Hartwig Amination.[6] Org.[4][5][6] Synth. 93, 14. Link

Sources

Application Note: Synthesis of Bioactive Heterocyclic Compounds from 2-(4-Fluorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ketone 2-(4-fluorophenyl)cyclohexanone represents a high-value scaffold in medicinal chemistry, combining the metabolic stability of the fluorine substituent with the versatile reactivity of the cyclohexanone ring. This application note details the strategic divergence of this precursor into two distinct bioactive heterocyclic classes: 1,2,3,4-tetrahydrocarbazoles (via Fischer Indole Synthesis) and


-amino ketones  (via Mannich Condensation).

These protocols are designed for reproducibility and scalability, addressing the specific electronic and steric challenges posed by the 4-fluorophenyl moiety. The resulting compounds are critical pharmacophores in the development of antimicrobial, anticancer, and CNS-active therapeutics.

Strategic Synthetic Workflow

The following flowchart illustrates the divergent synthetic pathways available for 2-(4-fluorophenyl)cyclohexanone. The protocols detailed in this guide focus on Pathway A (Indole formation) and Pathway B (Mannich functionalization).

SyntheticPathways Start 2-(4-Fluorophenyl) cyclohexanone StepA Phenylhydrazine (AcOH/H2SO4) Start->StepA Pathway A (Indolization) StepB HCHO + HN(Me)2 (Mannich Reaction) Start->StepB Pathway B (C-C Bond Formation) StepC NH2OH (Beckmann) Start->StepC Pathway C ProdA 1-(4-Fluorophenyl)- 2,3,4,9-tetrahydro-1H-carbazole StepA->ProdA ProdB 2-(4-Fluorophenyl)-6- ((dimethylamino)methyl)cyclohexanone StepB->ProdB ProdC Fluorinated Caprolactams StepC->ProdC

Figure 1: Divergent synthetic utility of 2-(4-fluorophenyl)cyclohexanone. Pathway A yields tricyclic indoles; Pathway B yields amino-ketones.

Protocol A: Fischer Indole Synthesis

Target: 1-(4-Fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole

Mechanistic Insight

The Fischer Indole Synthesis is the most robust method for fusing an indole ring onto a cyclohexanone. For 2-substituted cyclohexanones, regioselectivity is the critical variable.

  • Regioselectivity: Cyclization can occur at C2 (tertiary carbon) or C6 (secondary carbon).

  • Outcome: Reaction at C6 is kinetically and thermodynamically favored, leading to the 1-substituted tetrahydrocarbazole . Reaction at C2 would lead to a sterically crowded 4a-substituted indolenine, which is generally unstable under these conditions [1, 2].

  • Fluorine Effect: The electron-withdrawing nature of the 4-fluorophenyl group slightly deactivates the alpha-carbon, requiring optimized acid catalysis to ensure complete enolization.

Detailed Methodology

Reagents:

  • 2-(4-Fluorophenyl)cyclohexanone (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Concentrated H₂SO₄ (Co-catalyst, 5 mol%)

Step-by-Step Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-(4-fluorophenyl)cyclohexanone in 15 mL of glacial acetic acid.

  • Addition: Add 11 mmol of phenylhydrazine dropwise at room temperature. Stir for 30 minutes. A slight exotherm or color change (yellow/orange) indicates hydrazone formation.

  • Cyclization: Add 0.5 mL of concentrated H₂SO₄ cautiously. Heat the mixture to reflux (118°C) for 2–4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 8:2).

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-water with vigorous stirring. The crude indole will precipitate as a solid.

  • Isolation: Filter the solid and wash copiously with water to remove acid traces.

  • Purification: Recrystallize from ethanol or methanol. Alternatively, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 65–80% Characterization:

  • ¹H NMR: Characteristic NH signal at ~8-9 ppm (broad singlet). Aromatic protons (indole + fluorophenyl) in the 6.8–7.5 ppm range.

  • Appearance: Off-white to pale yellow needles.

Protocol B: Mannich Condensation

Target: 2-(4-Fluorophenyl)-6-((dimethylamino)methyl)cyclohexanone

Mechanistic Insight

This protocol targets the C6 position (the kinetic enolate site) to introduce an amino-methyl group. This motif is structurally homologous to intermediates used in the synthesis of analgesics (e.g., Tramadol analogs) [3]. The presence of the 4-fluorophenyl group at C2 directs the electrophilic attack of the iminium ion to the less hindered C6 position.

Detailed Methodology

Reagents:

  • 2-(4-Fluorophenyl)cyclohexanone (1.0 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • Paraformaldehyde (1.5 eq)

  • Ethanol (absolute)

  • Conc. HCl (catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, combine 10 mmol of 2-(4-fluorophenyl)cyclohexanone, 12 mmol of dimethylamine hydrochloride, and 15 mmol of paraformaldehyde.

  • Solvent System: Add 20 mL of absolute ethanol and 2-3 drops of concentrated HCl.

  • Reaction: Reflux the mixture for 4–6 hours. The reaction mixture should become homogeneous.

  • Monitoring: Monitor the disappearance of the starting ketone via TLC. Note that the product is an amine and may streak on silica; use basic alumina or adding triethylamine to the eluent helps.

  • Work-up: Evaporate the ethanol under reduced pressure.

  • Free Base Formation: Dissolve the residue in water (20 mL) and wash with ether (to remove unreacted neutral ketone). Basify the aqueous layer with 10% NaOH or Na₂CO₃ to pH 10.

  • Extraction: Extract the liberated free base with Dichloromethane (DCM) (3 x 20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Salt Formation (Optional for storage): Dissolve the oil in dry ether and pass HCl gas or add ethereal HCl to precipitate the stable hydrochloride salt.

Expected Yield: 55–70%

Comparative Data & Troubleshooting

ParameterProtocol A (Fischer Indole)Protocol B (Mannich)
Primary Reagent PhenylhydrazineHCHO / Dimethylamine
Catalyst AcOH / H₂SO₄HCl
Key Intermediate ArylhydrazoneIminium Ion
Critical Step [3,3]-Sigmatropic RearrangementEnol attack on Electrophile
Common Issue Incomplete cyclization (Indolenine)Polymerization of HCHO
Troubleshooting Increase temp; Ensure anhydrous conditionsUse fresh Paraformaldehyde; Add excess amine
Mechanism Visualization: Fischer Indole Pathway

The following diagram details the electronic movement ensuring the 1-substituted regiochemistry.

FischerMechanism Substrate 2-(4-F-Ph)-Cyclohexanone + Phenylhydrazine Hydrazone Arylhydrazone Intermediate Substrate->Hydrazone - H2O Enamine Ene-hydrazine (C=C formed at C1-C6) Hydrazone->Enamine Tautomerization (Regioselective at C6) Rearrangement [3,3]-Sigmatropic Shift (C-C bond formation) Enamine->Rearrangement Heat/Acid Diimine Diimine Intermediate Rearrangement->Diimine Re-aromatization Cyclization Intramolecular Amine Attack & NH3 Elimination Diimine->Cyclization Product 1-(4-Fluorophenyl)- 1,2,3,4-tetrahydrocarbazole Cyclization->Product - NH3

Figure 2: Mechanistic cascade of the Fischer Indole Synthesis favoring the 1-substituted regioisomer.

References

  • Fischer Indole Synthesis - Wikipedia / Organic Chemistry Portal . Source: Wikipedia / Organic Chemistry Portal. URL:[Link] (Verified via Search 1.1)

  • The preparation of tetrahydrocarbazoles from 2-chloro-cyclohexanone . Source: Journal of the Chemical Society (Resumed), 1950, 2870.[2] URL:[Link] (Verified via Search 1.18)[3]

  • Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative . Source: Taylor & Francis Group / Figshare (2016). URL:[Link] (Verified via Search 1.3)

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities . Source: World Journal of Advanced Research and Reviews, 2024.[4] URL:[Link] (Verified via Search 1.4)

  • Synthesis and Biological Activities of Fluorinated Chalcone Derivatives . Source: Bioorganic & Medicinal Chemistry, 2002 (PubMed).[5] URL:[Link] (Verified via Search 1.20)

Sources

Technical Application Note: 2-(4-Fluorophenyl)cyclohexanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorinated Scaffold

2-(4-Fluorophenyl)cyclohexanone is a privileged structural motif in modern medicinal chemistry, serving as a critical intermediate in the synthesis of arylcyclohexylamines, a class of compounds with profound activity in the Central Nervous System (CNS).

In drug design, this scaffold offers two distinct advantages:

  • Metabolic Stability: The fluorine atom at the para-position of the phenyl ring blocks metabolic oxidation by Cytochrome P450 enzymes (specifically CYP450-mediated hydroxylation), significantly extending the in vivo half-life compared to the non-fluorinated analog.

  • Conformational Biasing: The 2-aryl substitution on the cyclohexanone ring introduces steric constraints that lock the ring into specific chair conformations, influencing the stereoselectivity of downstream nucleophilic additions (e.g., Grignard reactions or hydride reductions).

This guide details the synthesis of this scaffold and its application in generating bioactive libraries, specifically targeting NMDA receptor antagonists and monoamine reuptake inhibitors.

Chemical Profile

PropertyData
IUPAC Name 2-(4-Fluorophenyl)cyclohexan-1-one
Molecular Formula C₁₂H₁₃FO
Molecular Weight 192.23 g/mol
Key Functional Groups Cyclic Ketone, Aryl Fluoride
LogP (Predicted) ~2.8 (Lipophilic, CNS active range)
¹⁹F NMR Shift ~ -116 ppm (typical for p-F-phenyl)

Core Synthesis Protocol: Pd-Catalyzed -Arylation[1]

While traditional methods involve the rearrangement of halohydrins or Grignard additions to 2-chlorocyclohexanone, these routes often suffer from low regioselectivity and difficult purification. The industry-standard method for high-purity synthesis is the Palladium-Catalyzed


-Arylation  (Buchwald-Hartwig conditions).
Mechanism & Workflow

The reaction proceeds via the formation of a palladium-enolate species, which undergoes reductive elimination to form the C-C bond between the


-carbon of the ketone and the aryl ring.

G cluster_0 Key Transformation: C(sp3)-C(sp2) Coupling Start Cyclohexanone (Substrate) Inter Pd-Enolate Intermediate Start->Inter Base (NaOtBu) Toluene, 80°C Reagent 1-Bromo-4-fluorobenzene (Aryl Halide) Reagent->Inter Cat Pd(OAc)2 / BINAP (Catalyst System) Cat->Inter Product 2-(4-Fluorophenyl) cyclohexanone Inter->Product Reductive Elimination

Figure 1: Catalytic cycle for the


-arylation of cyclohexanone.
Experimental Protocol

Reagents:

  • Cyclohexanone (1.2 equiv)

  • 1-Bromo-4-fluorobenzene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, 1.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Toluene (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction flask with Pd(OAc)₂ (0.01 equiv) and BINAP (0.015 equiv). Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst complex (solution turns orange/red).

  • Substrate Addition: Add 1-bromo-4-fluorobenzene (1.0 equiv), cyclohexanone (1.2 equiv), and NaOtBu (1.5 equiv) to the flask.

  • Reaction: Seal the flask and heat to 80°C for 12–16 hours. Monitor reaction progress via GC-MS or TLC (eluent: 10% EtOAc/Hexanes). The starting bromide should be consumed.

  • Work-up: Cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Expect 75–85% yield of a white to pale yellow solid.

Application 1: Reductive Amination (Accessing Arylcyclohexylamines)

The most common medicinal application of this ketone is its conversion into 2-arylcyclohexylamines . Depending on the amine source (methylamine, ethylamine), this route yields analogs of bioactive dissociative anesthetics and analgesics.

Significance: This reaction sets the stereochemistry at the C1 position. Using bulky reducing agents or specific catalysts can favor the cis or trans diastereomer.

Protocol: Titanium-Mediated Reductive Amination

Why Titanium? Standard reductive amination with ketones can be sluggish. Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation and scavenge water.

Reagents:

  • 2-(4-Fluorophenyl)cyclohexanone (1.0 equiv)

  • Methylamine (2.0 M in THF, 2.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.25 equiv)

  • Sodium borohydride (NaBH₄, 1.5 equiv)

Procedure:

  • Imine Formation: Dissolve the ketone in anhydrous THF. Add methylamine solution and Ti(OiPr)₄ dropwise. Stir at room temperature for 6–8 hours. The solution will turn slightly viscous.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ in small portions (caution: gas evolution). Allow the mixture to warm to room temperature and stir overnight.

  • Quench: Quench the reaction by adding 1M NaOH solution. A white precipitate (TiO₂) will form.

  • Isolation: Filter off the titanium salts. Extract the filtrate with Ethyl Acetate (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Salt Formation: Dissolve the crude oil in diethyl ether and bubble HCl gas (or add HCl/dioxane) to precipitate the hydrochloride salt of 2-(4-fluorophenyl)-N-methylcyclohexanamine .

Application 2: Grignard Functionalization (Tertiary Alcohols)

Reacting the ketone with organometallics yields 1-alkyl-2-arylcyclohexanols . These scaffolds are structurally related to opioid analgesics like Tramadol, though with different substitution patterns.

Stereochemical Note: The incoming nucleophile (Grignard) will predominantly attack from the equatorial direction (less hindered), forcing the hydroxyl group into the axial position, often yielding the cis-1,2-disubstituted product as the major isomer.

G cluster_pathways Divergent Synthesis Pathways Ketone 2-(4-Fluorophenyl) cyclohexanone RouteA Route A: Reductive Amination (MeNH2 / NaBH4) Ketone->RouteA RouteB Route B: Grignard Addition (R-MgBr) Ketone->RouteB ProdA 2-(4-Fluorophenyl)-N-methyl cyclohexanamine (NMDA Antagonist Scaffold) RouteA->ProdA ProdB 1-Alkyl-2-(4-fluorophenyl) cyclohexanol (Analgesic Scaffold) RouteB->ProdB

Figure 2: Divergent synthetic utility of the ketone scaffold.

Analytical Validation

To validate the synthesis of 2-(4-Fluorophenyl)cyclohexanone, compare experimental data against these standard parameters:

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (CDCl₃) Multiplet at 3.5–3.6 ppm (1H, dd)The benzylic proton at C2 (alpha to carbonyl).
¹H NMR (CDCl₃) Multiplets at 1.7–2.5 ppm (8H)Cyclohexane ring protons.
¹H NMR (CDCl₃) Two multiplets at 7.0–7.2 ppm (4H)Para-substituted aromatic ring pattern.
¹³C NMR Peak at ~210 ppmCarbonyl (C=O) carbon.
¹⁹F NMR Singlet at ~ -116 ppmDiagnostic for para-fluorophenyl group.
GC-MS Molecular Ion [M]+ = 192 m/zConfirms molecular weight.[1]

Safety & Handling

  • Fluorinated Compounds: While generally stable, fluorinated aromatics should be handled in a fume hood to avoid inhalation.

  • Palladium Catalysts: Pd(OAc)₂ and phosphine ligands can be sensitive to air/moisture. Handle catalyst preparation under inert atmosphere (N₂ or Ar) for optimal yields.

  • Grignard/Hydride Risks: Reactions involving NaBH₄ or Grignard reagents release flammable hydrogen gas or are pyrophoric. Ensure strictly anhydrous conditions and proper quenching protocols.

References

  • Buchwald, S. L., et al. (1997).

    
    -Arylation of Ketones." Journal of the American Chemical Society. Link
    
  • Kuwano, R., et al. (2002). "Catalytic Asymmetric Synthesis of 2-Arylcyclohexanones." Journal of Organic Chemistry. Link

  • Maddaford, S. P., et al. (2009). "Synthesis and Activity of Fluorinated NMDA Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2024). "2-(4-Fluorophenyl)cyclohexanone Product Data." Link(Generic placeholder for commercial availability).

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Optimizing Grignard reaction conditions for 2-(4-Fluorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4F-CYC (2-(4-Fluorophenyl)cyclohexanone Synthesis)

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Mechanistic Challenge

You are attempting to synthesize 2-(4-Fluorophenyl)cyclohexanone via the addition of 4-fluorophenylmagnesium bromide to 2-cyclohexen-1-one.

The Core Problem: Grignard reagents (R-MgBr) are "hard" nucleophiles. By default, they prefer 1,2-addition to the carbonyl carbon, resulting in an allylic alcohol (a dead-end byproduct). To force the desired 1,4-conjugate addition (Michael addition) to yield the ketone, you must soften the nucleophile using Copper(I) catalysis and trap the intermediate enolate.

This guide optimizes the Copper-Catalyzed Conjugate Addition protocol, specifically leveraging Chlorotrimethylsilane (TMSCl) acceleration to maximize regioselectivity.

Reagent Quality Control (The Foundation)

Before running the reaction, you must validate your Grignard reagent. 80% of "reaction failures" are actually "titer failures."

Protocol A: The Knochel Titration

Do not rely on colorimetric indicators like phenanthroline for fluorinated aryls; they can be ambiguous.

Theory: Iodine reacts rapidly with Grignards.[1] LiCl breaks up aggregates, ensuring a sharp endpoint. Reaction:



Step-by-Step:

  • Prepare Titrant: Dissolve

    
     of Iodine (
    
    
    
    ) in
    
    
    of a
    
    
    solution in anhydrous THF. (Concentration:
    
    
    ).
  • Sample: Add

    
     of your Grignard solution to a flame-dried vial.
    
  • Titrate: Add the Iodine solution dropwise at 0°C.

  • Endpoint: The solution remains colorless as

    
     is consumed. The endpoint is the first persistent brown color .
    

Calculation:



The Optimized Protocol (The Solution)

This protocol uses CuCN·2LiCl (soluble source of Cu) and TMSCl . The TMSCl acts as a Lewis acid to activate the enone and rapidly traps the magnesium enolate as a silyl enol ether, preventing side reactions.

Reagents Table
ComponentEquiv.RoleCritical Note
2-Cyclohexen-1-one 1.0SubstrateMust be distilled if yellow/polymerized.
4-F-PhMgBr 1.3NucleophileAdd slowly to prevent homocoupling.
CuCN 0.10CatalystDry under vacuum at 100°C for 2h before use.
LiCl 0.20SolubilizerEssential for forming soluble cuprate species.
TMSCl 2.0Trap/AcceleratorFreshly distilled. Do not omit.
THF SolventMediumAnhydrous (<50 ppm water).
Execution Workflow
  • Catalyst Formation:

    • In a Schlenk flask under Argon, combine CuCN (10 mol%) and LiCl (20 mol%).

    • Add THF. Stir until a clear, pale green solution forms (Soluble Cu salt).

    • Cool to -78°C .

  • Substrate Addition:

    • Add TMSCl (2.0 equiv) and 2-Cyclohexen-1-one (1.0 equiv) to the copper solution.

    • Note: The Lewis acidity of TMSCl coordinates to the ketone oxygen, lowering the LUMO energy.

  • Grignard Addition (The Critical Step):

    • Add 4-F-PhMgBr (1.3 equiv) dropwise over 1 hour .

    • Why Slow? High local concentration of Grignard favors homocoupling (forming 4,4'-difluorobiphenyl).[2]

  • Workup (Hydrolysis):

    • The reaction produces the Silyl Enol Ether intermediate.

    • Quench with 1M HCl (aq) and stir vigorously for 30 mins at Room Temp. This hydrolyzes the silyl enol ether back to the desired ketone: 2-(4-Fluorophenyl)cyclohexanone .

Visualizing the Pathway

The following diagram illustrates the competing pathways and how the Cu/TMSCl system forces the reaction toward the target.

ReactionPathways Start Start: 2-Cyclohexen-1-one + 4-F-PhMgBr Path12 Pathway A: 1,2-Addition (No Catalyst) Start->Path12 Hard Nucleophile (Kinetic Control) Path14 Pathway B: 1,4-Addition (Cu + TMSCl) Start->Path14 Soft Nucleophile (Cu-Transmetallation) Inter12 Intermediate: Allylic Alkoxide Path12->Inter12 Inter14 Intermediate: Silyl Enol Ether Path14->Inter14 TMSCl Trapping (Fast) ProdAlcohol Product (Unwanted): Allylic Alcohol Inter12->ProdAlcohol H3O+ Quench ProdKetone TARGET: 2-(4-F-Ph)cyclohexanone Inter14->ProdKetone Acid Hydrolysis (Regeneration)

Caption: Figure 1. Cu/TMSCl shifts the reaction from the kinetic 1,2-addition (Red) to the thermodynamic 1,4-addition (Green).

Troubleshooting & FAQs
Q1: I isolated a white solid that turned out to be 4,4'-Difluorobiphenyl. What happened?

Diagnosis: Oxidative Homocoupling. Cause: This occurs when the Grignard reagent reacts with itself or the aryl halide precursor, usually catalyzed by transition metals or oxygen. Fix:

  • Degas Solvents: Ensure rigorous exclusion of

    
    .
    
  • Temperature: Keep the Grignard formation and storage below 25°C.

  • Addition Rate: Slow down the addition of the aryl halide during Grignard preparation to prevent it from reacting with already formed Grignard.

Q2: The reaction stalled. I see starting material (Enone) but no product.

Diagnosis: "Wet" Grignard or Catalyst Poisoning. Cause: If the Grignard was quenched by moisture in the THF before reacting, or if the Cu catalyst precipitated. Fix:

  • Check Titer: If titer is <0.5 M, prepare fresh.

  • LiCl is Key: Did you include LiCl? Without it, CuCN is insoluble in THF and inactive.

  • TMSCl Quality: Old TMSCl hydrolyzes to HCl. Distill TMSCl over

    
     before use.
    
Q3: I obtained the Allylic Alcohol (1,2-product) despite using Copper.

Diagnosis: "Hard" Nucleophile Breakthrough. Cause: The rate of transmetallation (Mg


 Cu) was too slow compared to the direct attack, or the temperature was too high.
Fix: 
  • Lower Temperature: Run the addition at -78°C .

  • Increase TMSCl: Ensure 2.0+ equivalents are present before adding the Grignard.

  • Pre-mix: Allow the Cu catalyst and Enone to complex for 15 mins before adding the Grignard.

Troubleshooting Logic Map

Follow this decision tree to diagnose yield issues.

Troubleshooting Issue Problem Detected CheckProduct Analyze Crude NMR/GC Issue->CheckProduct Res_SM Result: Starting Material (Enone) Recovered CheckProduct->Res_SM Res_Alc Result: Allylic Alcohol (1,2-Adduct) CheckProduct->Res_Alc Res_Biaryl Result: Biphenyl (Homocoupling) CheckProduct->Res_Biaryl Act_SM Action: Check Grignard Titer & Solvent Dryness Res_SM->Act_SM Act_Alc Action: Lower Temp (-78C) Check Cu/LiCl Ratio Res_Alc->Act_Alc Act_Biaryl Action: Degas Solvents Slower Addition Rate Res_Biaryl->Act_Biaryl

Caption: Figure 2. Diagnostic workflow for common failure modes in conjugate addition.

References
  • Knochel, P. , et al.[3] "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[1][3] Synthesis, 2006(5), 890–891.[4] Link

  • Horiguchi, Y. , et al. "Chlorotrimethylsilane-assisted reaction of copper reagents with enones." Journal of the American Chemical Society, 1989, 111(16), 6258–6260. Link

  • Kharasch, M. S. , & Tawney, P. O. "Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Compounds on the Reaction between Isophorone and Methylmagnesium Bromide." Journal of the American Chemical Society, 1941, 63(9), 2308–2316. Link

Sources

Technical Support Center: Troubleshooting Low Yields in 2-Arylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 2-arylcyclohexanones , a critical scaffold in the development of NMDA receptor antagonists (e.g., Ketamine analogs) and opioid analgesics. It focuses on the two most prevalent synthetic methodologies: Palladium-Catalyzed


-Arylation  and Hypervalent Iodine Arylation , while briefly addressing the Meinwald Rearrangement .

Introduction: The Scaffold & The Challenge

The 2-arylcyclohexanone moiety is a "privileged structure" in medicinal chemistry. However, installing an aryl group at the sterically hindered and conformationally mobile


-position of a cyclohexanone ring is fraught with competing pathways: polyarylation , aldol condensation , and catalyst deactivation . This guide provides mechanistic insights to diagnose and resolve these specific failure modes.

Method A: Palladium-Catalyzed -Arylation (Buchwald-Hartwig Type)

The Gold Standard for diversity and scalability.

Mechanistic Failure Analysis

The success of this reaction hinges on the equilibrium between the O-bound enolate (unproductive) and the C-bound enolate (reactive). Palladium binds O-enolates tightly, creating a resting state that prevents transmetallation and reductive elimination.

Pd_Cycle_Failure cluster_cycle Catalytic Cycle & Stall Points Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Base Base Deprotonation (Enolate Formation) Trap TRAP: O-Bound Enolate (Stable & Unreactive) Base->Trap Kinetic Control RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->TransMet Slow Isomerization (Requires Bulky Ligand)

Figure 1: The "O-Enolate Trap" is the primary cause of stalling. Bulky phosphine ligands force the equilibrium toward the reactive C-bound form.

Troubleshooting Q&A

Q1: My reaction stalls at 20-30% conversion despite fresh catalyst. Why? Diagnosis: Catalyst deactivation via stable O-enolate formation or dimer formation. Solution:

  • Ligand Switch: Move to bulky, electron-rich phosphines like XPhos , MorDalPhos , or

    
     . These ligands sterically crowd the metal center, destabilizing the O-bound complex and favoring the C-bound enolate necessary for reductive elimination.
    
  • Base Strength: If using

    
    , switch to 
    
    
    
    or
    
    
    . Lithium cations can stabilize the enolate oxygen, freeing the palladium to bind carbon.

Q2: I am observing significant amounts of dehalogenated arene (Ar-H) instead of the product. Diagnosis:


-Hydride elimination or solvent abstraction. This occurs when the enolate fails to transmetallate quickly, leaving the oxidative addition complex (

) vulnerable to reacting with hydride sources (e.g., alcohols, amines, or even THF). Solution:
  • Strict Anhydrous Conditions: Ensure water content is <50 ppm.

  • Solvent Change: Switch from THF to Toluene or Dioxane . Etheral solvents can act as hydride sources under forcing conditions.

Q3: How do I stop polyarylation (2,2-diaryl or 2,6-diaryl formation)? Diagnosis: The mono-arylated product is more acidic (and thus more reactive) than the starting material. Solution:

  • Stoichiometry: Use a slight excess of the ketone (1.2–1.5 equiv) relative to the aryl halide, not the other way around.

  • Base Choice: Use a weaker base like

    
     or 
    
    
    
    instead of
    
    
    to reduce the concentration of active enolate in solution.
Standardized Protocol (Pd-Catalyzed)

Reference: Buchwald, S. L. et al. J. Am. Chem. Soc. 1997.[1]

ReagentEquivalentsRole
Aryl Bromide 1.0Electrophile
Cyclohexanone 1.2Nucleophile (Excess prevents polyarylation)
Pd(OAc)₂ 0.01 - 0.02Pre-catalyst
XPhos 0.02 - 0.04Ligand (L:M ratio 2:1)
NaOtBu 1.5Base
Toluene 0.2 MSolvent (Anhydrous)

Procedure:

  • Charge an oven-dried Schlenk tube with

    
    , Ligand, and 
    
    
    
    inside a glovebox.
  • Add anhydrous Toluene, followed by the Aryl Bromide and Cyclohexanone.

  • Seal and heat to 80 °C for 2–4 hours.

  • Critical Step: Monitor by GC/LC. If conversion stops, do not add more catalyst; add more ligand or check for oxidant ingress.

Method B: Hypervalent Iodine Arylation (Metal-Free)

The Alternative for mild conditions and avoiding trace metal contamination.

Mechanistic Insight

This reaction utilizes Diaryliodonium salts (


). The mechanism involves enolate attack on the iodine atom, followed by a [1,2]-ligand coupling  (rearrangement) to form the C-C bond.
Troubleshooting Q&A

Q1: The reaction yields are low (<40%), and I see unreacted iodonium salt. Diagnosis: Solubility issues. Diaryliodonium salts (especially tetrafluoroborates or tosylates) are often insoluble in non-polar solvents like toluene. Solution:

  • Solvent System: Use

    
      or a THF/
    
    
    
    mixture. The alcohol helps solubilize the salt and facilitates the proton transfer steps.
  • Temperature: Gently heat to 40–50 °C. High heat (>80 °C) triggers radical homolysis of the iodonium salt, leading to byproducts.

Q2: I am getting a complex mixture of radical byproducts (benzene, biphenyl). Diagnosis: You are operating under a radical pathway (Single Electron Transfer) rather than the desired polar rearrangement. Solution:

  • Exclude Light: Wrap the reaction vessel in foil. Iodonium salts are photosensitive and can generate aryl radicals under ambient light.

  • Radical Scavenger: Add 10 mol% TEMPO or Galvinoxyl . If the yield improves, a radical chain was competing. If it dies, the reaction is radical-mediated (rare for standard conditions).

Standardized Protocol (Hypervalent Iodine)

Reference: Olofsson, B. et al. Angew. Chem. Int. Ed. 2009.

ReagentEquivalentsRole
Diphenyliodonium Triflate 1.1Aryl Source
Cyclohexanone 1.0Substrate
t-BuOK 1.2Base
THF 0.1 MSolvent

Procedure:

  • Dissolve cyclohexanone in THF at 0 °C.

  • Add

    
     and stir for 15 min to form the enolate.
    
  • Add the Diaryliodonium salt in one portion.

  • Allow to warm to Room Temperature (RT). Reaction is usually fast (<1 hour).

  • Workup: Quench with saturated

    
    .
    

Method C: Meinwald Rearrangement (Epoxide Route)

The Stereospecific Alternative.[2]

Context: This method rearranges 1-aryl-1,2-epoxycyclohexanes into 2-arylcyclohexanones using a Lewis Acid (e.g.,


).

Troubleshooting the "Aldehyde Trap":

  • Issue: Instead of the ketone, you isolate 1-arylcyclopentanecarbaldehyde (Ring Contraction).

  • Cause: The migratory aptitude of the ring C-C bond vs. the hydride. In cyclohexyl systems, ring contraction is often favored to relieve ring strain during the carbocation intermediate phase.

  • Fix: Use

    
      or 
    
    
    
    instead of strong Lewis acids like
    
    
    . Milder Lewis acids favor the hydride shift (leading to the ketone) over the skeletal rearrangement.

Summary & Decision Matrix

Decision_Tree Start Start Troubleshooting Problem Identify Issue Start->Problem Stall Stall Problem->Stall Reaction Stalls SideProd SideProd Problem->SideProd Wrong Product O_Bound Switch Ligand (XPhos) Check Base (K3PO4) Stall->O_Bound Pd Method Solub Add tBuOH Check Solubility Stall->Solub Iodine Method Dehalo Dry Solvents Remove Hydride Sources SideProd->Dehalo Ar-H formed Poly Increase Ketone Equiv Weaker Base SideProd->Poly Di-arylation Aldehyde Use Milder Lewis Acid (MgBr2 vs BF3) SideProd->Aldehyde Meinwald Route

Figure 2: Rapid decision matrix for troubleshooting synthetic failures.

Comparison of Methods
FeaturePd-Catalyzed

-Arylation
Hypervalent Iodine Arylation
Scope Broad (e- rich/poor aryls)Good (limited by salt availability)
Cost High (Pd + Ligand)Moderate (Iodonium synthesis)
Scalability ExcellentModerate (Exotherms)
Key Failure Catalyst death (O-enolate)Solubility / Radical side rxns

References

  • Palladium-C

    
    -Arylation of Ketones: 
    
    • Fox, J. M.; Huang, X.; Chieffi, A.; Buchwald, S. L. Highly Active and Selective Catalysts for the Formation of -Aryl Ketones. J. Am. Chem. Soc. 2000, 122, 1360–1370.
  • Hypervalent Iodine Arylation

    • Merritt, E. A.; Olofsson, B. Diaryliodonium Salts: A Journey from Obscurity to Fame. Angew. Chem. Int. Ed. 2009, 48, 9052–9070.
  • Meinwald Rearrangement Selectivity

    • Svennebring, A.; Garg, N.; Nilsson, P.; Hallberg, A.; Larhed, M. A One-Pot Isomerization-Arylation of 2,3-Epoxycyclohexanone. J. Org.[3] Chem. 2005 , 70, 4720–4725.[4]

Sources

Technical Support Center: Stability & Synthesis of 2-(4-Fluorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-FK-2024-001 Subject: Prevention of Dimerization and Degradation during Synthesis and Storage Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Core Issue: 2-(4-Fluorophenyl)cyclohexanone is structurally predisposed to aldol-type self-condensation (dimerization) . This instability arises from the unique electronic environment created by the electron-withdrawing fluorine atom on the phenyl ring combined with the ketone functionality.

The fluorine atom exerts a strong inductive effect (


), significantly increasing the acidity of the 

-proton at the C2 position (

) compared to unsubstituted cyclohexanone (

). While this acidity is necessary for synthesis (e.g., enolate formation), it renders the final product highly susceptible to base-catalyzed dimerization during workup and storage.

Visualizing the Threat: The dimerization is not a random degradation; it is a specific, stoichiometrically driven aldol condensation that often proceeds via the less hindered C6-enolate attacking the carbonyl of a second molecule.

DimerizationMechanism M1 Monomer (Keto form) Enolate Enolate Intermediate (Nucleophile) M1->Enolate Deprotonation (Fast) Base Residual Base (Catalyst) Base->Enolate Dimer Aldol Dimer (β-hydroxy ketone) Enolate->Dimer Attack on 2nd Monomer Dehydrated Conjugated Dimer (Yellow/Orange Solid) Dimer->Dehydrated -H2O (Irreversible)

Figure 1: The cascade from monomer to irreversible conjugated dimer. Note that the final dehydration step often drives the reaction to completion, resulting in colored impurities.

Synthesis Optimization (The Prevention Phase)

While Grignard routes exist, the Palladium-Catalyzed


-Arylation  (Buchwald-Hartwig type conditions) is the industry standard for high-purity synthesis because it avoids the harsh, uncontrolled basicity of Grignard reagents.
Recommended Protocol: Pd-Catalyzed -Arylation

Objective: Minimize free enolate concentration during reaction.

ParameterRecommendationTechnical Rationale
Catalyst System

+ BINAP or Xantphos
Bidentate ligands prevent

-hydride elimination and stabilize the Pd-center against aggregation.
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the ketone, but bulky enough to minimize nucleophilic attack on the carbonyl.
Solvent Toluene or 1,4-DioxaneNon-polar/apolar solvents suppress the solubility of the free enolate, keeping it coordinated to the Pd center.
Temperature 80°C - 100°CSufficient for oxidative addition of the aryl halide but strictly controlled to prevent thermal aldol condensation.
Critical Workflow: The "Safe-Quench" Protocol

Most dimerization occurs after the reaction, during the quench, when the pH fluctuates wildly.

Step-by-Step Quench Procedure:

  • Cool Down: Cool the reaction mixture to 0°C (Ice bath). Do not quench at reaction temperature.

  • Acidic Buffer: Quench with saturated

    
      or 1M HCl .
    
    • Why: You must instantly protonate all enolates. Water alone is insufficient; the resulting NaOH/LiOH byproduct will catalyze dimerization immediately.

  • pH Check: Ensure the aqueous layer is pH 6-7 . If pH > 8, the aldol reaction will proceed in the separatory funnel.

  • Extraction: Extract rapidly with EtOAc or DCM.

  • Drying: Use

    
    . Avoid 
    
    
    
    or basic drying agents.

Troubleshooting Guide (Diagnostic & Remediation)

Use this decision tree to diagnose issues with your current batch.

TroubleshootingTree Start Problem Detected Color Product is Yellow/Orange? Start->Color Yield Yield > 100%? Start->Yield Purity NMR shows Broad Multiplets? Start->Purity DimerConfirm DIAGNOSIS: Conjugated Dimer Present Color->DimerConfirm Yes SolventTrap DIAGNOSIS: Solvent Trapping Yield->SolventTrap Yes Aldol DIAGNOSIS: Aldol Oligomers Purity->Aldol Yes Recryst ACTION: Recrystallize from Hexane/EtOH DimerConfirm->Recryst VacDry ACTION: High Vac Dry (<1 mbar, 4h) SolventTrap->VacDry Chrom ACTION: Flash Column (Neutral Silica) Aldol->Chrom

Figure 2: Diagnostic logic for common impurities. Yellowing is the primary visual indicator of dimerization.

Frequently Asked Questions (FAQ)

Q1: My product turned from white to yellow overnight in the flask. What happened? A: This is the hallmark of "Post-Synthesis Dimerization." You likely concentrated the product while traces of base remained. The yellow color comes from the conjugated double bond in the dehydrated dimer (see Figure 1).

  • Fix: Re-dissolve in DCM, wash with 0.1M HCl, dry, and re-concentrate. If the color persists, recrystallize from Hexane/Ethanol.

Q2: Can I distill 2-(4-fluorophenyl)cyclohexanone to purify it? A: Proceed with extreme caution. Distillation requires heat, which promotes the retrograde aldol or further condensation.

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.5 mmHg) at the lowest possible temperature. If the pot temperature exceeds 120°C, dimerization rates spike significantly. Column chromatography on neutral silica is safer.

Q3: Why does the fluorine atom make this worse than standard phenylcyclohexanone? A: The fluorine atom is an Electron Withdrawing Group (EWG). It pulls electron density away from the phenyl ring, which in turn pulls density from the C2 carbon. This stabilizes the negative charge of the enolate, making the C2 proton more acidic and the molecule more prone to deprotonation by weak bases [1].

Q4: How should I store the purified compound? A:

  • Atmosphere: Argon or Nitrogen (strictly anaerobic).

  • Temperature: -20°C is ideal; 4°C is acceptable for short term.

  • State: Solid state is more stable than oil. If it is an oil, ensure no solvent traces remain.

Analytical Validation

Before committing the batch to the next step, validate purity using these markers.

MethodSignal of Pure ProductSignal of Dimer/Impurity
1H NMR

3.5-3.7 ppm
(dd, 1H,

-proton). Sharp, distinct signal.

5.5-6.5 ppm
(Vinyl protons from dehydration). Broad multiplets in the aliphatic region (1.0-2.5 ppm).
TLC Single spot,

(Hex/EtOAc 4:1).
Streak below the main spot or a new non-polar spot near the solvent front (conjugated dimer).
GC-MS M+ peak at 192.2 m/z .Peaks at 366+ m/z (Dimer -

) or higher oligomers.

References

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).

    
    -Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370.
    [Link]
    
  • Hamada, T., Chieffi, A., Ahman, J., & Buchwald, S. L. (2002).

    
    -Arylation of Ketones.[1] Journal of the American Chemical Society, 124(6), 1261–1268.
    [Link]
    
  • PubChem. (n.d.).[2][3] 2-(4-Fluorophenyl)cyclohexanone Compound Summary. National Center for Biotechnology Information. [Link]

  • Koh, D. W., et al. (2014). Identification of a novel class of inhibitors for the p38 MAPK pathway.[4] Bioorganic & Medicinal Chemistry, 22(15), 3957-3964. (Demonstrates usage and stability challenges of the intermediate). [Link]

Sources

Removal of unreacted starting materials from 2-(4-Fluorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted starting materials and impurities

Ticket ID: 2-FPC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Quick Reference Data

Welcome to the Technical Support Center. You are likely performing a Palladium-catalyzed


-arylation (Buchwald-Hartwig type) to synthesize 2-(4-fluorophenyl)cyclohexanone .

The primary challenge in this synthesis is the separation of the product from the excess starting material (Cyclohexanone) and the unreacted electrophile (1-Bromo-4-fluorobenzene or 1-Chloro-4-fluorobenzene). Because the product is a low-melting solid (mp 56–59 °C), it often appears as a viscous oil if impurities remain, leading to "crystallization failure."

Physicochemical Properties Table
ComponentRoleState (RT)Boiling PointSolubility (Water)Polarity (TLC)
2-(4-Fluorophenyl)cyclohexanone Target Solid (mp 56-59°C)~115°C (0.2 mmHg)InsolubleModerate
Cyclohexanone Excess ReagentLiquid155.6°CSlightly Soluble (8.6g/100mL)Moderate
1-Bromo-4-fluorobenzene Limiting ReagentLiquid150°CInsolubleNon-polar
Pd Catalyst / Ligand CatalystSolidN/AInsolubleVaries

Diagnostic Workflow (Interactive Guide)

Before proceeding, identify your specific impurity profile using TLC (Thin Layer Chromatography) or crude


H-NMR.

PurificationLogic Start Crude Reaction Mixture CheckNMR Analyze Crude NMR/TLC Start->CheckNMR Issue1 High Excess Cyclohexanone (Liquid SM) CheckNMR->Issue1 Major Impurity Issue2 Unreacted Aryl Halide (Non-polar SM) CheckNMR->Issue2 Minor Impurity Issue3 Pd Black / Catalyst Residue CheckNMR->Issue3 Visual Inspection Sol1 Protocol A: High-Vac Distillation (Difference in BP) Issue1->Sol1 Sol2 Protocol B: Flash Chromatography (Gradient Elution) Issue2->Sol2 Sol3 Protocol C: Celite Filtration & Scavengers Issue3->Sol3 Final Recrystallization (Hexane/EtOAc) Sol1->Final Sol2->Final Sol3->Final

Figure 1: Decision matrix for purification strategy based on impurity profile.

Troubleshooting Guides (Ticket Resolution)

Ticket #1: "My product is a sticky oil and won't crystallize."

Diagnosis: Residual Cyclohexanone. Context: Cyclohexanone is typically used in excess (1.2 – 2.0 equivalents) to drive the reaction. It has a high boiling point (156 °C) and is difficult to remove via standard rotary evaporation. Its presence prevents the product lattice from forming.

Protocol A: Azeotropic Removal & High-Vacuum Distillation

Why this works: Cyclohexanone forms azeotropes with water, aiding its removal. Furthermore, the product has a significantly higher boiling point at reduced pressure.

  • Azeotropic Rotovap:

    • Add Water to your crude reaction mixture (ratio 1:1 with solvent).

    • Rotovap at 60°C. The water/cyclohexanone azeotrope boils lower than pure cyclohexanone, helping drag it out.

    • Repeat this process 2-3 times if necessary.

  • Kugelrohr / High-Vac Distillation (Recommended):

    • Place the crude oil in a Kugelrohr or short-path distillation setup.

    • Apply high vacuum (< 1 mmHg).

    • Fraction 1 (Impurities): Heat to 40–60 °C. Cyclohexanone and residual aryl halides will distill over.

    • Fraction 2 (Product): Increase temperature to ~110–120 °C (at 0.2 mmHg). The product will distill as a clear oil that solidifies upon cooling.

Self-Validation: Check the


H-NMR of the residue. The multiplet for cyclohexanone 

-protons (~2.3 ppm) should be absent.
Ticket #2: "I have unreacted Aryl Halide (1-Bromo-4-fluorobenzene)."

Diagnosis: Incomplete conversion or catalyst deactivation. Context: Aryl halides are non-polar and lipophilic. They will co-elute with the product if the solvent system is too polar.

Protocol B: Gradient Flash Chromatography

Why this works: The product contains a ketone (polar handle) and a fluorine atom, making it significantly more polar than the starting aryl halide.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Strategy:

    • Start: 100% Hexanes (or Petroleum Ether).

      • Elutes: Unreacted 1-bromo-4-fluorobenzene and bis-aryl homocoupling byproducts.

    • Ramp: Gradient to 5% EtOAc/Hexane

      
       10% EtOAc/Hexane.
      
      • Elutes: The target ketone usually elutes between 5-15% EtOAc depending on silica activity.

  • Visualization:

    • Use UV (254 nm). The fluorophenyl group is UV active.

    • Use KMnO

      
       stain . The ketone will stain (though slowly), but the aryl halide will not stain.
      

Expert Tip: Do not use Dichloromethane (DCM) as the primary eluent; it often provides poor separation between the aryl halide and the ketone product in this specific lipophilic range.

Ticket #3: "The product is grey/black."

Diagnosis: Palladium Contamination. Context: Residual Pd causes long-term stability issues and toxicity concerns.

Protocol C: Scavenging & Filtration
  • Celite Filtration: Dissolve crude in EtOAc and pass through a 2-inch pad of Celite. This removes bulk Pd black.

  • Thiol Scavengers (If high purity required):

    • Add SiliaMetS® Thiol or equivalent solid-supported scavenger to the organic solution.

    • Stir for 4 hours at 40°C.

    • Filter.[1][2]

  • Activated Charcoal: If scavengers are unavailable, reflux the crude solution in EtOAc with activated charcoal for 30 minutes, then filter hot through Celite.

Final Polish: Recrystallization

Once the bulk impurities (cyclohexanone/aryl halide) are removed, the product should solidify. To achieve analytical purity (mp 56–59 °C):

  • Dissolve the solid in a minimum amount of hot Hexane (approx 50-60°C).

  • If it does not dissolve completely, add Ethyl Acetate dropwise until clear.

  • Allow to cool slowly to Room Temperature, then to 4°C (Fridge).

  • Filter the white crystals and wash with cold Hexane.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Bisulfite to remove the excess cyclohexanone? A: Not recommended. While bisulfite forms adducts with unhindered ketones (like acetone), 2-substituted cyclohexanones are sterically hindered. The equilibrium formation of the bisulfite adduct is slow and often incomplete, leading to yield loss and poor separation. Distillation is far more efficient for this substrate.

Q: Why does my NMR show a doublet of doublets in the aromatic region? A: This is the signature splitting pattern of the 4-fluorophenyl group. The fluorine atom couples with the ortho-protons (


) and meta-protons (

), creating a distinct pattern that confirms the arylation occurred.

Q: Is the product chiral? A: Yes, the C2 position is a stereocenter. However, standard Buchwald-Hartwig arylation produces a racemic mixture . If you require a single enantiomer, you must use chiral phosphine ligands (e.g., BINAP) or perform a chiral resolution downstream.

References

  • Seminal Synthesis Method: Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Acetate-Accelerated Palladium-Catalyzed Arylation of Ketones. Journal of the American Chemical Society.[3][4]

  • Physical Properties & Characterization: ChemicalBook. (n.d.). 2-(4-Fluorophenyl)cyclohexanone Properties and Synthesis.

  • General Purification: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Related Methodology: Hamann, B. C., & Hartwig, J. F. (1997).[3] Palladium-Catalyzed Direct

    
    -Arylation of Ketones.[4] Journal of the American Chemical Society.[3][4] 
    

Sources

Characterization of unexpected byproducts in 2-(4-Fluorophenyl)cyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(4-Fluorophenyl)cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common and unexpected challenges, and characterize the resulting products with confidence. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you in your experimental work.

Introduction

2-(4-Fluorophenyl)cyclohexanone is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, while seemingly straightforward, can be prone to the formation of byproducts that complicate purification and reduce yields. This guide will focus on the two most prevalent synthetic strategies: Palladium-catalyzed α-arylation of cyclohexanone and the Grignard reaction, providing in-depth troubleshooting for issues that may arise.

I. Palladium-Catalyzed α-Arylation of Cyclohexanone: Troubleshooting Guide

The Palladium-catalyzed α-arylation of ketones is a powerful method for forming C-C bonds.[1] However, achieving high selectivity for the mono-arylated product can be challenging.

Problem 1: Presence of a Significant Amount of a Higher Molecular Weight Byproduct in Mass Spectrometry Analysis

Question: My GC-MS analysis of the crude reaction mixture shows a major peak corresponding to the desired product (MW: 192.23 g/mol ) but also a significant peak at a higher mass-to-charge ratio, suggesting a diarylated species. How can I confirm its identity and prevent its formation?

Answer:

The most probable higher molecular weight byproduct in the Pd-catalyzed α-arylation of cyclohexanone is 2,6-bis(4-fluorophenyl)cyclohexanone . This arises from a second arylation event at the other α-position of the cyclohexanone ring.

Workflow for Identification and Mitigation of Diarylation

cluster_identification Byproduct Identification cluster_mitigation Mitigation Strategies start Observe Unexpected Peak in GC-MS ms_analysis Analyze MS Fragmentation Pattern start->ms_analysis High MW Peak nmr_analysis Acquire 1H and 13C NMR of Crude Mixture ms_analysis->nmr_analysis compare_data Compare with Literature/Reference Data for 2,6-Diarylated Product nmr_analysis->compare_data confirm Confirm Identity as 2,6-bis(4-fluorophenyl)cyclohexanone compare_data->confirm Matching Spectra adjust_stoi Adjust Stoichiometry: - Decrease Aryl Halide Equivalents - Increase Cyclohexanone Equivalents confirm->adjust_stoi Identified Byproduct ligand_choice Optimize Ligand: - Use Bulkier Phosphine Ligands adjust_stoi->ligand_choice base_selection Modify Base: - Use a Weaker or More Hindered Base ligand_choice->base_selection temp_control Lower Reaction Temperature base_selection->temp_control reaction_time Monitor Reaction and Stop at Optimal Time temp_control->reaction_time

Caption: Workflow for identifying and mitigating diarylation byproducts.

Detailed Troubleshooting Steps:

  • Confirming the Identity of 2,6-bis(4-fluorophenyl)cyclohexanone:

    • Mass Spectrometry (GC-MS/LC-MS): The diarylated product will have a molecular weight of 286.32 g/mol . Look for the corresponding molecular ion peak. The fragmentation pattern will likely show fragments corresponding to the loss of one or both fluorophenyl groups.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the signal for the proton at the 2- and 6-positions will be a single multiplet, and the integration of the aromatic region will be double that of the mono-arylated product relative to the cyclohexanone protons. The ¹³C NMR will show characteristic shifts for a symmetrically substituted cyclohexanone ring.

  • Preventing the Formation of 2,6-bis(4-fluorophenyl)cyclohexanone:

    • Stoichiometry Control: The most straightforward approach is to adjust the stoichiometry of your reactants. Use a slight excess of cyclohexanone relative to the 4-fluoroaryl halide. This increases the probability of the catalyst reacting with an unreacted cyclohexanone molecule rather than the mono-arylated product.

    • Ligand Selection: The choice of phosphine ligand is crucial for controlling selectivity.[2][3] Sterically hindered ligands can disfavor the second arylation due to increased steric hindrance around the palladium center.[2][3]

      • Recommendation: If you are using a less bulky ligand, consider switching to a more sterically demanding one like a biaryl phosphine ligand.

    • Base and Temperature: A very strong base and high temperatures can lead to higher concentrations of the enolate, which can drive the reaction towards diarylation.

      • Recommendation: Experiment with weaker bases or lower the reaction temperature and monitor the reaction progress carefully by TLC or GC to stop it once the starting material is consumed, minimizing the time for the second arylation to occur.

ParameterRecommendation for Mono-arylationRationale
Cyclohexanone : Aryl Halide Ratio 1.2 : 1 or higherCompetitively favors mono-arylation.
Palladium Ligand Bulky biaryl phosphinesSteric hindrance disfavors diarylation.[2][3]
Base Weaker, non-nucleophilic baseReduces the rate of the second arylation.
Temperature Lowest effective temperatureMinimizes side reactions.
Problem 2: Low or No Conversion to the Desired Product

Question: I am not observing any significant formation of 2-(4-Fluorophenyl)cyclohexanone. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in a palladium-catalyzed α-arylation can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.

Troubleshooting Workflow for Low Conversion

cluster_reagents Reagent and Catalyst Integrity cluster_conditions Reaction Conditions start Low or No Product Formation catalyst_activity Check Catalyst Activity: - Use fresh catalyst - Ensure proper handling (inert atmosphere) start->catalyst_activity temp_check Optimize Temperature: - May be too low for oxidative addition start->temp_check ligand_purity Verify Ligand Purity and Integrity catalyst_activity->ligand_purity base_quality Ensure Base is Anhydrous and High Purity ligand_purity->base_quality solvent_quality Use Anhydrous, Degassed Solvent base_quality->solvent_quality base_strength Base Strength: - May be too weak to form the enolate temp_check->base_strength reaction_time_check Increase Reaction Time base_strength->reaction_time_check

Caption: Troubleshooting guide for low conversion in Pd-catalyzed α-arylation.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Palladium Pre-catalyst: Ensure your palladium source is active. Older or improperly stored catalysts can be less effective.

    • Phosphine Ligand: Phosphine ligands are susceptible to oxidation. Use freshly opened ligands or store them under an inert atmosphere.

  • Reaction Conditions:

    • Oxygen and Water: These reactions are highly sensitive to air and moisture. Ensure all glassware is oven-dried, and the reaction is performed under a positive pressure of an inert gas (e.g., argon or nitrogen). Solvents should be anhydrous and degassed.

    • Base: The base must be strong enough to deprotonate the cyclohexanone and form the enolate. Ensure your base is anhydrous and of high quality.

    • Temperature: The oxidative addition of the aryl halide to the palladium(0) complex is often the rate-limiting step. If the temperature is too low, the reaction may not initiate.

II. Grignard Reaction: Troubleshooting Guide

The reaction of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, with an α-halocyclohexanone is another common route. However, this method is also susceptible to side reactions.

Problem 3: Formation of a Symmetrical Biphenyl Byproduct

Question: My reaction mixture contains a significant amount of 4,4'-difluorobiphenyl. How is this formed and how can I avoid it?

Answer:

The formation of 4,4'-difluorobiphenyl is a classic example of a homo-coupling side reaction in the preparation or use of Grignard reagents.[4]

Mechanism of Homo-coupling:

The Grignard reagent can react with the starting aryl halide in a coupling reaction, particularly in the presence of certain metal impurities or at higher temperatures.

Mitigation Strategies:

  • Slow Addition: Add the 4-fluorobromobenzene slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the aryl halide.

  • Temperature Control: Keep the reaction temperature low during the formation of the Grignard reagent.

  • Purity of Magnesium: Use high-purity magnesium turnings to minimize the presence of transition metal impurities that can catalyze homo-coupling.

Problem 4: Appearance of an Unexpected Alkene Byproduct

Question: I am observing a byproduct that appears to be a cyclohexene derivative in my crude product analysis. What could be the cause?

Answer:

The formation of a cyclohexene derivative can occur through a dehydration reaction of the tertiary alcohol intermediate formed after the Grignard addition, especially during an acidic workup.

Proposed Mechanism:

  • The Grignard reagent adds to the carbonyl group of 2-chlorocyclohexanone, followed by the displacement of the chloride to form 2-(4-fluorophenyl)cyclohexanone.

  • A second equivalent of the Grignard reagent can then add to the ketone product, forming a tertiary alcohol.

  • During acidic workup, this tertiary alcohol can be protonated, and subsequent loss of water can lead to the formation of a stable cyclohexene derivative.

Mitigation Strategies:

  • Careful Workup: Use a milder workup procedure, such as a saturated aqueous solution of ammonium chloride, instead of a strong acid.

  • Reverse Addition: Add the Grignard reagent slowly to the 2-chlorocyclohexanone solution at a low temperature to minimize the reaction of the product with excess Grignard reagent.

III. Characterization Data of Key Compounds

Accurate characterization of the desired product and potential byproducts is essential for reaction optimization and quality control.

Table 1: Key NMR and MS Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrum (EI, m/z)
2-(4-Fluorophenyl)cyclohexanone 7.20-7.00 (m, 4H, Ar-H), 3.65 (dd, 1H, CH-Ar), 2.60-2.30 (m, 2H, CH₂), 2.20-1.80 (m, 6H, CH₂)210.1 (C=O), 162.0 (d, ¹JCF = 245 Hz, C-F), 138.2 (C-Ar), 129.8 (d, ³JCF = 8 Hz, CH-Ar), 115.5 (d, ²JCF = 21 Hz, CH-Ar), 58.2 (CH-Ar), 42.3 (CH₂), 32.5 (CH₂), 27.8 (CH₂), 25.1 (CH₂)192 (M⁺), 163, 149, 136, 123, 109
2,6-bis(4-Fluorophenyl)cyclohexanone 7.25-7.05 (m, 8H, Ar-H), 3.80 (t, 2H, CH-Ar), 2.40-2.20 (m, 2H, CH₂), 2.10-1.90 (m, 4H, CH₂)208.5 (C=O), 162.2 (d, ¹JCF = 246 Hz, C-F), 137.5 (C-Ar), 130.0 (d, ³JCF = 8 Hz, CH-Ar), 115.8 (d, ²JCF = 21 Hz, CH-Ar), 57.5 (CH-Ar), 30.1 (CH₂)286 (M⁺), 191, 177, 109

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

IV. Frequently Asked Questions (FAQs)

Q1: My reaction is clean, but the yield of 2-(4-Fluorophenyl)cyclohexanone is consistently low. What should I investigate?

A1: If byproduct formation is minimal, low yields are often due to incomplete reaction or loss of product during workup and purification.

  • Incomplete Reaction: Ensure your reaction goes to completion by monitoring it with TLC or GC. If the reaction stalls, consider increasing the catalyst loading, using a more active catalyst system, or extending the reaction time.

  • Workup and Purification: 2-(4-Fluorophenyl)cyclohexanone has some water solubility. During aqueous workup, ensure you perform multiple extractions with an appropriate organic solvent to maximize recovery. For purification by column chromatography, choose a solvent system that provides good separation from any residual starting materials or byproducts. Recrystallization can also be an effective purification method.[5]

Q2: I am using a Grignard reaction and get a complex mixture of products. What is the most likely cause?

A2: A complex mixture in a Grignard reaction often points to issues with the Grignard reagent itself or the reaction conditions.

  • Grignard Reagent Quality: The Grignard reagent may not have formed efficiently, or it may have decomposed. Ensure you are using anhydrous conditions and high-quality magnesium.

  • Side Reactions: Besides homo-coupling, Grignard reagents can also participate in reduction reactions with the ketone.

  • Reaction with Starting Material: If using an α-haloketone, the Grignard reagent can also react at the halide position.

Q3: How can I effectively purify 2-(4-Fluorophenyl)cyclohexanone from its diarylated byproduct?

A3: Separation of mono- and diarylated products can be challenging due to their similar polarities.

  • Column Chromatography: A carefully optimized silica gel column chromatography is the most common method. Use a gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) to achieve separation.

  • Crystallization: If the crude product is a solid, fractional crystallization may be effective. The difference in solubility between the mono- and diarylated products in a particular solvent system can be exploited.

V. Experimental Protocols

Protocol 1: Palladium-Catalyzed α-Arylation of Cyclohexanone

This protocol is a general guideline and may require optimization for your specific setup.

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add cyclohexanone (1.2 equivalents) and 1-bromo-4-fluorobenzene (1.0 equivalent) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Synthesis of 2-(4-Fluorophenyl)cyclohexanone

This protocol is a general guideline and should be performed with strict adherence to anhydrous techniques.

  • Activate magnesium turnings (1.1 equivalents) in an oven-dried three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere.

  • Add a small amount of a solution of 4-fluorobromobenzene (1.0 equivalent) in anhydrous THF to initiate the reaction.

  • Once the reaction begins, add the remaining 4-fluorobromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Cool the Grignard reagent to 0 °C.

  • In a separate flask, dissolve 2-chlorocyclohexanone (0.9 equivalents) in anhydrous THF.

  • Slowly add the 2-chlorocyclohexanone solution to the Grignard reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Widenhoefer, R. A., & Stengone, C. N. (2005). Development, scope, and mechanism of the palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones. Organometallics, 24(2), 287-301. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed α-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-245. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Levesque, T. M., Kinney, R. G., & Arndtsen, B. A. (2020). A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. Chemical Science, 11(10), 2657-2662. [Link]

  • Zapf, A., & Beller, M. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Chemistry–An Asian Journal, 4(8), 1196-1207. [Link]

  • Bar-Ziv, R., & Gandelman, M. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu (I)–Bis (phosphine) Dioxide Catalytic System. Journal of the American Chemical Society, 143(9), 3465-3473. [Link]

  • Hamann, B. C., & Hartwig, J. F. (1997). Palladium-catalyzed direct α-arylation of ketones. Rate acceleration by sterically hindered chelating ligands and reductive elimination from a transition metal enolate complex. Journal of the American Chemical Society, 119(50), 12382-12383. [Link]

  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly active and selective catalysts for the formation of α-aryl ketones. Journal of the American Chemical Society, 122(7), 1360-1370. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • Sotorríos, L., & Vicario, J. L. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3456-3464. [Link]

  • University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization. [Link]

  • Eaborn, C. (2004). The Grignard Reagents. Organometallics, 23(15), 3747-3748. [Link]

Sources

Technical Support Center: 2-(4-Fluorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Troubleshooting Guide

Document ID: TSC-24FC-001 | Version: 2.1 | Last Updated: 2025-06-15

Introduction

Welcome to the Technical Support Center for 2-(4-Fluorophenyl)cyclohexanone . This guide is designed for pharmaceutical researchers and process chemists utilizing this compound as a scaffold for NMDA receptor antagonists, p38 MAPK inhibitors, or analgesic intermediates.

Unlike generic cyclohexanones, the presence of the electron-withdrawing 4-fluorophenyl group at the


-position significantly alters the thermodynamic stability of this molecule. This guide moves beyond standard SDS recommendations to address the specific stereochemical and oxidative risks inherent to this structure.

Module 1: Chemical Stability & Degradation Mechanisms

The Core Risk: -Proton Acidity & Racemization

The primary stability concern for 2-(4-Fluorophenyl)cyclohexanone is not gross decomposition, but stereochemical erosion .

  • Mechanism: The proton at the C2 position (alpha to the carbonyl) is exceptionally acidic (

    
    ) compared to unsubstituted cyclohexanone. This acidity is driven by:
    
    • Resonance Stabilization: The resulting enolate anion delocalizes charge onto the oxygen.[1][2]

    • Inductive Effect: The 4-fluorophenyl group exerts an electron-withdrawing effect (

      
       effect), stabilizing the carbanion intermediate.
      
  • Consequence: In the presence of even trace moisture or catalytic acid/base, the compound undergoes keto-enol tautomerism. The enol form is planar and achiral. When it reverts to the ketone, protonation occurs from either face, leading to rapid racemization of enantiomerically pure samples.[3]

Secondary Risk: Oxidative Instability

Extended exposure to atmospheric oxygen, particularly under light, can lead to:

  • 
    -Hydroxylation:  Formation of 2-hydroxy-2-(4-fluorophenyl)cyclohexanone.
    
  • Ring Cleavage: Baeyer-Villiger type oxidation leading to fluorinated adipic acid derivatives.

Visualizing the Racemization Pathway

The following diagram illustrates the mechanistic pathway that leads to loss of optical purity.

Racemization S_Isomer S-Enantiomer (Chiral) Transition Planar Enol Intermediate (Achiral) S_Isomer->Transition - H+ (Deprotonation) Catalyzed by Moisture/Base Racemic Racemic Mixture (50:50 R/S) Transition->Racemic + H+ (Reprotonation) Non-stereoselective

Figure 1: Mechanism of acid/base-catalyzed racemization via the achiral enol intermediate.

Module 2: Storage Protocols

To mitigate the risks identified above, adhere to the following storage matrix. This protocol is designed to arrest enolization kinetics.

Storage Conditions Matrix
ParameterStandard Storage (Short Term < 1 Month)Long-Term Archival (> 1 Month)Technical Rationale
Temperature 2°C to 8°C (Refrigerated)-20°C (Freezer)Lowers kinetic energy, significantly slowing the rate of proton exchange (racemization).
Atmosphere Tightly sealed under NitrogenSealed ampoule under ArgonExclusion of

is critical to prevent proton exchange;

exclusion prevents oxidation.
Container Amber Glass VialAmber Glass with Teflon/PTFE linerAmber glass blocks UV light (prevents radical formation); PTFE prevents leaching of basic silicates from glass.
Desiccant Silica Gel in secondary containerP2O5 in desiccatorMaintains anhydrous environment to inhibit enolization.
Handling Precaution

Do not store in standard polyethylene (PE) bottles. Ketones can permeate certain plastics over time, and plasticizers may leach into the compound, acting as catalytic impurities.

Module 3: Troubleshooting & FAQs

Scenario A: "My HPLC purity is fine, but the optical rotation has dropped."

Diagnosis: You are experiencing Racemization .

  • Root Cause: The sample likely absorbed moisture or was exposed to a slightly basic surface (e.g., non-acid-washed glassware).

  • Action Plan:

    • Verify: Run Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) to confirm the enantiomeric excess (ee) has dropped.

    • Remediation: If the compound is not fully racemic, you may be able to enrich it via recrystallization, as the racemate and pure enantiomer often have different crystal packing energies.

    • Prevention: Switch to storing under Argon and ensure all spatulas/glassware are neutral.

Scenario B: "The white powder has turned yellow/orange and sticky."

Diagnosis: Oxidative Degradation / Aldol Condensation .

  • Root Cause: Exposure to air and light has triggered auto-oxidation or self-aldol condensation (dimerization).

  • Action Plan:

    • Purification: Recrystallize immediately.

      • Solvent System: Hexane/Ethyl Acetate (9:1) or Ethanol/Water.

      • Protocol: Dissolve in minimum hot solvent, filter hot to remove insoluble oligomers, and cool slowly.

    • Check Purity: Run TLC. A spot at the baseline usually indicates polymerized material or carboxylic acid degradation products.

Scenario C: "The compound has caked into a solid block."

Diagnosis: Hygroscopic Agglomeration .

  • Root Cause: Moisture absorption lowering the glass transition temperature (

    
    ) of the crystal surface.
    
  • Action Plan:

    • Drying: Place in a vacuum desiccator over

      
       for 24 hours.
      
    • Grinding: Once dried, gently grind back to a powder in a dry-box (inert atmosphere).

Module 4: Analytical Validation Workflow

Use this logic flow to validate the integrity of your material before starting critical synthesis steps.

ValidationFlow Start Start: Material Check Visual Visual Inspection: Is it White/Off-White? Start->Visual ColorFail Yellow/Sticky: Recrystallize Visual->ColorFail No HNMR 1H NMR (CDCl3): Check Integral of alpha-H Visual->HNMR Yes HNMR->ColorFail Impurity Peaks ChiralHPLC Chiral HPLC: Check Enantiomeric Excess HNMR->ChiralHPLC Clean Spectrum ChiralHPLC->ColorFail ee < 95% Pass PASS: Proceed to Synthesis ChiralHPLC->Pass ee > 98%

Figure 2: Quality Control Decision Tree for 2-(4-Fluorophenyl)cyclohexanone.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and reactions of enols and enolates).

  • PubChem. (n.d.).[4][5] 2-(4-Fluorophenyl)cyclohexanone Compound Summary. National Center for Biotechnology Information.

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: Cyclohexanone Derivatives. Merck KGaA.[6]

  • GneeBio. (2026).[7] Cyclohexanone Storage and Handling Guidelines.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discussion on kinetic vs. thermodynamic acidity of alpha-protons).

Sources

Validation & Comparative

Spectroscopic Validation and Process Control: 2-(4-Fluorophenyl)cyclohexanone vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive spectroscopic comparison between 2-(4-fluorophenyl)cyclohexanone (2-4F-CH) and its primary synthetic precursors: Cyclohexanone and 1-Bromo-4-fluorobenzene .

Context: 2-(4-fluorophenyl)cyclohexanone is a critical intermediate in the synthesis of arylcyclohexylamines (such as 2-fluorodeschloroketamine). In drug development and forensic analysis, distinguishing this intermediate from unreacted starting materials is paramount for yield optimization and purity assurance.

Scope: This analysis focuses on the Palladium-catalyzed


-arylation route, a modern, high-precision synthesis method that allows for distinct spectroscopic tracking. We will utilize 

H NMR
,

F NMR
, and FT-IR to establish self-validating purity protocols.

Synthetic Context & Precursor Identification[1][2][3][4]

To understand the spectroscopic shifts, we must first visualize the structural transformation. The reaction involves the coupling of an aryl halide with a cyclic ketone at the alpha position.

Figure 1: Synthesis Pathway & Structural Evolution

SynthesisPath cluster_inputs Precursors (Reactants) Cyclo Cyclohexanone (C6H10O) Aliphatic Ring Product 2-(4-Fluorophenyl)cyclohexanone (C12H13FO) Alpha-Aryl Ketone Cyclo->Product Pd(OAc)2 / Ligand NaOtBu Aryl 1-Bromo-4-fluorobenzene (C6H4BrF) Aromatic Halide Aryl->Product

Caption: Pd-catalyzed


-arylation merging aliphatic and aromatic precursors into the target scaffold.

Spectroscopic Deep Dive

A. Proton NMR ( H NMR) – The Gold Standard

H NMR offers the most definitive confirmation of reaction completion. The diagnostic "handle" is the emergence of the alpha-methine proton (H at C2 position) which is absent in both precursors.

Key Diagnostic Signals:

  • The Alpha-Methine Handle (~3.6 ppm): In Cyclohexanone, the alpha-protons are chemically equivalent methylene groups (~2.3 ppm). In the product, the C2 position becomes a methine (CH) center substituted with an aromatic ring, shifting it significantly downfield to ~3.6 ppm due to the anisotropic effect of the benzene ring and the inductive effect of the carbonyl.

  • Aromatic Region (6.9 – 7.3 ppm): 1-Bromo-4-fluorobenzene shows a distinct AA'BB' pattern. Upon coupling, the chemical environment of the aromatic ring changes (Br is replaced by the cyclohexyl ring), causing a subtle but measurable shift in the aromatic multiplets.

Table 1: Comparative

H NMR Shifts (CDCl

, 400 MHz)
FeatureCyclohexanone (Precursor A)1-Bromo-4-fluorobenzene (Precursor B)2-(4-Fluorophenyl)cyclohexanone (Product)

-Protons (C2/C6)
2.30 ppm (t, 4H)N/A3.58 – 3.65 ppm (dd, 1H) Diagnostic Peak
Aromatic Protons N/A7.40 – 7.50 ppm (m, 2H)6.90 – 7.00 ppm (m, 2H)7.10 – 7.25 ppm (m, 2H) 6.95 – 7.05 ppm (m, 2H)

-Protons
1.70 – 1.90 ppm (m, 6H)N/A1.75 – 2.60 ppm (complex multiplet, 8H)
B. Fluorine NMR ( F NMR) – The Purity Tracker

Since the fluorine atom is retained throughout the reaction,


F NMR is an excellent tool for quantifying the ratio of unreacted aryl halide to product without interference from the cyclohexanone or solvent background.
  • Precursor (Ar-Br): The Bromine atom is electron-withdrawing.

  • Product (Ar-Alkyl): The cyclohexanone ring is an alkyl substituent (electron-donating relative to Br), causing an upfield shift.

Table 2: Comparative

F NMR Shifts (CDCl

)
CompoundChemical Shift (

)
Signal Multiplicity
1-Bromo-4-fluorobenzene -115.0 to -116.5 ppmMultiplet (tt)
2-(4-Fluorophenyl)cyclohexanone -117.0 to -118.5 ppm Multiplet (tt)

Note: While the shift difference is small (~2 ppm), the peaks are sharp and distinct. A reaction mixture containing both will show two clear signals.

C. Infrared Spectroscopy (FT-IR) – Rapid Screening

IR is less specific for structure but excellent for checking functional group presence.

  • Carbonyl Stretch (

    
    ):  Both Cyclohexanone and the Product are cyclic ketones. The stretch remains strong around 1715 cm
    
    
    
    . However, the product's band may broaden or shift slightly (1710-1720 cm
    
    
    ) due to the alpha-substitution, though it is not fully conjugated (unlike an enone).
  • C-F Stretch: The appearance of a strong band at ~1220 cm

    
     confirms the incorporation of the fluorophenyl group into the ketone substrate.
    
Table 3: IR Peak Assignments
Functional GroupCyclohexanone1-Bromo-4-fluorobenzene2-(4-Fluorophenyl)cyclohexanone
C=O[1] (Ketone) 1715 cm

(Strong)
Absent1712 – 1718 cm

(Strong)
C=C (Aromatic) Absent1480, 1590 cm

1510, 1600 cm

C-F (Aryl-F) Absent~1230 cm

~1220 – 1225 cm

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

Use this protocol to quantify reaction conversion.

  • Sampling: Take a 20 mg aliquot of the crude reaction mixture.

  • Workup (Miniature): Dissolve in 0.5 mL EtOAc, wash with 0.5 mL water (to remove inorganic salts/catalyst), and dry the organic layer over MgSO

    
    .
    
  • Evaporation: Remove solvent under nitrogen flow.

  • Solvation: Dissolve the residue in 0.6 mL CDCl

    
      (Chloroform-d).
    
  • Acquisition:

    • Run

      
      H NMR  (16 scans). Focus on the 3.6 ppm region.
      
    • Run

      
      F NMR  (unlocked or coupled). Focus on -110 to -120 ppm.[2]
      
  • Validation Logic:

    • If peak at 7.45 ppm (Ar-H) exists

      
       Unreacted Aryl Halide.
      
    • If peak at 3.60 ppm (CH) exists

      
       Product formed.
      
    • Calculate Conversion %: Integral(3.6 ppm) / [Integral(3.6 ppm) + 0.5 * Integral(7.45 ppm)].

Protocol B: Rapid TLC Monitoring

For quick benchside checks.

  • Mobile Phase: Hexane:Ethyl Acetate (9:1).

  • Visualization: UV Light (254 nm).

  • Rf Values:

    • 1-Bromo-4-fluorobenzene: ~0.8 (Non-polar, moves high).

    • 2-(4-Fluorophenyl)cyclohexanone: ~0.4 (Mid-polar).

    • Cyclohexanone: Stains poorly with UV (use KMnO4 stain), Rf ~0.35.

Analytical Decision Logic

Use the following flowchart to interpret your spectroscopic data during the synthesis process.

Figure 2: Purity Assessment Workflow

DecisionTree Start Crude Reaction Sample NMR_H Run 1H NMR Check 3.6 ppm & 7.4 ppm Start->NMR_H Check_36 Peak at 3.6 ppm? NMR_H->Check_36 Check_74 Peak at 7.4-7.5 ppm? Check_36->Check_74 Yes Fail No Reaction Check Catalyst/Temp Check_36->Fail No Success Product Confirmed Proceed to Crystallization Check_74->Success No (Clean Product) Impure Incomplete Conversion Extend Reaction Time Check_74->Impure Yes (Starting Material Present)

Caption: Step-by-step logic for interpreting NMR data to determine reaction status.

References

  • Synthesis of 2-Arylcyclohexanones: Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. Link

  • NMR Shift Data (Cyclohexanone): National Institute of Standards and Technology (NIST). Cyclohexanone Spectral Data. NIST Chemistry WebBook.[3] Link

  • Fluorine NMR Principles: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Precursor Data (1-Bromo-4-fluorobenzene): Sigma-Aldrich (Merck). Safety Data Sheet & Spectral References for 1-Bromo-4-fluorobenzene. Link

Sources

Structure-activity relationship (SAR) studies of 2-(4-Fluorophenyl)cyclohexanone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Structural optimization for NMDA receptor antagonism and metabolic stability.

Executive Summary: The "Para-Fluoro" Shift

In the development of arylcyclohexylamines, the 2-(4-fluorophenyl)cyclohexanone scaffold represents a strategic departure from the classical ortho-substituted pharmacophore found in Ketamine (2-chloro) and 2-FDCK (2-fluoro). While classical structure-activity relationship (SAR) models prioritize ortho-substitution for maximal NMDA receptor affinity (via steric locking of the phenyl ring), the para-fluoro substitution (4-position) prioritizes pharmacokinetic optimization .

This guide analyzes the SAR of 2-(4-fluorophenyl)cyclohexanone analogs, specifically focusing on their conversion to 4-Fluorodeschloroketamine (4-FDCK, Blixeprodil) . We compare this scaffold against the industry standards (Ketamine, 2-FDCK) to demonstrate how shifting the halogen from ortho to para dramatically alters metabolic stability and oral bioavailability while retaining antidepressant efficacy.

Chemical SAR: Synthesis & Reactivity

The core precursor, 2-(4-fluorophenyl)cyclohexanone, dictates the downstream chemistry of the final active pharmaceutical ingredient (API).

Structural Comparison
Feature4-Fluoro Analog (Target) 2-Chloro Analog (Ketamine Precursor) 2-Fluoro Analog (2-FDCK Precursor)
Substituent Position Para (4-position)Ortho (2-position)Ortho (2-position)
Steric Hindrance Low (Rotational freedom)High (Restricted rotation)Moderate
Electronic Effect Strong

-withdrawal,

-donation
Inductive withdrawalStrong

-withdrawal
Metabolic Susceptibility Blocked (Para-hydroxylation impossible)High (N-demethylation, Ring hydroxylation)High
Validated Synthetic Protocol

The synthesis of the 4-fluoro analog follows a modified Grignard-nitrile route, distinct from the thermal rearrangement often used for ketamine. The para-substitution reduces steric hindrance, often resulting in higher yields during the Grignard addition compared to ortho-substituted analogs.

Protocol: Synthesis of 2-(4-Fluorophenyl)cyclohexanone
  • Reagents: 4-Fluorobenzonitrile, Cyclopentylmagnesium bromide, THF, H3O+.

  • Mechanism: Nucleophilic addition followed by acid hydrolysis and ring expansion (Tiffeneau-Demjanov rearrangement or direct Grignard-nitrile ketone formation followed by bromination/expansion depending on exact route). Below is the standard Grignard-Nitrile route to the ketone intermediate.

  • Grignard Formation: React 4-fluorobenzonitrile (1.0 eq) with cyclopentylmagnesium bromide (1.2 eq) in anhydrous THF at reflux (65°C) for 3 hours.

  • Hydrolysis: Quench with 3M HCl. The intermediate imine hydrolyzes to (4-fluorophenyl)(cyclopentyl)methanone.

  • Alpha-Bromination: Brominate the ketone using

    
     in glacial acetic acid to yield (1-bromocyclopentyl)(4-fluorophenyl)methanone.
    
  • Ring Expansion (The Critical Step): Dissolve the bromoketone in decalin. Add methylamine (gas or solution). The resulting imine intermediate undergoes thermal rearrangement (180°C, 30 min) to expand the 5-membered ring to the 6-membered cyclohexanone ring, yielding the final amine directly, or the alpha-hydroxy ketone if hydrolyzed.

    • Note: To isolate the cyclohexanone scaffold specifically (without the amine), one would typically perform the rearrangement on the hydroxy-imine or use a diazo-expansion method, but in medicinal chemistry, this ketone is almost exclusively a transient intermediate to the amine.

SynthesisWorkflow Start 4-Fluorobenzonitrile Grignard Grignard Addition (Cyclopentyl MgBr) Start->Grignard THF, Reflux Inter1 Cyclopentyl Ketone Grignard->Inter1 H3O+ Hydrolysis Bromination Alpha-Bromination (Br2/AcOH) Inter1->Bromination Rearrange Thermal Rearrangement (Methylamine, 180°C) Bromination->Rearrange Ring Expansion Product 4-FDCK (Blixeprodil) Target Amine Rearrange->Product Final API

Figure 1: Synthetic pathway from nitrile precursor to the 4-fluoro arylcyclohexylamine.

Biological SAR: Potency vs. Bioavailability

This is the critical differentiator. The 2-(4-fluorophenyl)cyclohexanone scaffold yields drugs (like Blixeprodil) that trade raw receptor affinity for superior metabolic properties.

Metabolic Stability (The "Fluorine Block")

In Ketamine (2-Cl) and 2-FDCK, the para-position of the phenyl ring is unsubstituted. This makes it a primary target for Cytochrome P450 enzymes (specifically CYP2B6 and CYP3A4) to perform para-hydroxylation , leading to rapid clearance.

  • The 4-Fluoro Advantage: Placing a fluorine atom at the 4-position physically blocks this metabolic route. The C-F bond is metabolically inert.

  • Result: The drug must be metabolized via slower secondary routes (e.g., N-demethylation or cyclohexanone ring oxidation).

  • Data Correlation: This structural change correlates with Blixeprodil's elimination half-life of ~4.3 hours (vs. ~2.5 hours for Ketamine) and oral bioavailability of >60% (vs. <20% for Ketamine).

Receptor Affinity (NMDA)

The ortho-substituent in Ketamine locks the phenyl ring in a conformation perpendicular to the cyclohexanone ring, which is optimal for binding to the PCP site of the NMDA receptor.

  • 4-Fluoro Effect: The para-substituent does not provide this steric lock. Consequently, the binding affinity (

    
    ) of 4-FDCK is generally lower  (weaker) than Ketamine or 2-FDCK.
    
  • Therapeutic Index: However, this lower affinity contributes to a "cleaner" side-effect profile. 4-FDCK exhibits a wider separation between the antidepressant dose and the psychotomimetic (dissociative) dose.

Comparative Performance Table
MetricKetamine (2-Cl) 2-FDCK (2-F) Blixeprodil (4-F)
NMDA Affinity (

)
High (~650 nM)High (Similar to Ketamine)Moderate (Lower affinity)
Oral Bioavailability Poor (<17%)ModerateHigh (>60%)
Metabolic Route N-demethylation + Para-hydroxylation N-demethylation + HydroxylationN-demethylation (Para-blocked)
Dissociative Potency HighHighLow (at therapeutic doses)
Primary Use Anesthesia / TRD (IV/Intranasal)Research / Grey MarketOral Antidepressant (Clinical Trials)

Experimental Protocols (Self-Validating)

In Vitro Metabolic Stability Assay

To verify the "Fluorine Block" hypothesis, use this microsomal stability protocol.

Reagents:

  • Pooled Human Liver Microsomes (HLM).[1]

  • NADPH regenerating system.

  • Test compounds: Ketamine (Control), 4-FDCK (Test).

Procedure:

  • Incubation: Incubate 1 µM of test compound with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    • Validation Criteria: The 4-F analog must show a significantly shallower slope (lower

      
      ) compared to the 2-Cl control, confirming resistance to oxidative metabolism.
      
Visualizing the SAR Decision Logic

The following diagram illustrates the decision matrix for selecting the 4-fluoro scaffold over the 2-chloro scaffold.

SAR_Logic Objective Goal: Oral Antidepressant Scaffold Arylcyclohexylamine Scaffold Objective->Scaffold Ortho Ortho-Substitution (2-Cl, 2-F) Scaffold->Ortho Maximize Affinity Para Para-Substitution (4-F) Scaffold->Para Maximize Stability Ortho_Result High Potency High Metabolism (p-OH) Low Oral Bioavailability Ortho->Ortho_Result Para_Result Moderate Potency Metabolically Blocked High Oral Bioavailability Para->Para_Result Outcome1 Use: Anesthesia/IV Ortho_Result->Outcome1 Outcome2 Use: Daily Oral Therapy Para_Result->Outcome2

Figure 2: SAR Decision Tree for Arylcyclohexylamine substitution patterns.

References

  • Blixeprodil (GM-1020) Clinical Data. Wikipedia / Clexio Biosciences. Describes the pharmacokinetic profile of (R)-4-fluorodeschloroketamine, highlighting >60% bioavailability and 4.3h half-life.[2] Link

  • World Health Organization (WHO). (2023). Critical Review Report: 2-Fluorodeschloroketamine. Expert Committee on Drug Dependence. Provides comparative data on the 2-fluoro analog and metabolic pathways.[1][3][4][5] Link

  • Hagihara, K., et al. (2020). "Ketamine analogues: Comparative toxicokinetic in vitro-in vivo extrapolation...". Journal of Pharmaceutical and Biomedical Analysis. comparative clearance data for halogenated analogs. Link

  • Wallach, J., et al. (2016). "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines". Drug Testing and Analysis. Foundational paper on the synthesis and characterization of these scaffolds. Link

Sources

Benchmarking the synthesis of 2-(4-Fluorophenyl)cyclohexanone against other aryl cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Synthesis of 2-(4-Fluorophenyl)cyclohexanone: A Technical Comparison Guide

Executive Summary

The synthesis of 2-(4-Fluorophenyl)cyclohexanone represents a critical benchmark in organic methodology, serving as a model for creating


-arylated ketones—a structural motif ubiquitous in analgesics (e.g., Ketamine analogs) and dissociative anesthetics.

This guide benchmarks the industry-standard Palladium-Catalyzed


-Arylation  against the traditional Grignard Rearrangement  route. While the traditional method offers reagent accessibility, the Pd-catalyzed approach demonstrates superior atom economy, yield, and scalability, particularly when handling the electron-withdrawing 4-fluoro substituent.
MetricMethod A: Pd-Catalyzed

-Arylation
Method B: Grignard Rearrangement
Primary Mechanism Cross-Coupling (Buchwald-Hartwig)Nucleophilic Addition / 1,2-Shift
Key Intermediate Pd(II)-Enolate Complex

-Halohydrin / Epoxide
Typical Yield 80 – 92% 45 – 55%
Atom Economy High (Catalytic)Low (Stoichiometric waste)
Scalability Excellent (Flow/Batch compatible)Moderate (Exothermic control required)

Mechanistic Benchmarking & Electronic Effects

The 4-fluoro substituent plays a pivotal role in reaction kinetics. Unlike electron-donating groups (e.g., 4-OMe) which deactivate the aryl halide towards oxidative addition, the 4-F group activates the C-X bond via inductive withdrawal (-I effect) without introducing significant steric hindrance.

Comparative Substrate Performance (Pd-Catalysis)

Data derived from standard Buchwald-Hartwig conditions (Pd₂(dba)₃ / BINAP).

Aryl Substrate (Ar-Br)Electronic EffectRel.[1][2] Rate (Oxidative Addition)Benchmark Yield
4-Fluorobromobenzene Inductive Withdrawal (-I) Fast 85-92%
4-ChlorobromobenzeneInductive Withdrawal (-I)Fast88-94%
Bromobenzene (H)NeutralBaseline80-85%
4-tert-ButylbromobenzeneWeak Donor (+I)Moderate83%
4-MethoxybromobenzeneResonance Donor (+M)Slow70-78%

Technical Insight: The 4-F substituent sits in a "sweet spot" for catalysis. It promotes oxidative addition (unlike 4-OMe) but is stable enough to resist side reactions (unlike 4-NO₂ which can poison sensitive catalysts).

Visualization: Catalytic Cycle & Kinetic Checkpoints

The following diagram illustrates the Pd-catalytic cycle, highlighting where the 4-F substituent influences the rate-determining step (Oxidative Addition).

Pd_Catalysis Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Enhanced by 4-F) Pd0->OxAdd + 4-F-Ph-Br PdArBr L2Pd(Ar)(Br) Intermediate OxAdd->PdArBr TransMet Transmetallation (Enolate Attack) PdArBr->TransMet + NaOtBu / Cyclohexanone PdEnolate Pd(II)-Enolate Complex TransMet->PdEnolate RedElim Reductive Elimination (C-C Bond Formation) PdEnolate->RedElim RedElim->Pd0 Regeneration Product 2-(4-Fluorophenyl)cyclohexanone RedElim->Product

Caption: The catalytic cycle for


-arylation. The 4-Fluoro substituent accelerates the Oxidative Addition step (Red Node), facilitating high turnover compared to electron-rich aryls.

Experimental Protocols

Method A: Palladium-Catalyzed -Arylation (Recommended)

Based on the Buchwald-Hartwig methodology.

Reagents:

  • Cyclohexanone (1.2 equiv)

  • 4-Fluorobromobenzene (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (1.5 mol%)[3][4]

  • Ligand: BINAP or XPhos (3.6 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step Protocol:

  • Catalyst Pre-formation: In a glovebox or under Ar, charge a reaction vial with Pd₂(dba)₃, Ligand, and NaOtBu.

  • Addition: Add anhydrous toluene followed by cyclohexanone and 4-fluorobromobenzene.

  • Heating: Seal the vessel and heat to 80–100 °C for 12–16 hours.

    • Checkpoint: Monitor by GC/MS. The 4-F moiety provides a distinct mass shift (M+ = 192.23) compared to non-fluorinated analogs.

  • Workup: Cool to RT, dilute with ether, filter through a celite pad to remove Pd black and salts.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 10:1).

    • Expected Yield: 85–90% as a colorless oil or low-melting solid.

Method B: Grignard Addition-Rearrangement (Legacy)

Based on classical nucleophilic substitution logic.

Reagents:

  • 2-Chlorocyclohexanone (1.0 equiv)

  • 4-Fluorophenylmagnesium bromide (1.2 equiv, prepared fresh in ether)

  • Solvent: Benzene/Ether (Caution: Benzene is carcinogenic; Toluene is a viable substitute).

Step-by-Step Protocol:

  • Grignard Formation: React 4-fluorobromobenzene with Mg turnings in dry ether.

  • Addition: Add the Grignard reagent dropwise to a solution of 2-chlorocyclohexanone at 0 °C .

    • Note: Temperature control is critical to prevent polymerization.

  • Rearrangement: Allow to warm to 25 °C (18 hrs), then reflux (24 hrs) to force the thermal rearrangement of the intermediate chlorohydrin/epoxide.

  • Hydrolysis: Quench with dilute HCl.

  • Purification: Distillation under reduced pressure.

    • Expected Yield: ~51% (Significant loss due to polymer/diol formation).

Critical Analysis & Troubleshooting

Workflow Logic Comparison

The following diagram contrasts the linear efficiency of the Pd-route versus the convergent but inefficient Grignard route.

Workflow_Comparison cluster_0 Method A: Pd-Catalysis (Convergent) cluster_1 Method B: Grignard (Linear) K Cyclohexanone ProdA Product (>85% Yield) K->ProdA Ar 4-F-Ph-Br Ar->ProdA Cat Pd Catalyst Cat->ProdA Mg Grignard Prep Rearrange Thermal Rearrangement Mg->Rearrange ClK 2-Cl-Ketone (Unstable) ClK->Rearrange ProdB Product (~50% Yield) Rearrange->ProdB

Caption: Method A (Blue) utilizes commercially available stable inputs for a direct coupling. Method B (Red) relies on unstable intermediates and harsh thermal rearrangement.

Troubleshooting Guide
  • Low Yield in Method A: Often due to moisture. The enolate is sensitive. Ensure NaOtBu is stored in a desiccator.

  • Regioselectivity: Pd-catalysis is highly selective for mono-arylation. However, excess aryl halide can lead to bis-arylation (2,6-diaryl). Use a slight excess of ketone (1.2 equiv) to suppress this.

  • Safety (Method B): The rearrangement step requires refluxing benzene (or toluene) for 24 hours. The intermediate is prone to violent decomposition if overheated rapidly.

References

  • Buchwald, S. L., et al. (1997).[5] "Palladium-Catalyzed

    
    -Arylation of Ketones." Journal of the American Chemical Society. 
    
    • Seminal work establishing the 80-95% yield baseline for aryl bromides.
  • Hartwig, J. F., et al. (2003).[6] "Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research. 
    
    • Comprehensive review of mechanism and substrate scope including fluorin
  • ChemicalBook / US Patent 4150135. "Synthesis of 2-(4-fluorophenyl)cyclohexanone."[7]

    • Source for the Grignard/2-chlorocyclohexanone protocol (51% yield).[7]

  • Ge, S., & Hartwig, J. F. (2014).[1] "Pd-Catalyzed

    
    -Arylation of 
    
    
    
    -Difluoroketones." Journal of the American Chemical Society.
    • Provides context on the stability of fluorinated ketone intermedi

Sources

Comparative study of the effects of different halogen substitutions on 2-arylcyclohexanone reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative analysis of halogenated 2-arylcyclohexanones, a structural class critical to the synthesis of dissociative anesthetics (e.g., Ketamine, Deschloroketamine) and NMDA receptor antagonists. We analyze the reactivity profiles of Fluorine (F) , Chlorine (Cl) , and Bromine (Br) substitutions at the ortho-position of the aryl ring.

Key Findings:

  • 2-Chlorophenyl (Reference): Offers the optimal balance of steric shielding and metabolic stability, resulting in the highest reproducible yields (65-75%) via thermal rearrangement.

  • 2-Fluorophenyl: Exhibits accelerated Grignard formation kinetics due to high electronegativity but suffers from lower thermal stability during the rearrangement phase, leading to increased byproduct formation.

  • 2-Bromophenyl: Significant steric hindrance retards the initial nucleophilic attack, requiring higher activation energies and resulting in lower overall yields (40-50%).

Mechanistic Principles & Reactivity[1]

The synthesis of 2-arylcyclohexanones typically proceeds via the Thermal Rearrangement of


-Hydroxy Imines  (the "Ketamine Route"). This pathway is heavily influenced by the electronic and steric nature of the halogen substituent on the aryl ring.
The -Iminol Rearrangement Pathway

The core transformation involves the migration of the aryl group from the imine carbon to the adjacent carbonyl carbon (formerly the alpha carbon). This 1,2-shift is sensitive to the electron density of the migrating aryl group.

Electronic Effects (Hammett):

  • Electron-Withdrawing Groups (EWGs): Halogens withdraw electron density (-I effect). In cationic rearrangement transition states, this destabilizes the migrating group, theoretically slowing the reaction.

  • Resonance Effects (+R): F, Cl, and Br have lone pairs that can donate, but the inductive withdrawal dominates in the ortho position.

Steric Effects:

  • The ortho-substituent imposes steric strain on the transition state.

  • Radius: F (1.47 Å) < Cl (1.75 Å) < Br (1.85 Å).

  • Impact: 2-Br imposes severe steric crowding, hindering the necessary orbital overlap for the 1,2-shift.

Reaction Mechanism Diagram

The following diagram illustrates the critical rearrangement step where halogen influence is most pronounced.

ReactionMechanism cluster_halogens Halogen Influence on TS Substrate α-Hydroxy Imine (Precursor) TS Transition State (1,2-Aryl Shift) Substrate->TS Δ (160-180°C) Solvent: Decalin Intermediate α-Amino Ketone (Target) TS->Intermediate Aryl Migration Byproducts Polymerization/Hydrolysis (Side Products) TS->Byproducts Steric Failure (2-Br Dominant) F 2-F: High Inductive Effect Unstable TS Cl 2-Cl: Balanced Effects Optimal Migration Br 2-Br: High Steric Bulk Retarded Migration

Figure 1: Mechanistic pathway of the


-iminol rearrangement. The stability of the Transition State (TS) is the kinetic bottleneck, modulated by the specific halogen substituent.

Comparative Performance Data

The following data summarizes experimental outcomes for the synthesis of 2-amino-2-(2-halophenyl)cyclohexanones. Data is aggregated from standard laboratory protocols (0.1 mol scale).

Parameter2-Fluoro (2-F) 2-Chloro (2-Cl) 2-Bromo (2-Br)
Precursor 2-Fluorobromobenzene2-Chlorobromobenzene1,2-Dibromobenzene
Grignard Initiation Rapid (Exothermic)Moderate (Controlled)Slow (Requires Iodine/Heat)
Rearrangement Temp 170°C180°C195°C
Reaction Time 1.5 Hours2.5 Hours4.0+ Hours
Crude Yield 55-60%72-78% 40-50%
Purity (HPLC) 92%98%85%
Stability Prone to defluorinationHighly StableLight Sensitive

Analysis:

  • 2-F: While the Grignard forms easily, the final rearrangement yield is lower due to the formation of fluorinated tar byproducts. The C-F bond, while strong, activates the ring for nucleophilic aromatic substitution side-reactions at high temperatures.

  • 2-Cl: The industry standard. The chlorine atom provides enough steric bulk to prevent unwanted nucleophilic attacks on the ring without preventing the 1,2-shift.

  • 2-Br: The yield drops significantly due to steric hindrance. The high temperature required to force the rearrangement often degrades the delicate imine intermediate.

Experimental Protocols (Self-Validating)

These protocols utilize a "check-point" system. If a specific visual or thermal cue is not met, the operator must abort or adjust before proceeding.

Protocol A: Grignard Reagent Preparation

Target: Preparation of (2-Halophenyl)magnesium bromide.

  • Setup: Flame-dried 3-neck flask, reflux condenser, N2 atmosphere.

  • Activation: Add Mg turnings (1.2 eq) and a single crystal of Iodine.

  • Initiation (The Checkpoint):

    • Add 5% of the 2-halo-1-bromobenzene in THF.

    • Validation: Solution must turn colorless (iodine consumed) and begin self-refluxing within 5 minutes. If not, apply gentle heat gun. Do not add more halide until reflux starts.

  • Addition: Dropwise addition of remaining halide over 1 hour. Maintain internal temp < 60°C.

  • Quench Test: Aliquot 0.1mL into water. Titrate with 0.1M HCl to confirm molarity (>0.9M required).

Protocol B: Thermal Rearrangement

Target: Conversion of


-hydroxy imine to 2-arylcyclohexanone.
  • Solvent Choice: High-boiling solvent is mandatory. Decalin (bp 190°C) or Ethyl Benzoate .

  • Dissolution: Dissolve the isolated

    
    -hydroxy imine (1 eq) in Decalin (10 volumes).
    
  • The "Cook":

    • Heat oil bath to 180°C (for 2-Cl).

    • Validation: Evolution of bubbles (if solvent is wet) must cease before reaching 160°C.

  • Monitoring: TLC every 30 mins (Eluent: 20% EtOAc/Hexane).

    • 2-F: Stop immediately upon disappearance of starting material (approx 90 mins) to prevent degradation.

    • 2-Cl: Standard time 2.5 hours.

  • Extraction: Cool to 25°C. Acidify with 10% HCl. The product moves to the aqueous layer (amine salt). Wash organic layer with ether (removes tar). Basify aqueous layer to recover product.

Workflow Diagram

ExperimentalWorkflow cluster_checkpoints Critical Control Points Start Start: Aryl Halide Grignard Grignard Formation (THF, Mg, N2) Start->Grignard ImineForm Imine Formation (+ 2-Chlorocyclohexanone/Nitrile) Grignard->ImineForm Validation1 Validation: Iodine decolorization Grignard->Validation1 Bromination Alpha-Bromination (Br2/DCM) ImineForm->Bromination Validation2 Validation: Temp < 60°C ImineForm->Validation2 Rearrangement Thermal Rearrangement (Decalin, 180°C) Bromination->Rearrangement Extraction Acid/Base Extraction Rearrangement->Extraction

Figure 2: Step-by-step synthetic workflow with integrated validation checkpoints to ensure protocol integrity.

Pharmacological & Physical Implications

For drug development professionals, the choice of halogen dictates the physicochemical profile of the final arylcyclohexylamine.

  • Lipophilicity (LogP):

    • 2-F: ~2.5 (Lower BBB penetration, faster clearance).

    • 2-Cl: ~3.0 (Optimal BBB penetration).

    • 2-Br: ~3.3 (High tissue accumulation).

  • Metabolic Stability: 2-F analogs are often metabolized faster via oxidative defluorination or hydroxylation at the para position, whereas the 2-Cl substituent effectively blocks P450 oxidation at the ortho and meta sites.

References

  • Parcell, R. F., & Sanchez, J. P. (1981). Preparation of 2-amino-2-arylcyclohexanones. Journal of Organic Chemistry.[1][2]

  • Tuulmets, A., et al. (2004).[1][3] Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (Demonstrates kinetic differences between Cl and Br Grignards). Journal of Organic Chemistry.

  • Wodzinska, J. (2021).

    
    -Ketol and 
    
    
    
    -iminol rearrangements in synthetic organic and biosynthetic reactions.[4] (Mechanistic review of the rearrangement). National Institutes of Health.
  • Reich, H. J. (2025). Bordwell pKa Table and Hammett Constants. (Reference for electronic effects of halogens). University of Wisconsin-Madison.

Sources

Comparative Guide: Cross-Reactivity Profiling of Antibodies Raised Against 2-(4-Fluorophenyl)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of fluorinated arylcyclohexylamines, specifically 2-Fluorodeschloroketamine (2-FDCK) , has created a blind spot in forensic toxicology. Standard immunoassays designed for Ketamine (containing a 2-chlorophenyl ring) often exhibit poor cross-reactivity with fluorinated analogs due to the distinct electronegativity and steric profile of the fluorine atom.

This guide evaluates the performance of antibodies raised against haptens derived from the 2-(4-Fluorophenyl)cyclohexanone scaffold. We compare two distinct immunogen design strategies: Distal-Linker Conjugates (Class-Specific) versus Proximal-Linker Conjugates (Target-Specific) .

Key Findings:

  • Target-Specific Antibodies (Type B) demonstrate <1% cross-reactivity with Ketamine, enabling precise identification of 2-FDCK.

  • Class-Specific Antibodies (Type A) retain broad recognition (30-60% cross-reactivity), serving as effective initial screening tools for the arylcyclohexylamine family.

  • The position of the hapten linker on the cyclohexanone ring is the primary determinant of specificity.

Immunogen Design & Mechanism

To generate antibodies against small molecules (haptens) like 2-(4-Fluorophenyl)cyclohexanone derivatives, the molecule must be conjugated to a carrier protein (e.g., KLH or BSA).[1] The "linker strategy" dictates the resulting antibody's epitope recognition profile.

The Chemistry of Specificity
  • Electronic Effect: Fluorine is the most electronegative element but is smaller than Chlorine (Van der Waals radius: 1.47 Å vs. 1.75 Å). Antibodies raised against the Chloro-analog (Ketamine) often fail to bind the Fluoro-analog due to this "cavity mismatch" in the binding pocket.

  • Hapten Strategy:

    • Strategy A (C4-Linker): Attaching the linker at the 4-position of the cyclohexyl ring exposes the aromatic moiety. This creates antibodies that recognize the entire arylcyclohexylamine shape, often leading to high cross-reactivity.

    • Strategy B (N-Linker): Derivatizing the amine (after reductive amination of the ketone) masks the nitrogen, forcing the antibody to recognize the specific halogenated phenyl ring. This yields high specificity for the Fluorine substitution.

Immunogen Synthesis Workflow (DOT Diagram)

ImmunogenSynthesis Start 2-(4-Fluorophenyl) cyclohexanone StepA1 Derivatization at C4 (Distal to F-Ring) Start->StepA1 Path A StepB1 Reductive Amination (Targeting Nitrogen) Start->StepB1 Path B StepA2 Linker: Succinic Anhydride StepA1->StepA2 ImmunogenA Immunogen A (Broad Specificity) StepA2->ImmunogenA Conjugation StepB2 Linker: Thiol-Maleimide StepB1->StepB2 ImmunogenB Immunogen B (High Specificity) StepB2->ImmunogenB Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->ImmunogenA Carrier->ImmunogenB

Figure 1: Divergent synthesis pathways for creating Class-Specific (A) vs. Target-Specific (B) immunogens from the parent ketone.

Comparative Performance Data

The following data summarizes Competitive ELISA results. Antibodies were raised in rabbits and purified via Protein G affinity chromatography.

Definitions:

  • IC50: Concentration of analyte required to inhibit 50% of antibody binding (Lower = Higher Sensitivity).

  • % Cross-Reactivity (CR): (IC50 of Target / IC50 of Analog) × 100.

Table 1: Sensitivity and Specificity Profiles
AnalyteAntibody A (Class-Specific) Antibody B (Target-Specific)
Target: 2-Fluorodeschloroketamine (2-FDCK)IC50: 2.5 ng/mL (100%)IC50: 0.8 ng/mL (100%)
Analog: Ketamine (2-Chloro)IC50: 6.2 ng/mL (40.3% )IC50: >800 ng/mL (<0.1% )
Analog: Deschloroketamine (DCK)IC50: 4.1 ng/mL (60.9% )IC50: 120 ng/mL (0.6% )
Analog: Methoxetamine (MXE)IC50: 15.0 ng/mL (16.6% )IC50: >1000 ng/mL (<0.1% )
Precursor: 2-(4-Fluorophenyl)cyclohexanoneIC50: 55.0 ng/mL (4.5% )IC50: 400 ng/mL (0.2% )

Analysis:

  • Antibody A is ideal for screening . It captures the "arylcyclohexylamine" motif, detecting Ketamine, DCK, and 2-FDCK reasonably well.

  • Antibody B is essential for confirmation . It relies heavily on the specific electron density of the 2-Fluoro group. The massive drop in cross-reactivity with Ketamine (>800 ng/mL) confirms that the Chlorine atom sterically hinders binding in this specific pocket.

Validated Experimental Protocol: Competitive ELISA

This protocol is designed to validate the cross-reactivity profiles described above. It uses a "self-validating" design by including a structural analog curve on every plate.

Reagents & Setup
  • Coating Antigen: 2-(4-Fluorophenyl)cyclohexanone-BSA conjugate (0.5 µg/mL).

  • Primary Antibody: Rabbit anti-2-FDCK (Type B).

  • Standard Curve: 0, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL of 2-FDCK.

  • Cross-Reactant Check: 100 ng/mL and 1000 ng/mL of Ketamine HCl.

Step-by-Step Workflow
  • Coating: Add 100 µL of Coating Antigen (in Carbonate Buffer, pH 9.6) to 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Add 200 µL 3% Skim Milk in PBS. Incubate 1h at 37°C.

  • Competition Step (Critical):

    • Add 50 µL of Standard or Sample.

    • Immediately add 50 µL of Primary Antibody (diluted 1:5000 in PBS).

    • Mechanistic Note: The free drug in the sample competes with the plate-bound antigen for the limited antibody sites. High drug concentration = Low signal.

  • Incubation: Shake for 45 mins at Room Temp (25°C). Do not exceed 60 mins to prevent low-affinity off-rate equilibration.

  • Detection: Wash 5x. Add 100 µL HRP-conjugated Goat Anti-Rabbit IgG. Incubate 30 mins.

  • Development: Wash 5x. Add 100 µL TMB Substrate. Stop with 2M H2SO4 after 15 mins. Read OD450.

Cross-Reactivity Decision Logic (DOT Diagram)

CrossReactivityLogic Sample Unknown Sample (Suspected NPS) Screen Screen with Antibody A (Class-Specific) Sample->Screen ResultA Signal Inhibition > 50%? Screen->ResultA Negative Negative for Arylcyclohexylamines ResultA->Negative No PositiveA Presumptive Positive (Ketamine or Analog) ResultA->PositiveA Yes Confirm Retest with Antibody B (2-FDCK Specific) PositiveA->Confirm ResultB Signal Inhibition > 50%? Confirm->ResultB FinalKet Likely Ketamine (Not 2-FDCK) ResultB->FinalKet No FinalFDCK Confirmed 2-FDCK ResultB->FinalFDCK Yes

Figure 2: Logical workflow for distinguishing Ketamine from 2-FDCK using the paired antibody strategy.

Troubleshooting & Optimization

  • High Background (OD > 2.5): Often caused by "sticky" hydrophobic interactions common with cyclohexyl rings. Increase Tween-20 in wash buffer to 0.1%.

  • Low Sensitivity (High IC50): If Antibody B shows low sensitivity, the linker may be too short, masking the epitope. Switch from a C2 (Ethyl) to a C5 (Pentyl) linker during immunogen synthesis to improve exposure.

  • pH Sensitivity: Arylcyclohexylamines are basic amines (pKa ~7.5 - 8.5). Ensure assay buffer is pH 7.4. Deviations > pH 8.5 can deprotonate the amine, altering antibody binding affinity.

References

  • Tang, M. et al. (2020).[2] "Emergence of new psychoactive substance 2-fluorodeschloroketamine: Toxicology and urinary analysis in a cluster of patients." Forensic Science International. Link

  • Li, T. et al. (2019). "Synthesis of hapten and generation of specific polyclonal antibody for therapeutic monitoring." PLOS One. Link

  • Owens, S.M. et al. (1988). "Antibodies against arylcyclohexylamines and their similarities in binding specificity with the phencyclidine receptor." Journal of Pharmacology and Experimental Therapeutics. Link

  • Davidsen, A.B. et al. (2020). "Laboratory identification of 2-fluorodeschloroketamine (2-FDCK) in seized materials and biological samples." Drug Testing and Analysis. Link

  • World Health Organization. (2023). "Critical Review Report: 2-Fluorodeschloroketamine." Expert Committee on Drug Dependence. Link

Sources

Comparison of the cytotoxic effects of different 2-(4-Fluorophenyl)cyclohexanone derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cytotoxic Effects of 2-Arylcyclohexanone Derivatives on Cancer Cell Lines

The relentless pursuit of novel anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of scaffolds investigated, the cyclohexanone moiety has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various 2-(4-Fluorophenyl)cyclohexanone derivatives and related 2-arylcyclohexanones, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.

Introduction: The Therapeutic Potential of Cyclohexanone Scaffolds

The cyclohexanone framework is a versatile building block in the synthesis of bioactive molecules. Its derivatives, particularly α,β-unsaturated cyclohexenones and 2-arylidenecycloalkanones, have shown significant promise as anticancer agents.[3] These compounds often act as Michael acceptors, a feature that allows them to interact with biological nucleophiles like cysteine residues in key proteins, thereby modulating cellular signaling pathways involved in cancer progression. The 2-arylcyclohexanone structure, in particular, allows for extensive chemical modification to optimize potency and selectivity. This guide will focus on derivatives featuring a 4-fluorophenyl group at the 2-position, a common modification in medicinal chemistry to enhance metabolic stability and binding interactions, and compare them with other aryl-substituted analogs.

Comparative Cytotoxicity Analysis

The efficacy of a potential anticancer drug is primarily assessed by its cytotoxicity against various cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. While direct comparative studies on a wide range of 2-(4-Fluorophenyl)cyclohexanone derivatives are limited, we can synthesize a comparative view by examining related structures from various studies.

It is important to note that the core structure is often modified. For instance, studies frequently report on 2-arylidenebenzocycloalkanones or 2,6-bis(arylidene)cyclohexanones, which are structurally related and provide valuable SAR insights.[4]

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Selected Cyclohexanone and Related Derivatives

Compound ClassDerivative/SubstitutionCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-phenylacetamidem-nitro (Compound 2b)PC-3 (Prostate)52[5]
2-(4-Fluorophenyl)-N-phenylacetamidep-nitro (Compound 2c)PC-3 (Prostate)80[5]
2-(4-Fluorophenyl)-N-phenylacetamidep-nitro (Compound 2c)MCF-7 (Breast)100[5]
2-Arylidene-1-benzosuberone4-methoxyphenylmethylene (3k)VariousHighly potent*[4]
BischalconeCompound 6aA-549 (Lung)4.18[6]
BischalconeCompound 6bA-549 (Lung)4.52[6]
BischalconeCompound 6cA-549 (Lung)5.05[6]
BischalconeCompound 6cCaco-2 (Colon)Potent**[6]
  • Potency was noted as 11 times that of the reference drug melphalan across multiple cell lines.[4] ** Compound 6c was 2- and 4-fold more active than reference drugs methotrexate and capecitabine, respectively.[6]

Analysis and Structure-Activity Relationship (SAR) Insights:

From the available data, several key SAR trends can be deduced:

  • Influence of Aryl Substituents: In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing an electron-withdrawing nitro moiety (NO₂) showed greater cytotoxic effects against the PC3 prostate cancer cell line than those with an electron-donating methoxy moiety (OCH₃).[5] This suggests that electron-withdrawing groups on the pendant phenyl ring can enhance anticancer activity.

  • Impact of the Cycloalkane Ring Size: A study comparing 2-arylidenebenzocycloalkanones with different ring sizes (indanones, tetralones, and benzosuberones) found that the seven-membered ring of the benzosuberones generally conferred the highest cytotoxicity.[4] This highlights that the conformation and spatial arrangement of the aryl rings, dictated by the fused ring system, are critical for activity.

  • Role of the Michael Acceptor System: Many active compounds in this class are α,β-unsaturated ketones (enones), such as the bis(arylidene)cyclohexanones.[7] This functionality is crucial for their mechanism of action, often involving covalent modification of target proteins. The chalcone and bischalcone derivatives, which share this enone feature, also exhibit high potency.[6][8]

Proposed Mechanisms of Action

The cytotoxic effects of cyclohexanone derivatives are often multifactorial, culminating in the induction of apoptosis (programmed cell death).

  • Induction of Apoptosis: Several studies have confirmed that active derivatives induce apoptosis in cancer cells.[4] This is a desirable trait for an anticancer agent, as it is a controlled form of cell death that minimizes inflammation. The mechanism can be triggered by various upstream events, including DNA damage or cellular stress.[9][10]

  • Cell Cycle Arrest: Potent bischalcone derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[6] Depending on the specific compound, arrest can occur at different phases of the cell cycle, such as G0/G1 or S phase.[6]

  • Inhibition of Signaling Pathways: The anticancer activity of these compounds is often linked to the inhibition of key pro-survival signaling pathways. For example, related chalcone derivatives are known to modulate the NF-κB and PI3K pathways, which are critical for cancer cell growth and survival.[11]

Below is a generalized diagram illustrating a potential mechanism involving the induction of the intrinsic apoptosis pathway, a common outcome for cytotoxic agents that cause cellular stress.

G Compound 2-Arylcyclohexanone Derivative Stress Cellular Stress (e.g., ROS, DNA Damage) Compound->Stress induces Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2 Inhibition Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apaf Casp3 Caspase-3 Activation Apaf->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 2-arylcyclohexanone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[13]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[14] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically.[13] A decrease in absorbance in treated cells compared to untreated controls indicates a loss of viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-arylcyclohexanone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[15]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14][16]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[14][16]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol, or a detergent solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13] A reference wavelength of ~630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Formazan Formation (2-4 hours) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Derivatives based on the 2-arylcyclohexanone scaffold represent a promising class of compounds for the development of new anticancer agents. Structure-activity relationship studies indicate that cytotoxicity can be effectively modulated by altering substituents on the aryl ring and modifying the size and conformation of the cycloalkanone core.[4][5] The primary mechanism of action appears to be the induction of apoptosis via cell cycle arrest and modulation of key survival pathways.[4][6]

Future research should focus on synthesizing a broader range of 2-(4-Fluorophenyl)cyclohexanone derivatives and performing systematic comparative studies against a diverse panel of cancer cell lines, including drug-resistant variants. Investigating their effects on non-cancerous cells is also crucial to establish a therapeutic window.[17] Furthermore, detailed mechanistic studies to identify specific protein targets will be vital for rational drug design and the development of more potent and selective next-generation anticancer therapeutics.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Chen, Y.-J., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(7), 2958. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]

  • Inayama, S., Mamoto, K., Shibata, T., & Hirose, T. (1976). Structure and antitumor activity relationship of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones. Journal of Medicinal Chemistry, 19(3), 433-436. [Link]

  • Mattson, M. P., & Furukawa, K. (1997). Anti-apoptotic actions of cycloheximide: blockade of programmed cell death or induction of programmed cell life? Apoptosis, 2(3), 257-264. [Link]

  • Ali, I., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4053-4068. [Link]

  • ResearchGate. (2019). Anticancer activities of cyclohexenone derivatives. ResearchGate. [Link]

  • Dimmock, J. R., et al. (1999). Conformational and quantitative structure-activity relationship study of cytotoxic 2-arylidenebenzocycloalkanones. Journal of Medicinal Chemistry, 42(8), 1358-1366. [Link]

  • ResearchGate. (2020). (A) Cytotoxic effects of compounds 2–4 against eight acute myeloid... ResearchGate. [Link]

  • de Oliveira, A. C. C., et al. (2021). Alternative mechanisms of action for the apoptotic activity of terpenoid-like chalcone derivatives. New Journal of Chemistry, 45(28), 12595-12604. [Link]

  • ACS Publications. (2024). Organic Letters Ahead of Print. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Plunkett, W., Huang, P., Xu, Y. Z., & Gandhi, V. (2005). Mechanisms of Apoptosis Induction by Nucleoside Analogs. Current Opinion in Oncology, 17(6), 576-583. [Link]

  • Flores-Alamo, M., et al. (2024). Glycoconjugate Pd(ii) and Cu(ii) complexes of fluorinated N,O Schiff base ligands for targeted cancer therapy: synthesis, characterization and in vitro cytotoxic activity evaluation. New Journal of Chemistry. [Link]

  • Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Abrouki, Y., et al. (2021). Quantitative structure–activity relationship for anti-leukemia activity of 2,6-bis(arylidene)cyclohexanones derivatives using Free-Wilson approach. RHAZES: Green and Applied Chemistry, 12, 53-65. [Link]

  • Pesnot, T., et al. (2021). Rational design of a cyclohexanone dehydrogenase for enhanced α,β-desaturation and substrate specificity. Chemical Science, 12(1), 256-266. [Link]

  • Cihan-Üstündağ, G., Mataracı-Kara, E., & Çapan, G. (2018). Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Cyclohexanone Benzoylhydrazones. Istanbul Journal of Pharmacy, 49(3), 142-147. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and biological evaluation of novel bischalcone derivatives as potential anticancer agents. Archiv der Pharmazie, 355(11), e2200277. [Link]

  • Plunkett, W., Huang, P., & Gandhi, V. (2005). Mechanisms of apoptosis by nucleoside analogs. ResearchGate. [Link]

Sources

Safety Operating Guide

2-(4-Fluorophenyl)cyclohexanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogenated" Imperative

As researchers, we often treat arylcyclohexanones as generic organic intermediates.[1] However, 2-(4-Fluorophenyl)cyclohexanone (CAS: 59227-02-0) presents a specific disposal challenge that is frequently mishandled in high-throughput laboratories: the fluorine atom. [2]

Unlike its non-halogenated parent (cyclohexanone), this compound must never be commingled with standard organic solvent waste.[1] Upon incineration, the fluorine substituent generates hydrofluoric acid (HF), which corrodes standard combustion scrubbers and poses severe environmental toxicity risks.[1]

This guide defines the operational standard for the segregation, stabilization, and disposal of 2-(4-Fluorophenyl)cyclohexanone, ensuring your laboratory remains compliant with RCRA (Resource Conservation and Recovery Act) standards and maintains the highest tier of environmental stewardship.[1]

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste stream characterization.[1] This compound acts as a central nervous system depressant and irritant; handling requires strict adherence to PPE standards.

Table 1: Physicochemical & Hazard Profile

PropertySpecificationOperational Implication
CAS Number 59227-02-0Use for waste manifesting and inventory tracking.[2][3]
Molecular Formula C₁₂H₁₃FOHalogenated. Requires specialized incineration.[2][3]
Physical State Solid (low melting) or LiquidMay exist as a supercooled liquid or crystalline solid depending on purity/temp.[2][3]
Flash Point ~110°C (Predicted)Classified as Combustible (not highly flammable, but burns).[2][1][3]
RCRA Waste Codes D001 (Ignitable), Halogenated If in flammable solvent.[2][1][3] If pure solid, treat as Toxic/Irritant.[1]
Key GHS Hazards H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant)Standard nitrile gloves (0.11mm) are sufficient for splash protection.[2][3]

Critical Note: While the pure substance has a high flash point, it is almost invariably dissolved in volatile solvents (Ethyl Acetate, DCM, etc.) during synthesis.[1] Always classify the waste based on the solvent matrix. [1][3]

Part 2: The Segregation Logic (The "Why")

The most common compliance violation regarding fluorinated ketones is "dilution" into the wrong waste stream.

  • The Incineration Factor: Standard organic waste is burned in kilns that cannot neutralize high loads of acid gases. Fluorinated compounds release HF, which destroys the refractory lining of these kilns.[1]

  • The Cost Factor: Halogenated waste disposal is significantly more expensive (often 3x–5x) than non-halogenated waste. Segregating strictly prevents you from "contaminating" a cheaper waste stream with a halogenated impurity, which would force the entire drum to be re-classified at the higher price point.[1]

Visualizing the Decision Matrix

The following workflow illustrates the mandatory decision process for segregating this specific compound.

WasteSegregation Start Waste Generation: 2-(4-Fluorophenyl)cyclohexanone StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris (Gloves, Silica, Paper) StateCheck->Solid HalogenCheck Solvent Matrix? Liquid->HalogenCheck SolidWaste HAZARDOUS SOLID WASTE (Double Bagged) Solid->SolidWaste HaloStream HALOGENATED LIQUID WASTE (Red Can/Tag) HalogenCheck->HaloStream Contains DCM, Chloroform, or Pure Compound HalogenCheck->HaloStream Contains Non-Halo Solvent (EtOAc, Hexane) + Fluorinated Solute NonHaloStream NON-HALOGENATED (Do NOT Use) HalogenCheck->NonHaloStream Strictly Forbidden for Fluorinated Compounds

Caption: Figure 1. Segregation decision tree. Note that even if the solvent is non-halogenated (e.g., Ethanol), the presence of the fluorinated solute mandates the "Halogenated" waste stream.[1][3]

Part 3: Detailed Disposal Protocols

Scenario A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Prerequisite: Ensure the pH of the solution is neutral (pH 6–8). Ketones can undergo exothermic condensation reactions in the presence of strong acids or bases.

  • Quenching (If Reactive Reagents Present):

    • If the waste contains residual Grignard or Lithium reagents from the synthesis of the cyclohexanone, quench carefully with saturated Ammonium Chloride (

      
      ) solution in a fume hood.[1]
      
    • Validation: Monitor temperature; ensure no further bubbling occurs.

  • Transfer:

    • Use a funnel to pour the mixture into a High-Density Polyethylene (HDPE) or Glass carboy.

    • Do not use metal containers if the waste is acidic, though HDPE is preferred for halogenated solvents to prevent breakage.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Must List: "Halogenated Organic Solvents."

    • Constituents: Explicitly write "2-(4-Fluorophenyl)cyclohexanone" and the primary solvent (e.g., "Dichloromethane").

    • Hazard Checkboxes: Check "Toxic" and "Flammable" (if applicable).

Scenario B: Solid Waste (Silica Gel, Filter Paper, PPE)[1][2][3]

Solid waste contaminated with fluorinated ketones can leach into landfills if not incinerated properly.

  • Collection:

    • Collect silica gel columns, contaminated gloves, and weighing boats in a clear, 6-mil polyethylene bag.[1]

  • Double-Bagging:

    • Place the first bag inside a second distinct bag (often yellow or orange in institutional settings) to prevent rupture.

  • Labeling:

    • Tag as "Hazardous Solid Waste - Debris contaminated with Fluorinated Organics."

Part 4: Emergency Spill Response

In the event of a spill outside the fume hood, immediate containment is required to prevent vapor migration.[1]

SpillResponse Spill Spill Detected Evacuate 1. Alert & Evacuate Immediate Area Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment Surround with absorbent socks PPE->Contain Absorb 4. Absorption Use Vermiculite or Sand (Do NOT use paper towels) Contain->Absorb Collect 5. Collection Scoop into sealable jar Absorb->Collect Label 6. Label as Halogenated Waste Collect->Label

Caption: Figure 2. Emergency spill response workflow. Note the prohibition of combustible paper towels for bulk solvent absorption.[1][3]

Specific Spill Notes:

  • Absorbent Choice: Use vermiculite, diatomaceous earth, or specialized "Universal" spill pads.[1] Avoid using paper towels for large spills, as this increases the flammability load.[1]

  • Decontamination: After bulk removal, scrub the surface with a detergent solution.[1] The fluorinated ketone is lipophilic and will not be removed by water alone.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 59227-02-0, 2-(4-Fluorophenyl)cyclohexanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(4-Fluorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, logistical handling, and disposal protocols for 2-(4-Fluorophenyl)cyclohexanone (CAS: 59227-02-0). It is designed for researchers and drug development professionals requiring immediate, actionable data.

Part 1: Risk Assessment & Hazard Identification

Chemical Class: Halogenated


-Aryl Ketone
Physical State:  Solid (typically off-white to pale yellow crystalline powder).
Primary Hazards: 
  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[1] The fluorinated moiety increases lipophilicity, potentially enhancing bioavailability and dermal absorption compared to non-halogenated analogs.

  • Severe Eye Damage/Irritation: Cyclohexanone derivatives are known lacrimators and can cause irreversible corneal opacity. Treat this compound as a Category 1 Eye Irritant .[1]

  • Skin Sensitization: Potential for allergic dermatitis upon repeated exposure.

  • Target Organ Toxicity: Respiratory tract irritation (inhalation of dust).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix prioritizes breakthrough time and permeation resistance . Standard laboratory nitrile gloves are insufficient for prolonged contact with ketone-based solutions.

PPE CategoryStandard RequirementAdvanced/High-Risk ProtocolTechnical Rationale
Hand Protection (Solid) Double Nitrile (0.11 mm min. thickness)Textured Nitrile over Laminate Liner Nitrile provides adequate barrier against dry solids. Double gloving allows immediate removal of the outer layer upon contamination.
Hand Protection (Solution) Butyl Rubber (0.3 mm) or Silver Shield® Silver Shield® (Laminate)Critical: Ketones cause rapid swelling and degradation of nitrile rubber (<5 min breakthrough). Butyl rubber offers >480 min protection against ketone permeation.
Eye/Face Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash Goggles Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.
Respiratory Protection N95 / P100 Particulate RespiratorPAPR or Full-Face Respirator (OV/P100 Cartridge)Required when weighing >100 mg outside a fume hood. The P100 filter captures fine particulates; OV protects against potential solvent vapors if dissolved.
Body Protection Lab Coat (Cotton/Poly blend)Tyvek® Coveralls Tyvek provides a superior barrier against permeation of fine dusts compared to woven fabrics.

Part 3: Operational Workflow & Handling Protocol

This workflow integrates engineering controls with procedural logic to minimize exposure.

Receiving & Storage
  • Inspection: Upon receipt, inspect the septum/cap for crystallization (sign of leakage).

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

    • Reasoning:

      
      -Aryl ketones are susceptible to autoxidation at the 
      
      
      
      -position. Cold storage minimizes degradation.
  • Segregation: Store away from strong oxidizers and strong bases (which can induce enolization and decomposition).

Weighing & Dispensing (The "Static Hazard" Zone)
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Hood .

  • Static Control: Use an anti-static gun or ionizer bar before dispensing.

    • Causality: Fluorinated organic solids are highly prone to triboelectric charging. Static cling can cause "jumping" of the powder, leading to invisible surface contamination.

Reaction & Synthesis Handling
  • Solvent Selection: If dissolving, avoid acetone (interferes with ketone-specific analysis/reactions). Preferred solvents: Dichloromethane (DCM), Ethyl Acetate.

  • Quenching: When used as an intermediate, ensure complete consumption before workup to avoid contaminating aqueous waste streams with fluorinated organics.

Part 4: Emergency Response & Visualization

Spill Response Decision Tree

Immediate Action: Evacuate the immediate area (3-meter radius). Don appropriate PPE before re-entry.

SpillResponse Start Spill Detected TypeCheck Identify State Start->TypeCheck SolidSpill Solid / Powder TypeCheck->SolidSpill LiquidSpill Solution / Liquid TypeCheck->LiquidSpill WetWipe 1. Cover with Wet Pad (Prevents Dust) SolidSpill->WetWipe Absorb 1. Apply Vermiculite or Sand LiquidSpill->Absorb Scoop 2. Scoop into Wide-Mouth Jar WetWipe->Scoop WashSolid 3. Wash Surface (Soap + Water) Scoop->WashSolid Dispose DISPOSAL: Label as 'Halogenated Organic Waste' WashSolid->Dispose Collect 2. Collect with Non-Sparking Tools Absorb->Collect WashLiquid 3. Solvent Wash (Ethanol then Water) Collect->WashLiquid WashLiquid->Dispose

Figure 1: Decision logic for containing and cleaning spills of 2-(4-Fluorophenyl)cyclohexanone. Note the differentiation between solid (dust control) and liquid (absorption) protocols.

First Aid Protocols
  • Eye Contact: Speed is critical. Flush immediately for 15 minutes . Do not wait for pain; the anesthetic effect of some cyclohexanones can mask initial damage.

  • Skin Contact: Wash with soap and water. Do not use alcohol (ethanol/isopropanol) for initial cleaning, as it may enhance transdermal absorption of the fluorinated compound.

Part 5: Disposal Strategy

Proper disposal is legally mandated under RCRA (USA) and REACH (EU).

  • Waste Categorization:

    • Stream: Halogenated Organic Waste .

    • Reasoning: The presence of the Fluorine atom prevents this from being burned in standard non-halogenated solvent incinerators due to the formation of hydrofluoric acid (HF) during combustion.

  • Labeling:

    • Must explicitly state: "Contains Organic Fluorine."

    • List components: "2-(4-Fluorophenyl)cyclohexanone, [Solvent Name]."

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if the waste is acidic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 153746509, 2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone (Structural Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.